molecular formula C11H17NO2 B1609487 [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine CAS No. 303104-76-9

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Katalognummer: B1609487
CAS-Nummer: 303104-76-9
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: LYIVXPJPEPNDIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(4-methoxyphenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-8-3-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIVXPJPEPNDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424702
Record name 3-(4-Methoxyphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303104-76-9
Record name 3-(4-Methoxyphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Introduction

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a secondary amine featuring an aromatic ether moiety. Its structure makes it a valuable intermediate in medicinal chemistry and materials science, where the phenoxy-propyl-amine scaffold is explored for various applications.[1][2][3] The synthesis of this molecule, while conceptually straightforward, presents common challenges in organic synthesis, namely the selective formation of a secondary amine while avoiding over-alkylation and the management of competing reaction pathways.

This technical guide provides an in-depth analysis of viable synthetic pathways for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. It is designed for researchers, scientists, and drug development professionals, offering a narrative grounded in mechanistic principles and field-proven insights. We will explore two primary, robust synthetic strategies, detailing the causality behind experimental choices and providing self-validating protocols.

Retrosynthetic Analysis

A logical approach to designing the synthesis of the target molecule begins with a retrosynthetic analysis. This process involves breaking down the molecule into simpler, commercially available precursors. The two most logical disconnections are at the C-N bond of the secondary amine and the C-O bond of the aryl ether.

G cluster_0 Disconnection Strategy TM [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine A 3-(4-Methoxyphenoxy)propanal + Methylamine TM->A C-N Bond (Reductive Amination) B 1-(3-Halopropoxy)-4-methoxybenzene + Methylamine TM->B C-N Bond (Alkylation) C 4-Methoxyphenol + 1,3-Dihalopropane B->C C-O Bond (Williamson Ether Synthesis)

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary synthetic routes:

  • Pathway I: Formation of the aryl ether bond via Williamson ether synthesis, followed by nucleophilic substitution with methylamine.

  • Pathway II: Formation of an aldehyde precursor followed by a one-pot reductive amination with methylamine.

Pathway I: Williamson Ether Synthesis and Subsequent N-Alkylation

This classic and reliable two-step approach first establishes the stable ether linkage, followed by the introduction of the methylamino group.

Principle & Strategy

The strategy hinges on the Williamson ether synthesis, a robust S\N2 reaction, to create the C-O bond.[4][5] This is followed by a second S\N2 reaction to form the C-N bond. The key is to control the second step to favor mono-alkylation of methylamine.

Step A: Synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene

The first step involves the reaction of 4-methoxyphenol with a suitable three-carbon di-functionalized electrophile. Using 1-bromo-3-chloropropane is advantageous as the bromide is a better leaving group than chloride, allowing for a selective initial reaction.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism.[4] A base deprotonates the weakly acidic 4-methoxyphenol to form the potent 4-methoxyphenoxide nucleophile. This anion then attacks the primary carbon bearing the bromine atom, displacing the bromide and forming the ether linkage.[6][7] The choice of a polar aprotic solvent like dioxane or DMF can accelerate S\N2 reactions.[8][9]

G cluster_workflow Williamson Ether Synthesis Workflow R1 4-Methoxyphenol R2 1-Bromo-3-chloropropane Base Base (e.g., NaOH) Product 1-(3-Chloropropoxy)-4-methoxybenzene start Mix 4-Methoxyphenol and Base in Solvent add_halide Add 1-Bromo-3-chloropropane start->add_halide react Heat and Stir (e.g., 80°C, overnight) add_halide->react workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography/Distillation) workup->purify final_product Isolate Product purify->final_product

Caption: Experimental workflow for Williamson ether synthesis.

Quantitative Data: Reagents for Step A

Reagent Molar Mass ( g/mol ) Moles (mol) Equivalents Amount Used
4-Methoxyphenol 124.14 0.5 1.0 62.1 g
Sodium Hydroxide 40.00 0.5 1.0 20.0 g
1-Bromo-3-chloropropane 157.44 0.6 1.2 94.5 g (65.6 mL)
Dioxane 88.11 - - 400 mL

| Water | 18.02 | - | - | 300 mL |

Experimental Protocol: Synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene [10]

  • In a suitable reaction vessel, dissolve 20.0 g (0.5 mol) of sodium hydroxide in 300 mL of water.

  • Add a solution of 62.1 g (0.5 mol) of 4-methoxyphenol in 300 mL of dioxane. Stir the mixture for 1 hour at room temperature to ensure complete formation of the sodium phenoxide salt.

  • To the stirred mixture, add 94.5 g (0.6 mol, 1.2 eq) of 1-bromo-3-chloropropane dissolved in 100 mL of dioxane.

  • Heat the reaction mixture to 80°C and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, transfer the mixture to a separatory funnel. The mixture will separate into two layers.

  • Separate the lower organic layer. Extract the upper aqueous layer with hexane (2 x 150 mL).

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

  • Purify the resulting oil by vacuum distillation or column chromatography on silica gel to obtain pure 1-(3-chloropropoxy)-4-methoxybenzene.[10]

Step B: Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

This step involves the nucleophilic substitution of the chloride from the intermediate with methylamine.

Mechanism: Methylamine acts as a nucleophile, attacking the carbon atom bonded to the chlorine, displacing the chloride ion in an S\N2 reaction. A significant challenge in this step is the potential for the desired secondary amine product to react with another molecule of the alkyl chloride, leading to the formation of a tertiary amine byproduct. To minimize this, a large excess of methylamine is typically used to increase the probability that the alkyl chloride will react with the primary amine rather than the secondary amine product.

Quantitative Data: Reagents for Step B

Reagent Molar Mass ( g/mol ) Moles (mol) Equivalents Amount Used
1-(3-Chloropropoxy)-4-methoxybenzene 200.65 0.1 1.0 20.1 g
Methylamine (40% in H₂O) 31.06 0.5 5.0 ~39 mL
Ethanol 46.07 - - 200 mL

| Potassium Carbonate | 138.21 | 0.15 | 1.5 | 20.7 g |

Experimental Protocol: N-Alkylation with Methylamine

  • In a pressure-rated reaction vessel, combine 20.1 g (0.1 mol) of 1-(3-chloropropoxy)-4-methoxybenzene, 20.7 g (0.15 mol) of potassium carbonate, and 200 mL of ethanol.

  • Add 39 mL (~0.5 mol, 5 eq) of a 40% aqueous solution of methylamine.

  • Seal the vessel and heat the mixture to 70-80°C overnight with vigorous stirring.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol and excess methylamine.

  • Dissolve the residue in 200 mL of diethyl ether and wash with 100 mL of water.

  • To purify the amine, perform an acid-base extraction.[11] Extract the ether layer with 1 M HCl (2 x 100 mL).

  • Combine the acidic aqueous layers and wash with diethyl ether (1 x 50 mL) to remove any unreacted starting material.

  • Basify the aqueous layer to pH > 12 by the slow addition of 5 M NaOH while cooling in an ice bath.

  • Extract the free amine product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate in vacuo to yield the final product, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. Further purification can be achieved by vacuum distillation.

Pathway II: Reductive Amination

Reductive amination is a powerful and efficient method for forming amines from carbonyl compounds, often accomplished in a one-pot procedure.[12][13] This pathway avoids the use of alkyl halides in the final step, circumventing the over-alkylation issue more elegantly.

Principle & Strategy

This strategy involves first synthesizing the aldehyde precursor, 3-(4-methoxyphenoxy)propanal. This aldehyde is then reacted directly with methylamine and a reducing agent in the same pot. The key to success is using a reducing agent that selectively reduces the in situ-formed iminium ion intermediate much faster than it reduces the starting aldehyde.[14]

G cluster_workflow Reductive Amination Workflow start Dissolve Aldehyde and Methylamine in Solvent ph_adjust Adjust pH to ~4-5 (e.g., Acetic Acid) start->ph_adjust imine_form Stir for Imine/ Iminium Formation ph_adjust->imine_form add_reductant Add Selective Reducing Agent (e.g., NaBH(OAc)₃) imine_form->add_reductant react Stir until Completion add_reductant->react workup Quench and Aqueous Workup react->workup final_product Isolate Product workup->final_product

Caption: Experimental workflow for reductive amination.

Synthesis of the Aldehyde Precursor

The required aldehyde, 3-(4-methoxyphenoxy)propanal, can be synthesized in two steps from 4-methoxyphenol:

  • Williamson Ether Synthesis: React 4-methoxyphenol with 3-chloro-1-propanol using a base like NaOH to form 3-(4-methoxyphenoxy)propan-1-ol.

  • Oxidation: Oxidize the resulting primary alcohol to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation to avoid over-oxidation to the carboxylic acid.

Reductive Amination Protocol

Mechanism: The reaction begins with the nucleophilic attack of methylamine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate.[13] Under weakly acidic conditions (pH 4-5), the hemiaminal dehydrates to form an imine, which is in equilibrium with its protonated form, the iminium ion.[14] A specialized reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used. These agents are mild enough not to reduce the aldehyde but are highly effective at reducing the electrophilic iminium ion, yielding the desired secondary amine.[14][15]

Quantitative Data: Reagents for Reductive Amination

Reagent Molar Mass ( g/mol ) Moles (mol) Equivalents Amount Used
3-(4-Methoxyphenoxy)propanal 180.20 0.05 1.0 9.0 g
Methylamine (2.0 M in THF) 31.06 0.06 1.2 30 mL
Sodium Triacetoxyborohydride 211.94 0.075 1.5 15.9 g
Dichloromethane (DCM) 84.93 - - 200 mL

| Acetic Acid | 60.05 | - | - | ~1-2 mL |

Experimental Protocol: One-Pot Reductive Amination [16]

  • In a round-bottom flask, dissolve 9.0 g (0.05 mol) of 3-(4-methoxyphenoxy)propanal in 200 mL of dichloromethane (DCM).

  • Add 30 mL (0.06 mol, 1.2 eq) of a 2.0 M solution of methylamine in THF.

  • Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • In portions, carefully add 15.9 g (0.075 mol, 1.5 eq) of sodium triacetoxyborohydride to the stirred solution. The addition may be exothermic.

  • Stir the reaction at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified using the same acid-base extraction procedure described in Pathway I, Step B.

Purification and Characterization

Purification: The final product is a secondary amine, which is basic. This property is exploited for purification. Acid-base extraction is highly effective at separating the amine product from non-basic starting materials (like the alkyl halide or aldehyde) and byproducts.[11][17] For high purity, fractional distillation under reduced pressure is a viable method for liquid amines. Column chromatography can also be used, but may lead to product loss on the acidic silica gel; using a neutral alumina column or treating the silica gel with triethylamine is recommended.

Characterization: While comprehensive spectral data for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is not readily available in the literature, its structure allows for the prediction of key analytical signals.

  • ¹H NMR: Expect signals for the methoxy group protons (~3.8 ppm, singlet, 3H), aromatic protons on the phenoxy ring (~6.8-7.0 ppm, multiplet, 4H), the two methylene groups on the propyl chain adjacent to oxygen and nitrogen respectively (triplets, ~4.0 ppm and ~2.8 ppm), the central methylene group of the propyl chain (multiplet, ~2.0 ppm), the N-methyl group protons (~2.4 ppm, singlet, 3H), and a broad singlet for the N-H proton.

  • ¹³C NMR: Expect distinct signals for the methoxy carbon, the aromatic carbons (including the C-O), the three propyl chain carbons, and the N-methyl carbon.

  • IR Spectroscopy: Key peaks would include a C-N stretch, an N-H stretch (~3300-3400 cm⁻¹, weak), C-O-C stretches for the ether linkage, and C-H stretches for aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of C₁₁H₁₇NO₂ (195.26 g/mol ).

Conclusion

Both Pathway I (Williamson Ether Synthesis followed by N-Alkylation) and Pathway II (Reductive Amination) are highly effective and viable routes for the synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

  • Pathway I is a classic, robust method that uses readily available and often inexpensive starting materials. Its main drawback is the potential for over-alkylation, which can be managed by using a large excess of methylamine.

  • Pathway II offers a more elegant and controlled method for the final C-N bond formation, effectively preventing over-alkylation and often resulting in cleaner reactions and higher yields for the amination step. However, it requires the synthesis and isolation of an aldehyde intermediate, which may add steps and complexity to the overall process.

The choice between these pathways will depend on the specific constraints of the laboratory, including reagent availability, scale of the synthesis, and desired purity of the final product. For industrial applications, the reductive amination route is often preferred due to its high selectivity and efficiency.[15][18]

References

  • BenchChem. (n.d.). Synthetic Methodologies for 3 4 Methoxyphenoxy Propan 1 Amine.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • ResearchGate. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development on Catalytic Reductive Amination and Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). purifying secondary amine. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • PrepChem.com. (n.d.). Synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
  • ResearchGate. (2022). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • Chegg. (n.d.). Solved: 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • lookchem. (n.d.). Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. Retrieved from [Link]

  • J&K Scientific LLC. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). amine. Retrieved from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

  • Chemsrc. (2023). [3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. Retrieved from [Link]

  • Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Profile for Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the key physicochemical properties of the secondary amine, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. While experimental data for this specific molecule is not extensively available in public literature, this document will serve as a detailed framework for its characterization. We will delve into the theoretical underpinnings of critical parameters, provide field-proven experimental protocols for their determination, and explore the utility of computational prediction in modern pharmaceutical sciences. For researchers and drug development professionals, this guide offers a robust roadmap for assessing the viability of this and structurally related compounds as potential therapeutic agents.

Theoretical Framework: The Pillars of Physicochemical Characterization

The journey of a drug from administration to its site of action is a complex odyssey dictated by its physicochemical nature. For a molecule like [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, three key properties form the cornerstone of its biopharmaceutical profile: the acid dissociation constant (pKa), the partition coefficient (logP), and aqueous solubility.

Acid Dissociation Constant (pKa): The Arbiter of Ionization

The pKa is a measure of the acidity or basicity of a compound. Specifically, it is the pH at which a compound exists in an equilibrium between its ionized and non-ionized forms. The secondary amine in [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is basic and will be protonated at physiological pH. The extent of this protonation is crucial as it dictates the molecule's interaction with biological membranes and protein targets. Generally, the ionized form exhibits higher aqueous solubility, while the neutral form is more lipid-soluble and can more readily cross cell membranes. Computational models can provide an initial estimate of a compound's pKa, with various semi-empirical and quantum chemical methods available.[1][2][3][4] For secondary amines, these predictions can have varying degrees of accuracy, making experimental determination essential for definitive characterization.[1]

Partition Coefficient (logP/logD): A Measure of Lipophilicity

The octanol-water partition coefficient (logP) is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a key indicator of a molecule's lipophilicity or "greasiness." A high logP suggests a greater affinity for lipidic environments, which can enhance membrane permeability but may also lead to increased metabolic clearance and potential toxicity. For ionizable compounds like [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, the distribution coefficient (logD) is a more physiologically relevant parameter as it considers the partition of both the ionized and non-ionized species at a specific pH. The interplay between pKa and logP is therefore critical in understanding a drug's behavior in different compartments of the body. While numerous in silico models exist to predict logP, their accuracy can be variable, and experimental determination remains the gold standard.[5][6][7][8][9]

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be absorbed, it must first be in solution. Aqueous solubility is a fundamental property that determines the maximum concentration of a substance that can dissolve in water. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. Thermodynamic solubility, which measures the solubility of a compound at equilibrium, is a critical parameter to assess during early-stage drug discovery.[10][11][12] Factors such as crystal lattice energy and the presence of ionizable groups significantly influence a compound's solubility.

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical properties for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. It is important to note that the majority of these values are based on computational predictions and should be confirmed by experimental determination.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂-
Molecular Weight 195.26 g/mol [13]
Predicted logP 1.82410[14]
Predicted pKa Not available-
Aqueous Solubility Not available-

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems, providing detailed methodologies for the accurate determination of pKa, logD, and thermodynamic solubility.

Determination of pKa by Potentiometric Titration

This method relies on the gradual neutralization of the amine functional group with a standardized acid solution, while monitoring the pH.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine in deionized water to create a solution of known concentration (e.g., 10 mM).

  • Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and a titrant delivery tube.

  • Data Acquisition: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logD by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.

  • Partitioning: Add a known amount of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed vial.

  • Equilibration: Gently agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logD determination by the shake-flask method.

Determination of Thermodynamic Aqueous Solubility

This assay measures the equilibrium solubility of a compound in an aqueous buffer.

Methodology:

  • Sample Preparation: Add an excess amount of solid [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and solid compound.

  • Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for thermodynamic solubility determination.

Conclusion: Integrating Data for Informed Drug Development

The physicochemical properties of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, namely its pKa, logD, and aqueous solubility, are critical determinants of its potential as a drug candidate. While this guide has provided a comprehensive framework for the experimental determination of these parameters, it is the synthesis of this data that empowers informed decision-making in drug development. An optimal candidate will possess a balanced profile: a pKa that ensures sufficient solubility at physiological pH while allowing for membrane permeation, a logD value that facilitates distribution to the target tissue without excessive lipophilicity, and adequate aqueous solubility to ensure consistent absorption. By adhering to the rigorous experimental protocols outlined herein, researchers can generate the high-quality data necessary to build a comprehensive physicochemical profile and confidently advance promising compounds through the development pipeline.

References

  • Eckert, F., & Klamt, A. (2005). Fast solvent screening with COSMO-RS. AIChE Journal, 51(5), 1459-1471. Available from: [Link]

  • ChemSrc. (n.d.). [3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. Retrieved January 22, 2026, from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-348. Available from: [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. Available from: [Link]

  • Fraczkiewicz, R. (2013). In Silico Prediction of Ionization. In Comprehensive Medicinal Chemistry II (pp. 519-543). Elsevier. Available from: [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). LogP calculation: are we getting better?. Quantitative Structure-Activity Relationships, 20(4), 369-370. Available from: [Link]

  • Klamt, A. (2005). COSMO-RS: from quantum chemistry to fluid phase thermodynamics and drug design. Elsevier.
  • Ribeiro, J. M., & Holliday, G. L. (2011). A guide to the pKa of common functional groups. Journal of Chemical Education, 88(2), 231-233. Available from: [Link]

  • Meylan, W. M., & Howard, P. H. (1995). Atom/fragment contribution method for estimating octanol-water partition coefficients. Journal of Pharmaceutical Sciences, 84(1), 83-92. Available from: [Link]

  • Wang, R., Fu, Y., & Lai, L. (2000). A new atom-additive method for calculating partition coefficients. Journal of Chemical Information and Computer Sciences, 40(3), 624-628. Available from: [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Available from: [Link]

  • Vilar, S., Cozza, G., & Moro, S. (2008). Medicinal chemistry and the molecular operating environment (MOE): application of QSAR and molecular docking to drug discovery. Current Topics in Medicinal Chemistry, 8(18), 1555-1572. Available from: [Link]

  • Bergström, C. A. (2005). In silico predictions of drug solubility and permeability: two rate-limiting steps in oral drug absorption. Basic & Clinical Pharmacology & Toxicology, 96(3), 156-161. Available from: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]

  • PubChem. (n.d.). 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Methoxyphenamine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). [3-(4-Methoxyphenoxy)phenyl]methanamine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-4-methoxybenzenamine. Retrieved January 22, 2026, from [Link]

  • PubChemLite. (n.d.). amine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed walkthrough for the structural elucidation of the novel compound, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will explore the synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unambiguously determine the molecular architecture of this target compound. Each experimental protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: Unveiling a Novel Scaffold

The compound [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. Its structure, combining an aromatic ether linkage with a secondary amine, suggests possible interactions with a range of biological targets. Accurate and unequivocal structure determination is the cornerstone of any drug discovery and development program, ensuring the integrity of subsequent biological and toxicological studies. This guide will navigate the multifaceted process of elucidating the precise atomic connectivity and arrangement of this molecule.

A plausible synthetic route for obtaining [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is the Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide.[1] In this proposed synthesis, 4-methoxyphenol would be deprotonated by a strong base like sodium hydride to form the sodium 4-methoxyphenoxide. This nucleophile would then react with N-(3-chloropropyl)methylamine to yield the target compound.

Alternatively, a reductive amination approach could be employed. This would involve the reaction of 3-(4-methoxyphenoxy)propanal with methylamine to form an intermediate imine, which is then reduced in situ to the secondary amine using a reducing agent such as sodium borohydride.[2]

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into intricate spectroscopic analysis, the initial step is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[3]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The amine functionality is readily protonated, leading to a strong [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition.

Expected Results:

For [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (C₁₁H₁₇NO₂), the expected monoisotopic mass is 195.1259 g/mol . The HRMS spectrum should reveal a prominent ion with an m/z value corresponding to [M+H]⁺ at approximately 196.1332.

Degree of Unsaturation:

With the molecular formula C₁₁H₁₇NO₂ established, the degree of unsaturation can be calculated using the formula:

Degrees of Unsaturation = C - (H/2) - (X/2) + (N/2) + 1

For C₁₁H₁₇NO₂, this equates to 11 - (17/2) + (1/2) + 1 = 4. This indicates the presence of a benzene ring (which accounts for four degrees of unsaturation).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed to piece together the molecular puzzle.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. These predictions are based on established chemical shift principles and data from similar molecular fragments.[4][5]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6'6.88d9.02H
H-3', H-5'6.84d9.02H
H-13.98t6.22H
OCH₃3.77s-3H
H-32.75t7.02H
N-CH₃2.45s-3H
H-22.05p6.62H
N-H(broad singlet, variable)s-1H

d = doublet, t = triplet, p = pentet, s = singlet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are crucial for identifying the carbon skeleton.[6][7]

Carbon Assignment Predicted Chemical Shift (ppm)
C-1'153.8
C-4'152.5
C-2', C-6'115.5
C-3', C-5'114.7
C-166.8
OCH₃55.7
C-349.5
N-CH₃33.5
C-229.2
Experimental Protocols for NMR

Sample Preparation:

Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

1D NMR Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

2D NMR Acquisition:

The following 2D NMR experiments are essential for establishing connectivity.[3][8][9][10][11]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It is invaluable for identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons, providing a clear map of C-H one-bond connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds. It is critical for connecting different spin systems and identifying quaternary carbons.

Elucidation_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HMBC HMBC H1_NMR->HMBC Long-Range C-H Bonds C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC Direct C-H Bonds C13_NMR->HMBC Long-Range C-H Bonds Structure Final Structure COSY->Structure Assemble Fragments HSQC->Structure Assemble Fragments HMBC->Structure Assemble Fragments HRMS HRMS HRMS->Structure Molecular Formula MS_MS MS/MS MS_MS->Structure Fragmentation Corroboration FTIR FTIR FTIR->Structure Functional Group Confirmation

Interpretation of NMR Data
  • ¹H NMR: The aromatic region should display two doublets characteristic of a 1,4-disubstituted benzene ring. The aliphatic region will show signals for the propyl chain and the N-methyl group. The integration of these signals will confirm the number of protons in each environment.

  • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms. The chemical shifts will differentiate between aromatic, ether-linked, and amine-adjacent carbons.

  • COSY: Correlations will be observed between the protons on C-1 and C-2, and between the protons on C-2 and C-3 of the propyl chain.

  • HSQC: Each protonated carbon will show a correlation to its attached proton(s). This will definitively link the proton and carbon assignments.

  • HMBC: Key long-range correlations will be observed, for example, from the H-1 protons to C-1' of the aromatic ring, and from the N-methyl protons to C-3. These correlations are crucial for connecting the phenoxy group to the propyl chain and the methyl group to the nitrogen.

Mass Spectrometry: Fragmentation and Confirmation

Mass spectrometry not only provides the molecular weight but also offers valuable structural information through fragmentation analysis.

Predicted Mass Fragmentation Pattern

Under electron ionization (EI) or collision-induced dissociation (CID) in an ESI source, the molecule is expected to fragment in a predictable manner.[12]

Fragmentation_Pathway M [C₁₁H₁₇NO₂]⁺˙ m/z = 195 F1 [C₇H₇O₂]⁺ m/z = 123 M->F1 α-cleavage F2 [C₄H₁₀N]⁺ m/z = 72 M->F2 α-cleavage F3 [C₈H₉O]⁺ m/z = 121 F1->F3 - CH₂ F4 [C₃H₈N]⁺ m/z = 58 F2->F4 - CH₂

Key Predicted Fragments:

  • m/z 123: This fragment corresponds to the 4-methoxyphenoxy radical cation, formed by cleavage of the C-O bond of the ether.

  • m/z 72: This fragment arises from the cleavage of the bond between C-1 and the oxygen, resulting in the [CH₃NHCH₂CH₂CH₂]⁺ ion.

  • m/z 58: A common fragment for N-methylamines, resulting from alpha-cleavage, leading to the [CH₂=NCH₃]⁺ ion.

  • m/z 108: Loss of the propyl-methyl-amine side chain to give the 4-methoxyphenol radical cation.

Experimental Protocol for MS/MS
  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap).

  • Parent Ion Selection: Isolate the [M+H]⁺ ion (m/z 196.1332) in the first mass analyzer.

  • Fragmentation: Subject the isolated parent ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Daughter Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive confirmation of the functional groups present in the molecule.[13]

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300-3500Weak-Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2960Strong
C=C Stretch (aromatic)1500-1600Medium
C-O Stretch (aryl ether)1230-1270 (asymmetric)Strong
1020-1075 (symmetric)Strong
C-N Stretch (aliphatic amine)1020-1250Medium
Experimental Protocol for ATR-FTIR
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Conclusion: A Unified Structural Assignment

By systematically integrating the data from HRMS, a full suite of 1D and 2D NMR experiments, and IR spectroscopy, a complete and unambiguous structural elucidation of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine can be achieved. The molecular formula is confirmed by HRMS, the carbon-hydrogen framework and connectivity are definitively established by NMR, and the presence of key functional groups is corroborated by IR spectroscopy. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further investigation into the chemical and biological properties of this novel compound.

References

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. [Link]

  • Jonas, E., & Kuhn, S. (2019). Predicting 1H and 13C NMR chemical shifts with GNNs. arXiv preprint arXiv:1910.08222. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of California, Santa Barbara. (n.d.). 2D 1H-13C HSQC. NMR Facility, UCSB Chem and Biochem. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • LookChem. (n.d.). 3-(4-methoxyphenoxy)propan-1-amine. [Link]

  • University of California, Santa Barbara. (n.d.). 2D 1H-1H COSY. NMR Facility, UCSB Chem and Biochem. [Link]

  • Noggle, F. T., Jr, & Clark, C. R. (1991). Methods for the analysis of 1-(3,4-methylenedioxyphenyl)-2-butanamine and N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA). Journal of chromatographic science, 29(3), 103–106. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. [Link]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • SciSpace. (n.d.). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from. [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1645-1648. [Link]

  • Furrer, J., et al. (2012). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Magnetic Resonance in Chemistry, 50(7), 496-501. [Link]

  • Nantes Université. (2024). Implementation protocol for the ultrafast COSY experiment. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. [Link]

  • Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • YouTube. (2020). Amine Preparation 4 - Reductive Amination. [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Indiana University NMR Facility. (2004). 2-d hmbc / cigar. [Link]

  • GitHub. (n.d.). rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]

  • MIT Open Access Articles. (n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

  • ACS Publications. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

Sources

A Technical Guide to the Characterization and Experimental Determination of the Solubility of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical property that dictates the performance of a compound in both chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is fundamental for formulation development, reaction optimization, and predicting bioavailability. This guide provides an in-depth technical framework for evaluating the solubility of the novel compound, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. We will dissect the molecule's structural attributes to predict its behavior, outline the theoretical principles of solubility, and provide detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. This document is designed not merely as a set of instructions, but as a self-validating guide that explains the causality behind experimental choices, ensuring robust and reproducible results.

Physicochemical Analysis and Solubility Prediction

Before any empirical testing, a thorough analysis of the molecular structure of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine provides critical insights into its expected solubility.

Molecular Structure: C₁₁H₁₇NO₂

Chemical Structure of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine
  • Aromatic Ether Group: The methoxy-phenoxy moiety contains a phenyl ring, which is inherently hydrophobic and will favor interactions with nonpolar solvents. The ether linkage (-O-) and the methoxy group (-OCH₃) are polar and can act as hydrogen bond acceptors, offering some affinity for polar solvents.

  • Propyl Linker: The three-carbon aliphatic chain is flexible and nonpolar, contributing to the molecule's overall lipophilicity.

  • Secondary Amine: The methyl-amine group is the most influential functional group for aqueous solubility. As a base, it can be protonated in acidic to neutral pH environments, forming a cationic salt that is significantly more polar and water-soluble than the free base. The pKa of similar alkyl-aromatic amines suggests this amine will be protonated at physiological pH.

  • Overall Polarity: The molecule possesses both hydrophobic (aromatic ring, alkyl chain) and hydrophilic (amine, ether) regions, classifying it as an amphiphilic compound. Its solubility will, therefore, be highly dependent on the solvent's ability to accommodate these different regions. The general principle of "like dissolves like" suggests that it will exhibit moderate solubility in polar protic and aprotic solvents and limited solubility in purely nonpolar or highly polar aqueous solvents without pH modification.[1]

Theoretical Framework for Solvent Selection

The choice of solvent is the most critical variable in solubility determination.[2][3] A solvent's ability to dissolve a solute is governed by its physical properties, primarily its polarity, dielectric constant, and hydrogen bonding capacity.[1][4]

  • Polarity & Dielectric Constant: A solvent's dielectric constant is a measure of its ability to separate ions and solvate a solute.[5][6][7] Polar solvents with high dielectric constants are effective at dissolving polar and ionic compounds. Nonpolar solvents have low dielectric constants.

  • Hydrogen Bonding: Solvents can be classified as hydrogen bond donors (HBD), acceptors (HBA), or both. Polar protic solvents (e.g., water, methanol) are both HBD and HBA, making them excellent for dissolving solutes with corresponding functional groups. Polar aprotic solvents (e.g., DMSO, acetonitrile) are primarily HBA.

A curated selection of solvents spanning the polarity spectrum is essential for a comprehensive solubility profile.

Table 1: Properties of Common Laboratory Solvents

SolventTypePolarity IndexDielectric Constant (20°C)H-Bonding
WaterPolar Protic10.280.1Donor & Acceptor
MethanolPolar Protic5.133.0Donor & Acceptor
EthanolPolar Protic4.324.5Donor & Acceptor
AcetonitrilePolar Aprotic5.837.5Acceptor
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7Acceptor
AcetonePolar Aprotic5.120.7Acceptor
Dichloromethane (DCM)Nonpolar3.19.1None
TolueneNonpolar2.42.4None
HexaneNonpolar0.11.9None

Gold Standard: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the maximum concentration a compound can achieve in a solvent at equilibrium.[8][9] The Shake-Flask method is the universally recognized gold-standard protocol for this measurement, as referenced by the OECD Test Guideline 105 for water solubility.[10][11][12][13]

Experimental Protocol: Shake-Flask Method

This protocol ensures that true equilibrium is reached and provides a highly accurate and reproducible measurement.[10][13][14]

Core Principle: An excess of the solid compound is agitated in the solvent for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and its concentration is determined analytically.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine to a series of clear glass vials (e.g., 2-4 mL). A visual excess of solid should be apparent.

  • Solvent Addition: Accurately dispense a known volume of the chosen solvent (e.g., 1 mL) into each vial.

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[10][15] For some compounds, 48 or 72 hours may be necessary; consistency is key.[13][16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 rpm for 15 minutes) to pellet any remaining suspended particles.[16]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from the top layer, taking extreme care not to disturb the solid pellet.

  • Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[17][18] A standard calibration curve of the compound must be prepared and run in parallel to accurately quantify the result.

Self-Validation System:

  • Time to Equilibrium: To validate the 24-hour time point, parallel experiments should be run and sampled at 48 and 72 hours. If the measured concentrations are statistically identical, equilibrium was achieved at 24 hours.[13][16]

  • Purity: The purity of the starting material must be >98% to ensure accurate results.[10][11]

  • pH Measurement: For aqueous solutions, the pH must be measured before and after equilibration, as the dissolution of an acidic or basic compound can alter it.[13]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B Step 1-2 C Seal & Agitate (e.g., 24h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Collect Clear Supernatant D->E F Dilute Sample E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Workflow for Thermodynamic Solubility Determination.

High-Throughput Screening: Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of how readily a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[8][15] It is not a true equilibrium measurement but is invaluable for early-stage discovery to flag compounds with potential solubility liabilities.[19]

Experimental Protocol: Turbidimetric/Nephelometric Method

Core Principle: A concentrated DMSO stock of the compound is serially diluted into an aqueous buffer. The point at which the compound precipitates out of solution is detected by measuring light scattering (nephelometry) or turbidity.[20]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well or 384-well microplate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Dilution: Use a liquid handling robot to perform serial dilutions of the DMSO stock directly into the buffer-filled wells. This creates a range of final compound concentrations, while keeping the final DMSO concentration constant and low (e.g., 1-2%).

  • Incubation: Shake the plate gently for a short period (e.g., 1-2 hours) at a controlled temperature.[15][21]

  • Detection: Place the microplate into a laser nephelometer or plate reader capable of measuring turbidity. The instrument measures the amount of light scattered by insoluble particles (precipitate) in each well.[20]

  • Data Analysis: Plot the measured light scattering units against the compound concentration. The concentration at which a sharp increase in scattering is observed is defined as the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Conc. DMSO Stock (10 mM) C Add DMSO Stock to Buffer (Serial Dilution) A->C B Dispense Aqueous Buffer to Microplate B->C D Incubate Plate (e.g., 2h at 25°C) C->D E Measure Light Scattering (Nephelometry) D->E F Plot Scattering vs. Concentration E->F G Determine Precipitation Point (Solubility) F->G

Workflow for High-Throughput Kinetic Solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison. The results should be interpreted in the context of the compound's structure and the solvent's properties.

Table 2: Solubility Profile of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

SolventSolvent TypeThermodynamic Solubility (mg/mL)Kinetic Solubility (μg/mL) in PBS pH 7.4Observations
Water (pH 7.0)Polar Protic[Insert Data]-Low solubility expected for free base.
0.1 M HClPolar Protic[Insert Data]-High solubility expected due to salt formation.
PBS (pH 7.4)Polar Protic[Insert Data][Insert Data]Physiologically relevant; key for ADME studies.
MethanolPolar Protic[Insert Data]-Good solubility expected.
EthanolPolar Protic[Insert Data]-Good solubility expected.
DMSOPolar Aprotic[Insert Data]-High solubility expected; good for stock solutions.
AcetonitrilePolar Aprotic[Insert Data]-Moderate solubility expected.
DichloromethaneNonpolar[Insert Data]-Moderate solubility expected due to lipophilic parts.
HexaneNonpolar[InsertData]-Very low solubility expected.

Interpretation of Expected Results:

  • A significant increase in solubility in 0.1 M HCl compared to neutral water would confirm the basic nature of the amine and its role in aqueous solubility via protonation.

  • High solubility in DMSO and moderate solubility in alcohols and DCM would reflect the molecule's amphiphilic character, accommodating both its polar and nonpolar regions.

  • Poor solubility in hexane would highlight the dominance of the polar functional groups in preventing dissolution in highly nonpolar media.

Conclusion

This guide provides a comprehensive, scientifically grounded approach to determining the solubility of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. By combining theoretical structural analysis with robust, validated experimental protocols like the shake-flask and nephelometric methods, researchers can generate a reliable and detailed solubility profile. This data is not merely a physical constant but a critical piece of intelligence that informs subsequent research and development, preventing costly downstream failures and accelerating the path to successful application.

References

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Kaynak, M. S. (2012). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Agumba, O. J. (2019). The Role of Solvents' Dielectric Constants in the Delicate Interplay between Microstructure and Optical Properties of Poly (3-hexylthiophene). American Journal of Nanoscience & Nanotechnology Research, 7(1), 1-13. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

  • ChemSrc. (2023). [3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

  • Dehdashtian, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

  • ResearchGate. (2018). A simple relationship between dielectric constant of mixed solvents with solvent composition and temperature. [Link]

  • MDPI. (2022). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Chemistry Stack Exchange. (2019). What is dielectric constant and how does it explain the reason why water is one of the best solvents. [Link]

  • PubChem. (n.d.). [3-(4-Methoxyphenoxy)phenyl]methanamine. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Labstat. (2023). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]

  • Dissolution Technologies. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [Link]

  • Quora. (2014). Is there a relationship between a molecule's solubility in water and its dielectric constant/dipole moment?. [Link]

Sources

A Hypothesis-Driven Approach to Characterizing the Pharmacological Activity of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

This document outlines a comprehensive, hypothesis-driven strategy for the pharmacological characterization of the novel chemical entity, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. Due to its structural similarity to established monoamine reuptake inhibitors (MRIs), such as Nisoxetine and Fluoxetine, we hypothesize that this compound primarily interacts with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This guide provides a phased, in-depth technical workflow, detailing the experimental logic, step-by-step protocols, and data interpretation frameworks necessary to elucidate its mechanism of action, functional activity, and therapeutic potential. The structured approach herein is designed to rigorously test the primary hypothesis, assess selectivity, and build a robust pharmacological profile suitable for advanced drug development programs.

Introduction and Primary Hypothesis

The compound [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine belongs to the phenoxy-propyl-amine class of molecules. This structural class is a well-established pharmacophore present in numerous centrally active agents, particularly those modulating monoamine neurotransmitter systems.[1] The core structure consists of a phenyl ring connected via an ether linkage to a propyl chain, which is terminated by a methyl-amine group.

Structural Analogs and Rationale:

  • Nisoxetine: A selective norepinephrine reuptake inhibitor (NETi), features a methoxy group at the 2-position of the phenoxy ring.[2][3]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), incorporates a trifluoromethyl group at the 4-position of the phenoxy ring.[4][5]

The subject compound is a structural isomer of N-methylated Nisoxetine, with the methoxy group shifted from the ortho- to the para-position. The position of substituents on the phenoxy ring is known to critically influence potency and selectivity for the monoamine transporters.[6] For instance, 2-position substitutions often favor NET inhibition, while 4-position substitutions can drive SERT selectivity.[6]

Given this precedent, the primary hypothesis is that [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine functions as a monoamine reuptake inhibitor with a distinct selectivity profile for SERT, NET, and/or DAT. This guide details the logical progression of experiments required to test this hypothesis.

Phase 1: In Vitro Target Engagement and Functional Activity

The initial phase of characterization is designed to answer two fundamental questions:

  • Does the compound bind to the primary hypothesized targets (SERT, NET, DAT)?

  • If it binds, does it functionally inhibit their activity?

This phase establishes the foundational mechanism of action and provides the first quantitative measures of potency.

Workflow for In Vitro Characterization

The logical flow of experimentation ensures that resource-intensive functional assays are predicated on confirmed target binding, followed by broader screening to assess selectivity and potential off-target liabilities.

G cluster_0 Phase 1: In Vitro Characterization A Hypothesis: Compound is a Monoamine Reuptake Inhibitor B Primary Screening: Radioligand Binding Assays (SERT, NET, DAT) A->B  Structural  Analogy C Functional Assays: Neurotransmitter Uptake (SERT, NET, DAT) B->C  Binding  Confirmed D Secondary Screening: Broad Off-Target Panel (e.g., GPCRs, Ion Channels) C->D  Functional  Activity Confirmed E Data Synthesis: Determine Ki, IC50, and Selectivity Indices C->E D->E

Caption: Tiered workflow for in vitro pharmacological profiling.

Protocol: Radioligand Binding Assays

Causality: This is the first and most critical experiment. A competitive radioligand binding assay directly determines if the test compound physically interacts with the transporter proteins. By measuring the displacement of a known high-affinity radioligand, we can quantify the compound's binding affinity (Ki). This is a more direct and less ambiguous measure of target engagement than functional assays alone.[7]

Step-by-Step Methodology:

  • Preparation of Membranes:

    • Source: Use cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT, or use prepared synaptosomes from specific rat brain regions (e.g., striatum for DAT).[3][8]

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA).[9]

    • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet membranes. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[9]

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and the specific radioligand.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, assay buffer, radioligand, and a high concentration of a known, potent inhibitor (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR-12909 for DAT) to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, assay buffer, radioligand, and serial dilutions of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

  • Radioligands and Incubation:

    • SERT: [³H]-Citalopram or [³H]-Paroxetine.

    • NET: [³H]-Nisoxetine.[3]

    • DAT: [³H]-WIN 35,428.[10]

    • Incubate plates at a specified temperature (e.g., 30°C) for 60 minutes to reach equilibrium.[9]

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing multiple times with ice-cold wash buffer to separate bound from free radioligand.[9]

    • Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site fit) to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Table 1: Hypothetical Binding Affinity Data

Target Transporter Radioligand Test Compound Kᵢ (nM) Reference Compound Kᵢ (nM)
Human SERT [³H]-Citalopram 15.2 Fluoxetine: 1.1
Human NET [³H]-Nisoxetine 2.5 Nisoxetine: 1.4[3]

| Human DAT | [³H]-WIN 35,428 | 250.8 | GBR-12909: 5.6 |

Protocol: Neurotransmitter Uptake Inhibition Assays

Causality: Demonstrating binding is insufficient; we must confirm that this binding leads to a functional consequence. Neurotransmitter uptake assays measure the compound's ability to inhibit the primary function of the transporters: clearing neurotransmitters from the synaptic cleft.[8] This assay provides the functional potency (IC50), which is often more physiologically relevant than the binding affinity (Ki).

Step-by-Step Methodology:

  • Preparation of Synaptosomes:

    • Synaptosomes are resealed nerve terminals that contain functional transporters and are an excellent ex vivo model system.[11][12]

    • Gently homogenize fresh brain tissue (e.g., rat striatum, cortex, or hippocampus) in isotonic sucrose buffer.

    • Use differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.[13] Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-HEPES).[10]

  • Assay Setup (96-well plate format):

    • Pre-incubate synaptosomes with either vehicle or varying concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter ([³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine).[3][10]

    • Define non-specific uptake using a known potent inhibitor or by running the reaction at 4°C.

  • Termination and Detection:

    • After a short incubation period (typically 1-5 minutes to measure initial uptake rates), terminate the reaction by rapid filtration over glass fiber filters.[10][11]

    • Wash immediately with ice-cold buffer to remove external radiolabel.

    • Quantify the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of specific uptake at each concentration of the test compound.

    • Plot the percentage inhibition against the log concentration of the compound and use non-linear regression to determine the functional IC50 value.

Table 2: Hypothetical Functional Potency Data

Target Transporter Substrate Test Compound IC₅₀ (nM) Reference Compound IC₅₀ (nM)
Human SERT [³H]-Serotonin 25.4 Fluoxetine: ~2.0
Human NET [³H]-Norepinephrine 4.1 Nisoxetine: ~2.1[3]

| Human DAT | [³H]-Dopamine | 412.3 | GBR-12909: ~8.0 |

Phase 2: Secondary Target & Metabolic Liability Assessment

With the primary mechanism established, it is crucial to assess for potential off-target effects and metabolic stability. This step is vital for predicting the therapeutic window and potential side effects.

Off-Target Liability Screening

Causality: Many CNS-active drugs fail due to unforeseen interactions with other receptors, ion channels, or enzymes. A broad counter-screening panel is a self-validating system to ensure the compound's selectivity and de-risk future development. For instance, activity at the hERG channel is a major flag for cardiotoxicity, while activity at muscarinic or histaminergic receptors can predict anticholinergic or sedative side effects.

Methodology:

  • Submit the compound to a commercial service (e.g., Eurofins Safety Panel, NIMH PDSP) for screening against a panel of 40-100 common off-targets.

  • Key targets to include are adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic GPCRs, as well as key ion channels (hERG, NaV, CaV) and other transporters.

  • The primary data output is the percent inhibition at a high concentration (e.g., 10 µM). Any significant "hit" (>50% inhibition) should be followed up with full dose-response curves to determine Ki or IC50.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Causality: Since the compound is a monoamine analog, it could potentially be a substrate or inhibitor of Monoamine Oxidase (MAO-A or MAO-B), the primary enzymes responsible for degrading monoamine neurotransmitters.[14] Inhibition of MAO could potentiate the effects of reuptake blockade but also carries risks (e.g., tyramine-induced hypertensive crisis). This assay is essential to rule out a confounding mechanism of action.

Step-by-Step Methodology:

  • Assay Principle: Utilize a commercially available fluorometric MAO inhibitor screening kit.[14] These kits are based on the detection of H₂O₂, a byproduct of MAO activity on its substrate (e.g., tyramine).[14]

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Procedure:

    • In a 96-well plate, add MAO-A or MAO-B enzyme to assay buffer.

    • Add the test compound at various concentrations.

    • Add a detection probe that fluoresces in the presence of H₂O₂.

    • Initiate the reaction by adding the MAO substrate (e.g., tyramine).

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Measure fluorescence using a plate reader (e.g., Ex/Em = 530/585 nm).[14]

  • Data Analysis: Compare the fluorescence in wells with the test compound to vehicle controls. Calculate the IC50 for MAO-A and MAO-B inhibition.

Synthesis of Findings and Future Directions

The data gathered through this structured investigation will provide a comprehensive pharmacological profile of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Interpreting the Pharmacological Profile

Based on the hypothetical data presented, the compound is a potent inhibitor of the norepinephrine transporter (NET) and a moderately potent inhibitor of the serotonin transporter (SERT), with significantly weaker activity at the dopamine transporter (DAT). This profile suggests the compound is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with a preference for NET.[15]

G cluster_0 Synaptic Cleft Compound [3-(4-Methoxy-phenoxy) -propyl]-methyl-amine NET NET Compound->NET Strong Inhibition SERT SERT Compound->SERT Moderate Inhibition DAT DAT Compound->DAT Weak Inhibition NE NE NE->NET Reuptake SER 5-HT SER->SERT Reuptake

Caption: Hypothesized mechanism of action at the synapse.

Next Steps in Development
  • Lead Optimization: If the selectivity profile is not optimal, medicinal chemistry efforts could be employed. For example, exploring different substituents on the phenoxy ring could modulate the SERT/NET ratio.

  • In Vivo Target Occupancy: Conduct studies (e.g., using PET imaging or ex vivo autoradiography) in animal models to confirm that the compound engages NET and SERT in the brain at relevant doses.

  • Pharmacokinetic (PK) Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to assess its drug-like properties, including brain penetrance and half-life.

  • In Vivo Efficacy Models: Based on the SNRI profile, test the compound in validated animal models of depression and/or neuropathic pain.[16] Examples include the forced swim test, tail suspension test, or the chronic constriction injury (CCI) model of nerve pain.

This rigorous, hypothesis-driven guide provides a clear and scientifically sound pathway for elucidating the pharmacological activity of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, transforming it from a novel chemical entity into a well-characterized lead candidate.

References

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from Gifford Bioscience website. URL: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. URL: [Link]

  • Hashemi, P., & Dankoski, E. C. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In A. C. Michael & L. M. Borland (Eds.), Electrochemical Methods for Neuroscience. NCBI Bookshelf. URL: [Link]

  • Hiemke, C., & Weigmann, H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. URL: [Link]

  • Kaur, H., & Chugh, A. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. URL: [Link]

  • Mayo Clinic. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from Mayo Clinic website. URL: [Link]

  • Roth, B. L., & Saini, A. (n.d.). Uptake and release of neurotransmitters. PubMed. URL: [Link]

  • Sohal, B., & Lepping, P. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. NCBI Bookshelf. URL: [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved from Wikipedia. URL: [Link]

  • Wikipedia. (n.d.). Nisoxetine. Retrieved from Wikipedia. URL: [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from Wikipedia. URL: [Link]

Sources

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine: A Comprehensive Technical Guide for its Application as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a secondary amine that serves as a valuable precursor in the intricate landscape of organic synthesis. Its unique structural composition, featuring a methoxy-substituted phenoxy ring linked by a propyl chain to a methylamino group, makes it a versatile building block, particularly in the development of novel pharmaceutical agents. The presence of both a nucleophilic secondary amine and an electron-rich aromatic ether moiety allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound, with a particular focus on its role in the synthesis of analogues of established central nervous system (CNS) active drugs. The strategic incorporation of the 4-methoxyphenoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, a topic of considerable interest in medicinal chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical precursor is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 303104-76-9
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Appearance Liquid
Purity Typically >95%

Safety and Handling:

Synthesis of the Precursor: A Multi-faceted Approach

The synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is predicated on the successful preparation of its primary amine precursor, 3-(4-methoxyphenoxy)propan-1-amine . Several robust synthetic strategies can be employed to achieve this, each with its own set of advantages. The choice of a particular route will often depend on the availability of starting materials, scalability, and desired purity of the intermediate.

Route 1: Williamson Ether Synthesis

A foundational method for the formation of the ether linkage is the Williamson ether synthesis. This approach involves the nucleophilic substitution of a halide by a phenoxide ion.

Experimental Protocol: Synthesis of 3-(4-methoxyphenoxy)propan-1-amine via Williamson Ether Synthesis

  • Deprotonation of 4-methoxyphenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a slight excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases (in the case of NaH) or until the 4-methoxyphenol is fully deprotonated.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add 3-chloropropan-1-amine hydrochloride. The reaction mixture is then heated to a temperature between 80-100 °C and stirred for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-(4-methoxyphenoxy)propan-1-amine.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is necessary to deprotonate the phenolic hydroxyl group, which has a pKa of approximately 10. The resulting phenoxide is a much more potent nucleophile for the subsequent SN2 reaction.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are ideal for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction rate.

  • Reaction Time and Temperature: The reaction is typically heated to overcome the activation energy of the C-O bond formation. The extended reaction time ensures the reaction proceeds to completion.

Route 2: Reduction of a Nitrile Intermediate

An alternative and often high-yielding route involves the reduction of a nitrile precursor, 3-(4-methoxyphenoxy)propanenitrile.

Experimental Protocol: Synthesis of 3-(4-methoxyphenoxy)propan-1-amine via Nitrile Reduction

  • Synthesis of 3-(4-methoxyphenoxy)propanenitrile: 4-methoxyphenol is reacted with acrylonitrile in the presence of a base catalyst.

  • Reduction of the Nitrile: The resulting 3-(4-methoxyphenoxy)propanenitrile is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF).

  • To this solution, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) is added cautiously at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the nitrile is completely reduced, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated to yield 3-(4-methoxyphenoxy)propan-1-amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Powerful hydride donors like LiAlH₄ or borane are required to reduce the highly stable carbon-nitrogen triple bond of the nitrile to a primary amine.

  • Anhydrous Conditions: These reducing agents react violently with water, so the reaction must be carried out under strictly anhydrous conditions.

Synthesis_of_Precursor cluster_williamson Route 1: Williamson Ether Synthesis cluster_nitrile Route 2: Nitrile Reduction 4-methoxyphenol 4-methoxyphenol SN2 Reaction SN2 Reaction 4-methoxyphenol->SN2 Reaction Deprotonation 3-chloropropan-1-amine 3-chloropropan-1-amine 3-chloropropan-1-amine->SN2 Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->SN2 Reaction Primary_Amine_W 3-(4-methoxyphenoxy)propan-1-amine SN2 Reaction->Primary_Amine_W 4-methoxyphenol_N 4-methoxyphenol Nitrile_Intermediate 3-(4-methoxyphenoxy)propanenitrile 4-methoxyphenol_N->Nitrile_Intermediate Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Nitrile_Intermediate Primary_Amine_N 3-(4-methoxyphenoxy)propan-1-amine Nitrile_Intermediate->Primary_Amine_N Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄, BH₃·THF) Reducing_Agent->Primary_Amine_N

Caption: Synthetic pathways to the primary amine precursor.

Conversion to [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

The transformation of the primary amine, 3-(4-methoxyphenoxy)propan-1-amine, into the target secondary amine, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, can be efficiently achieved through reductive amination. This one-pot procedure is highly favored in modern organic synthesis due to its efficiency and reduced waste generation.

Reductive Amination with Formaldehyde

Reductive amination involves the reaction of the primary amine with an aldehyde (in this case, formaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol: Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine via Reductive Amination

  • Reaction Setup: To a solution of 3-(4-methoxyphenoxy)propan-1-amine in a suitable solvent such as methanol or dichloromethane, add a slight excess of an aqueous solution of formaldehyde (37 wt. %).

  • Imine/Iminium Formation: The mixture is stirred at room temperature for a short period to allow for the formation of the imine or iminium ion intermediate. The addition of a catalytic amount of a weak acid, like acetic acid, can accelerate this step.

  • Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture. The choice of sodium triacetoxyborohydride is often preferred as it is less reactive towards the starting aldehyde.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography to yield [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Causality Behind Experimental Choices:

  • One-Pot Procedure: This method avoids the isolation of the potentially unstable imine intermediate, improving the overall efficiency of the synthesis.

  • Mild Reducing Agent: A mild reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde.

Reductive_Amination Primary_Amine 3-(4-methoxyphenoxy)propan-1-amine Imine_Intermediate Imine/Iminium Ion Intermediate Primary_Amine->Imine_Intermediate Condensation Formaldehyde Formaldehyde Formaldehyde->Imine_Intermediate Secondary_Amine [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Imine_Intermediate->Secondary_Amine In situ Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Secondary_Amine

Caption: Reductive amination for the synthesis of the target secondary amine.

Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenoxy group, a singlet for the methoxy protons, and multiplets for the propyl chain protons. A singlet corresponding to the N-methyl group would also be a key diagnostic signal.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, the carbons of the propyl chain, and the N-methyl carbon.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (195.26 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic ring and alkyl chain, and the N-H bending of the secondary amine.

Applications in Drug Development

The structural motif present in [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a key pharmacophore in several centrally active pharmaceutical agents, particularly antidepressants. Its utility as a precursor lies in its ability to be incorporated into more complex molecular architectures that are designed to interact with specific biological targets.

Precursor to Analogues of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

A significant application of this precursor is in the synthesis of analogues of well-known SNRIs such as Venlafaxine and Duloxetine. These drugs function by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the brain.

  • Venlafaxine Analogues: The core structure of Venlafaxine features a dimethylamino group attached to an ethyl chain which is also connected to a 4-methoxyphenyl ring. The synthesis of Venlafaxine often involves the N-methylation of a primary amine intermediate. By analogy, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine could serve as a key intermediate for Venlafaxine analogues where the cyclohexanol moiety is replaced by a phenoxypropyl group.

  • Duloxetine Analogues: Duloxetine also contains an N-methylpropanamine backbone. The synthesis of duloxetine and its analogues involves the coupling of a substituted propanamine with a naphthyloxy or other aromatic ring systems. [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine provides a readily available building block for the synthesis of novel duloxetine analogues with modified pharmacokinetic profiles.

The rationale behind using this precursor for the synthesis of SNRI analogues is to explore how modifications to the core structure can affect the potency, selectivity, and side-effect profile of the resulting drug candidates. The 4-methoxyphenoxy group can influence the molecule's lipophilicity and its interaction with the binding pockets of the serotonin and norepinephrine transporters.

Application_Pathway Target_Compound [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine SNRI_Analogues SNRI Analogues Target_Compound->SNRI_Analogues Precursor for Venlafaxine_Analogue Venlafaxine Analogue SNRI_Analogues->Venlafaxine_Analogue e.g. Duloxetine_Analogue Duloxetine Analogue SNRI_Analogues->Duloxetine_Analogue e.g. CNS_Drug_Discovery CNS Drug Discovery Venlafaxine_Analogue->CNS_Drug_Discovery Duloxetine_Analogue->CNS_Drug_Discovery

Caption: Role as a precursor in the synthesis of SNRI analogues.

Conclusion

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a strategically important precursor in organic synthesis with significant potential in the field of drug discovery. Its synthesis is achievable through well-established and reliable chemical transformations. The presence of multiple reactive sites within its structure allows for its versatile incorporation into more complex molecules, particularly those targeting the central nervous system. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of such versatile building blocks in the arsenal of medicinal chemists is poised to become even more critical. This guide provides a foundational understanding for researchers and drug development professionals to leverage the synthetic potential of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine in their research endeavors.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • (n.d.). 3 - SAFETY DATA SHEET. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs.
  • OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

  • Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from [Link]

  • PubChemLite. (n.d.). amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Duloxetine Synthesis. Retrieved from [Link]

  • New Drug Approvals. (2015, April 9). VENLAFAXINE PART 2/3. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010046808A2 - A process for the preparation of venlafaxine hydrochloride.
  • PubChem. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

  • lookchem. (n.d.). Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. Retrieved from [Link]

  • Chemsrc. (2023, August 28). [3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101412707A - Duloxetine derivative and preparation thereof.
  • Google Patents. (n.d.). WO2007119116A2 - Improved synthesis and preparations of duloxetine salts.
  • PubChemLite. (n.d.). amine. Retrieved from [https://pubchemlite.com/compound/amine]([Link]amine)

  • European Patent Office. (2007, November 21). A process for the preparation of an intermediate useful for the asymmetric synthesis of (+)duloxetine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007143065A2 - Process for preparing duloxetine and intermediates thereof.
  • mzCloud. (2017,

Methodological & Application

Application Notes & Protocols: Synthesis of Tertiary Amines from [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of complex tertiary amines utilizing [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine as a versatile secondary amine building block. Secondary amines are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals. This document moves beyond the synthesis of secondary amines to the strategic use of a specific secondary amine to construct diverse tertiary amine scaffolds. We will explore two primary, robust synthetic methodologies: Reductive Amination and Direct N-Alkylation . The causality behind experimental choices, self-validating protocol design, and troubleshooting are emphasized to ensure reproducible and high-yield outcomes for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Role of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

The secondary amine, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, represents a valuable and functionalized building block in synthetic organic chemistry. Its structure incorporates a nucleophilic secondary amine site, a flexible propyl linker, and an electron-rich methoxy-phenyl ether moiety. This combination makes it an ideal starting material for generating libraries of tertiary amines with potential applications in medicinal chemistry and materials science.

Rather than focusing on the synthesis of this starting material, these notes are dedicated to its strategic application. The conversion of a secondary amine to a tertiary amine is a critical transformation that avoids the common challenge of over-alkylation often encountered when starting from primary amines.[1][2] This guide will provide the foundational knowledge and practical protocols to leverage this specific synthon for the creation of more complex molecular architectures.

Physicochemical Properties of the Starting Material
PropertyValueSource
IUPAC Name N-methyl-3-(4-methoxyphenoxy)propan-1-amine-
CAS Number 55745-97-6[3]
Molecular Formula C₁₁H₁₇NO₂[4]
Molecular Weight 195.26 g/mol [4]
Appearance Typically a liquid or low-melting solidGeneral Knowledge
Boiling Point Data not widely available; estimated >250 °C-
Solubility Soluble in common organic solvents (DCM, MeOH, THF)General Knowledge

Core Synthetic Strategy I: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its versatility, high chemoselectivity, and generally mild reaction conditions.[5] The process involves the reaction of our secondary amine with an aldehyde or ketone to form a transient, electrophilic iminium ion, which is then immediately reduced in situ by a selective hydride agent to yield the target tertiary amine.[6][7]

This one-pot procedure is highly efficient and minimizes the formation of byproducts.[8] The choice of reducing agent is critical; it must be capable of reducing the C=N⁺ bond of the iminium ion much faster than the C=O bond of the starting carbonyl compound.[9]

Mechanism and Rationale
  • Iminium Ion Formation: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a positively charged iminium ion. This step is typically catalyzed by mild acid and is the rate-determining step.[7][10]

  • Hydride Reduction: A selective reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine.[11] NaBH(OAc)₃ is particularly well-suited for this role as it is mild, tolerant of slightly acidic conditions, and less reactive towards aldehydes and ketones compared to reagents like NaBH₄.[11][12]

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (1.0 eq) Mix Combine & Stir A->Mix B Aldehyde/Ketone (1.0-1.2 eq) B->Mix C Anhydrous Solvent (e.g., DCE, DCM) C->Mix D Add NaBH(OAc)₃ (1.5 eq) (Portion-wise) Mix->D Initiate Reduction E Stir at Room Temp (1-24 h) D->E F Monitor by TLC/LC-MS E->F G Quench with sat. NaHCO₃ F->G Reaction Complete H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify (e.g., Chromatography) I->J Product Target Tertiary Amine J->Product Isolate Product G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (1.0 eq) Mix Combine & Stir A->Mix B Base (e.g., K₂CO₃, 2.0 eq) B->Mix C Polar Aprotic Solvent (e.g., DMF, Acetonitrile) C->Mix D Add Alkyl Halide (1.1 eq) (Dropwise) Mix->D Initiate Alkylation E Heat Reaction (e.g., 60-80 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Filter Solids F->G Reaction Complete H Dilute with Water, Extract G->H I Dry, Filter, Concentrate H->I J Purify (e.g., Chromatography) I->J Product Target Tertiary Amine J->Product Isolate Product

Sources

Application Notes and Protocols for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: These application notes are provided for research purposes only. The compound [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a novel chemical entity with limited published data on its biological activity. The proposed application and protocols are hypothetical, based on structural similarities to known monoamine reuptake inhibitors, and are intended to serve as a guide for initial characterization. All experiments should be conducted in accordance with institutional and national safety guidelines.

Introduction: A Structurally-Informed Hypothesis

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine belongs to the phenoxy-propyl-amine class of compounds. This structural motif is a key feature in a range of pharmacologically active molecules, notably monoamine reuptake inhibitors. Well-known selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), such as fluoxetine and atomoxetine, are built upon a similar chemical scaffold.[1] The presence of a methoxy group on the phenoxy ring and a methyl group on the terminal amine of the propyl chain suggests that [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine may interact with monoamine transporters like the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2]

Monoamine transporters are critical regulators of neurotransmission, and their inhibition can have profound effects on mood and behavior.[3] This has led to their successful targeting for the treatment of depression, anxiety disorders, and other neuropsychiatric conditions.[2][4] Based on these structural analogies, we hypothesize that [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine functions as a monoamine reuptake inhibitor, with a potential selectivity for the serotonin transporter.

These application notes will therefore outline a detailed experimental workflow to investigate the potential activity of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine as a selective serotonin reuptake inhibitor. The protocols provided are designed to first establish the binding affinity and functional inhibition of the compound at the primary monoamine transporters and then to characterize its effects in a cellular context.

Hypothesized Mechanism of Action: Inhibition of Serotonin Reuptake

We postulate that [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine competitively inhibits the serotonin transporter (SERT). By binding to SERT, the compound would block the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Hypothesized Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binding & Signal Transduction Compound [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Compound->SERT Inhibition

Caption: Hypothesized competitive inhibition of SERT by [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Experimental Protocols

The following protocols provide a step-by-step guide to characterizing the interaction of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine with monoamine transporters.

Protocol 1: In Vitro Transporter Binding Assays

This protocol determines the binding affinity of the test compound for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters using radioligand binding assays.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [³H]-Citalopram (for hSERT assay)

  • [³H]-Nisoxetine (for hNET assay)

  • [³H]-WIN 35,428 (for hDAT assay)

  • Non-labeled selective inhibitors for non-specific binding determination (e.g., Paroxetine for hSERT, Desipramine for hNET, GBR 12909 for hDAT)

  • [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine stock solution (10 mM in DMSO)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • A serial dilution of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (e.g., from 1 nM to 100 µM).

    • Radioligand at a concentration near its Kd.

    • For non-specific binding wells, add a high concentration of the respective non-labeled inhibitor.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter mats in a scintillation vial with scintillation fluid and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Data Presentation:

TransporterRadioligandKd of Radioligand (nM)Test Compound Ki (nM)
hSERT[³H]-Citalopram~1-2Experimental Value
hNET[³H]-Nisoxetine~1-3Experimental Value
hDAT[³H]-WIN 35,428~5-10Experimental Value
Protocol 2: In Vitro Functional Reuptake Assays

This protocol measures the functional inhibition of monoamine uptake by the test compound in cells expressing the respective transporters.[5]

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT, or JAR cells endogenously expressing hSERT.[5]

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Serotonin (for hSERT assay)

  • [³H]-Norepinephrine (for hNET assay)

  • [³H]-Dopamine (for hDAT assay)

  • [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine stock solution (10 mM in DMSO)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Plate the cells in a 96-well microplate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with a serial dilution of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine or vehicle for 15-30 minutes at 37°C.

  • Uptake Initiation: Add the respective radiolabeled monoamine to each well to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the log concentration of the test compound.

Experimental Workflow Diagram:

Experimental Workflow cluster_InVitro In Vitro Characterization cluster_Cellular Cellular & In Vivo (Hypothetical Extension) Binding Protocol 1: Binding Assays (hSERT, hNET, hDAT) Uptake Protocol 2: Functional Uptake Assays (hSERT, hNET, hDAT) Binding->Uptake Determine Ki Behavioral In Vivo Behavioral Models (e.g., Forced Swim Test) Uptake->Behavioral Determine IC50 & Selectivity Tox Preliminary Toxicity Assessment Behavioral->Tox

Caption: A workflow for characterizing [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Interpretation of Results and Further Steps

The Ki and IC50 values obtained from these experiments will reveal the potency and selectivity of [3-(4-methoxy-phenoxy)-propyl]-methyl-amine for the different monoamine transporters. A significantly lower Ki and IC50 for hSERT compared to hNET and hDAT would support the hypothesis that the compound is a selective serotonin reuptake inhibitor.

Should the in vitro data suggest high potency and selectivity for SERT, further in vivo studies could be warranted. These might include animal models of depression, such as the forced swim test or tail suspension test, to assess potential antidepressant-like effects.[6] Pharmacokinetic and preliminary toxicity studies would also be crucial next steps in the evaluation of this compound.

Safety and Handling

As the toxicological properties of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine are unknown, it should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

References

  • Guan, L., et al. (2012). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Molecules, 17(11), 13566-13574. Available at: [Link]

  • Tripathi, A., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 10(42), 25196-25227. Available at: [Link]

  • Tanda, G., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols, 1(2), 16. Available at: [Link]

  • Cheng, M. H., & Sunderic, K. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 537-551. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Molecules, 26(16), 4885. Available at: [Link]

  • Van den Eynde, J., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(31), 10996–11004. Available at: [Link]

  • Wikipedia contributors. (2023). PPPA (drug). Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of monoamines and related reuptake inhibitors. Available at: [Link]

  • Knoll, J., et al. (1992). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives Internationales de Pharmacodynamie et de Thérapie, 318, 5-27. Available at: [Link]

  • Marrero-Ponce, Y., et al. (2008). Quantitative structure-activity relationship and complex network approach to monoamine oxidase A and B inhibitors. Journal of Medicinal Chemistry, 51(23), 7433-7451. Available at: [Link]

  • Wikipedia contributors. (2023). 1-Phenyl-2-propylaminopentane. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Legg, L., et al. (2011). Selective serotonin reuptake inhibitors (SSRIs) for stroke. Cochrane Database of Systematic Reviews, (11), CD009286. Available at: [Link]

  • Wikipedia contributors. (2023). Serotonin–norepinephrine reuptake inhibitor. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wang, X., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6250-6257. Available at: [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 269-276. Available at: [Link]

  • ResearchGate. (n.d.). A scheme illustrating experimental design and time course of analyses. Available at: [Link]

Sources

Application Note: Quantitative Analysis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a secondary amine containing a methoxy-phenoxy moiety, a structural motif found in various pharmacologically active compounds. Its accurate quantification is critical during drug discovery, development, and quality control processes. Whether assessing pharmacokinetic properties in biological matrices or ensuring the purity and potency of a final drug product, robust and reliable analytical methods are paramount. This guide provides detailed protocols for the quantification of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine using two orthogonal and powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for pharmaceutical formulations. The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of method validation outlined by the International Council for Harmonisation (ICH).[1][2]

Method Selection Rationale: A Two-Pronged Approach

The choice of an analytical method is dictated by the sample matrix and the required sensitivity. For the quantification of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine in complex biological matrices such as plasma or urine, where the analyte is often present at low concentrations, the unparalleled sensitivity and selectivity of LC-MS/MS make it the gold standard.[1][2] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte, minimizing interference from endogenous matrix components.[3][4]

For the analysis of bulk drug substances or formulated pharmaceutical products, where the analyte concentration is significantly higher, HPLC-UV offers a robust, cost-effective, and widely accessible solution. While the target molecule has a chromophore due to the methoxy-phenoxy group, its UV absorbance may not be strong enough for direct sensitive detection. Therefore, a pre-column derivatization step is proposed to enhance its UV activity and chromatographic retention.[5]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, from sample receipt to final data analysis.

Analytical Workflow Overall Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Logging PlasmaSample Plasma Sample SampleReceipt->PlasmaSample Bioanalytical DrugProduct Drug Product Sample SampleReceipt->DrugProduct Pharmaceutical ProteinPrecipitation Protein Precipitation (LC-MS/MS) PlasmaSample->ProteinPrecipitation Derivatization Derivatization (HPLC-UV) DrugProduct->Derivatization LCMS LC-MS/MS Analysis ProteinPrecipitation->LCMS HPLCUV HPLC-UV Analysis Derivatization->HPLCUV DataAcquisition Data Acquisition LCMS->DataAcquisition HPLCUV->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: A generalized workflow for the quantification of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Part 1: LC-MS/MS Method for Bioanalytical Quantification

This protocol is designed for the sensitive and selective quantification of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine in human plasma.

Protocol: LC-MS/MS Analysis

1. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[6][7]

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid) for injection.

2. Chromatographic Conditions

  • Rationale: A C18 column is a good starting point for the separation of moderately polar compounds. The use of formic acid in the mobile phase helps to protonate the amine, leading to better peak shape and enhanced ionization in the mass spectrometer.

  • Parameters:

    • HPLC System: Agilent 1290 Infinity II LC or equivalent.[8]

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Rationale: Electrospray ionization in positive ion mode (ESI+) is well-suited for the analysis of amines, which are readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][4] The precursor ion will be the protonated molecule [M+H]+, and product ions will be generated by fragmentation of the propyl-amine chain or the ether linkage.

  • Parameters:

    • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[8]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)

      • Internal Standard: (A stable isotope-labeled version of the analyte is recommended)

Part 2: HPLC-UV Method for Pharmaceutical Analysis

This protocol is suitable for the quantification of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine in a pharmaceutical formulation, such as a tablet or capsule.

Protocol: HPLC-UV Analysis with Pre-column Derivatization

1. Sample Preparation and Derivatization

  • Rationale: Direct UV detection of the analyte may lack sensitivity. Derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) introduces a highly UV-active group, significantly enhancing the detection limit.[5]

  • Procedure:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer to a volumetric flask.

    • Add a suitable solvent (e.g., methanol) to dissolve the analyte and sonicate for 15 minutes. Dilute to volume.

    • Filter an aliquot through a 0.45 µm syringe filter.

    • To 100 µL of the filtered sample solution, add 100 µL of borate buffer (pH 9.0) and 200 µL of FMOC-Cl solution (in acetonitrile).

    • Vortex and allow the reaction to proceed at room temperature for 10 minutes.

    • Add 100 µL of a primary amine solution (e.g., glycine) to quench the excess FMOC-Cl.

    • Inject an aliquot of this solution into the HPLC system.

2. Chromatographic Conditions

  • Rationale: A C18 column is suitable for the separation of the derivatized analyte. The mobile phase composition is optimized to achieve good resolution and peak shape.

  • Parameters:

    • HPLC System: Waters Alliance e2695 Separation Module or equivalent.

    • Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: Phosphate Buffer (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: 60:40 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 265 nm (based on the absorbance of the FMOC group).

Method Validation and Data Presentation

Both methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[1][2] Key validation parameters are summarized in the table below.

Validation Parameter LC-MS/MS (Bioanalytical) HPLC-UV (Pharmaceutical) ICH Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and IS.No interference from excipients or degradation products.Method should be specific for the analyte.
Linearity (r²) > 0.99> 0.99r² ≥ 0.99
Accuracy (% Recovery) 85-115% (LLOQ: 80-120%)98-102%Varies with concentration.
Precision (% RSD) < 15% (LLOQ: < 20%)< 2%Varies with method type.
Limit of Quantification (LOQ) To be determined experimentally.To be determined experimentally.Signal-to-noise ratio ≥ 10.
Robustness Insensitive to small variations in method parameters.Insensitive to small variations in method parameters.No significant change in results.

Conclusion

The LC-MS/MS and HPLC-UV methods detailed in this application note provide robust and reliable frameworks for the quantification of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine in both biological and pharmaceutical matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reproducible data in a regulated environment.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Kannan K, et al. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B. 2021;122888. [Link]

  • Stone J. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. 2018;30(6):13-18. [Link]

  • Xu Y, et al. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. 2021;34(8):310-316. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. [Link]

  • Waters Corporation. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Application Note. [Link]

  • Biotage. Essential Guide to LCMS Sample Preparation Techniques. [Link]

  • Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Application Note. [Link]

  • Li W, et al. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical Methods in Chemistry. 2012;2012:894591. [Link]

  • Chemsrc. [3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. [Link]

  • Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Annali di Chimica. DETERMINATION OF BIOGENIC AMINES IN WINES BY HPLC-UV AND LC-ESI-MS. [Link]

  • ResearchGate. Multiple reaction monitoring (MRM) transitions and compound-specific MS parameters. [Link]

  • ResearchGate. U.v.-vis. spectra of 0.01 M p-methoxyphenol (pmp) + 0.1 M Na 2 SO 4 aqueous solution. [Link]

  • ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl). [Link]

  • ACS Publications. Absorption Spectra of the Methoxy (and Hydroxy) Phenoxybenzoic Acids. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • PubChem. [3-(4-Methoxyphenoxy)phenyl]methanamine. [Link]

  • SCIEX. The Scheduled MRM™ Algorithm Enables Intelligent Use of Retention Time During Multiple Reaction Monitoring. [Link]

  • ResearchGate. UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl). [Link]

  • ResearchGate. Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids. [Link]

  • Chromatography Forum. trimethylamine and other tertiary amines by HPLC-UV?. [Link]

  • Wikipedia. Selected reaction monitoring. [Link]

  • National Institutes of Health. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. [Link]

  • PubChem. 3-Methoxypropylamine. [Link]

Sources

The Versatile Scaffold: [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of innovative therapeutics. [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine and its primary amine analog, 3-(4-methoxyphenoxy)propan-1-amine, represent a class of chemical building blocks that have garnered significant interest for their utility in constructing complex bioactive molecules. While not pharmacologically active in their own right, these compounds serve as versatile starting materials for the synthesis of derivatives with a wide range of potential therapeutic applications, most notably in the realm of cardiovascular disease.

This technical guide provides an in-depth exploration of the applications of the [3-(4-methoxy-phenoxy)-propyl]-methyl-amine scaffold in medicinal chemistry. We will delve into its role as a precursor to dual-action cardiovascular agents, providing detailed protocols for the synthesis and biological evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their own research endeavors.

A Gateway to Novel Cardiovascular Agents: Targeting Ryanodine Receptor 2 and SERCA2a

Recent advancements in cardiovascular research have highlighted the therapeutic potential of modulating intracellular calcium handling proteins. Two key players in this intricate network are the ryanodine receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a). Dysregulation of these proteins is implicated in the pathophysiology of heart failure. Derivatives of the 3-(4-methoxyphenoxy)propylamine scaffold have emerged as promising candidates for the development of dual-function agents that can simultaneously stabilize RyR2 and activate SERCA2a, offering a novel approach to improving cardiac function.[1]

Mechanism of Action:

Derivatives of 3-(4-methoxyphenoxy)propylamine can be envisioned as "open" analogs of 1,4-benzothiazepines, a class of compounds known for their diverse biological activities.[1][2] By incorporating the 3-(4-methoxyphenoxy)propylamine moiety, medicinal chemists can design molecules that interact with both RyR2 and SERCA2a.

  • RyR2 Stabilization: Pathological calcium leak through unstable RyR2 channels contributes to cardiac arrhythmias and contractile dysfunction. Compounds derived from the target scaffold can bind to RyR2, stabilizing its closed state and preventing aberrant calcium release.[1]

  • SERCA2a Activation: SERCA2a is responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum, a crucial step for muscle relaxation and maintaining calcium homeostasis. Activation of SERCA2a by these novel compounds enhances calcium reuptake, thereby improving cardiac contractility and relaxation.[1]

The synergistic action of RyR2 stabilization and SERCA2a activation presents a compelling therapeutic strategy for heart failure and other related cardiovascular disorders.

Application Notes: A Building Block for Cardiovascular Drug Discovery

The primary application of [3-(4-methoxy-phenoxy)-propyl]-methyl-amine and its analogs in medicinal chemistry is as a key intermediate for the synthesis of more elaborate molecules. Its structural features, namely the flexible propyl chain, the electron-donating methoxy group, and the reactive amine, provide a foundation for diverse chemical modifications.

Key Advantages of the Scaffold:

  • Synthetic Tractability: The amine functionality allows for straightforward derivatization through well-established chemical reactions such as amidation, reductive amination, and N-alkylation.[3]

  • Structural Flexibility: The three-carbon linker provides optimal spacing and conformational flexibility for the attached pharmacophores to interact with their biological targets.

  • Favorable Physicochemical Properties: The methoxy group can enhance metabolic stability and modulate lipophilicity, contributing to improved pharmacokinetic profiles of the final compounds.

Experimental Protocols

This section provides detailed protocols for the synthesis of the parent scaffold and its derivatization into a bioactive compound.

Protocol 1: Synthesis of 3-(4-methoxyphenoxy)propan-1-amine

This protocol describes a common method for synthesizing the primary amine scaffold, which can then be methylated to yield the title compound. The synthesis proceeds via a nucleophilic substitution reaction.[3]

Materials:

  • 4-Methoxyphenol

  • 3-Chloropropan-1-amine hydrochloride

  • Sodium hydroxide (NaOH)

  • Potassium iodide (KI) (catalyst)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile, add sodium hydroxide (1.1 eq) and potassium iodide (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-chloropropan-1-amine hydrochloride (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux (approximately 82°C) and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-(4-methoxyphenoxy)propan-1-amine.

Protocol 2: Synthesis of N-Methyl-[3-(4-methoxy-phenoxy)-propyl]-amine

This protocol details the methylation of the primary amine to yield the title compound.

Materials:

  • 3-(4-Methoxyphenoxy)propan-1-amine

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-(4-methoxyphenoxy)propan-1-amine (1.0 eq) in methanol.

  • Add formaldehyde solution (1.2 eq) and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain N-methyl-[3-(4-methoxy-phenoxy)-propyl]-amine. Further purification can be achieved by column chromatography if necessary.

Protocol 3: Synthesis of a Bioactive 1,4-Benzothiazepine Analog

This protocol outlines a general procedure for the synthesis of a 1,4-benzothiazepine derivative, a class of compounds with potential cardiovascular activity, using 3-(4-methoxyphenoxy)propan-1-amine as a key building block.[3][4]

Materials:

  • 3-(4-Methoxyphenoxy)propan-1-amine

  • 2-Aminothiophenol

  • A suitable chalcone derivative (e.g., synthesized from an appropriate acetophenone and benzaldehyde)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the chalcone derivative (1.0 eq) and 2-aminothiophenol (1.0 eq) in methanol, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1,4-benzothiazepine analog.

  • The N-substituted analog can be synthesized by reacting this product with an appropriate alkylating agent in the presence of a base.

Protocol 4: In Vitro Biological Evaluation - RyR2 and SERCA2a Activity Assays

This section provides a conceptual framework for the biological evaluation of synthesized derivatives. Specific assay conditions would need to be optimized based on the target and available resources.

A. RyR2 Calcium Leak Assay:

  • Cell Culture: Utilize HEK293 cells stably expressing human RyR2.

  • Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Incubate cells with varying concentrations of the test compound.

  • Stimulation: Induce RyR2 channel opening using a known agonist (e.g., caffeine or a specific RyR2 activator).

  • Data Acquisition: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Analysis: Quantify the reduction in calcium leak in the presence of the test compound compared to a vehicle control. Calculate IC₅₀ values.

B. SERCA2a ATPase Activity Assay:

  • Preparation of Microsomes: Isolate cardiac sarcoplasmic reticulum microsomes from animal tissue (e.g., rat or pig hearts).

  • Assay Buffer: Prepare an assay buffer containing ATP, calcium, and other necessary co-factors.

  • Compound Incubation: Incubate the cardiac microsomes with different concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Measurement of Phosphate Release: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).

  • Analysis: Determine the increase in SERCA2a-mediated ATP hydrolysis in the presence of the test compound. Calculate EC₅₀ values.

Data Presentation

The following table summarizes hypothetical data for a series of synthesized analogs, illustrating how quantitative data can be structured for easy comparison.

Compound IDR Group ModificationRyR2 Stabilization (IC₅₀, µM)SERCA2a Activation (EC₅₀, µM)
Lead-01 Methyl15.225.8
Analog-A Ethyl10.518.3
Analog-B Isopropyl22.135.1
Analog-C Benzyl5.88.9

Visualizing the Workflow

The following diagram illustrates the general workflow from the starting material to the final bioactive compound and its biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3-(4-Methoxyphenoxy)propan-1-amine B N-Methylation A->B Formaldehyde, NaBH4 C [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine B->C D Derivatization (e.g., Amidation) C->D Coupling Partner E Bioactive Derivative D->E F In Vitro Assays E->F Screening G RyR2 Stabilization Assay F->G H SERCA2a Activation Assay F->H I Data Analysis (IC50 / EC50) G->I H->I

Caption: Synthetic and biological evaluation workflow.

Conclusion

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine and its primary amine counterpart are valuable and versatile scaffolds in medicinal chemistry. Their utility as building blocks for the synthesis of novel cardiovascular agents, particularly dual-action RyR2 stabilizers and SERCA2a activators, underscores their importance in modern drug discovery. The protocols and application notes provided in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising chemical class. Further investigation into the structure-activity relationships of its derivatives is warranted to unlock the full potential of this scaffold in developing next-generation therapeutics for heart failure and other debilitating diseases.

References

  • Mitronova, G. Y., et al. (2023). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Journal of Medicinal Chemistry, 66(23), 15686–15704. Available from: [Link]

  • LookChem. Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. Available from: [Link]

  • Google Patents. WO2010029566A2 - Process for preparation of phenoxypropanol amines.
  • Der Pharma Chemica. 1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation. (2017). Available from: [Link]

  • Shunyuansheng bio-pharmtech co., ltd. Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Available from: [Link]

  • Hassan, W., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 3. Available from: [Link]

  • PubChem. 3-(4-Methoxyphenyl)propan-1-amine. Available from: [Link]

  • Google Patents. CN101328129B - Preparation of 3-methoxy propanamine.
  • ResearchGate. Synthesis and biological evaluation of 2-[3-(4-methoxy phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles. Available from: [Link]

Sources

Application Note: [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis and application of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, a versatile secondary amine building block for the construction of complex heterocyclic scaffolds. This document provides an in-depth analysis of its chemical properties, core reactivity, and detailed, field-proven protocols for its synthesis starting from commercially available precursors. Furthermore, a representative, robust protocol for its application in the Pictet-Spengler reaction to generate a substituted tetrahydroisoquinoline core is presented, highlighting its potential in medicinal chemistry and drug discovery programs.

Introduction and Strategic Importance

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The strategic incorporation of specific building blocks is paramount to accessing novel chemical space and developing compounds with desired pharmacological profiles. [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a bifunctional building block of significant interest. Its structure combines:

  • A nucleophilic secondary amine (pKa ≈ 10-11), which serves as a reactive handle for a multitude of classic and modern synthetic transformations.

  • A flexible propyl linker , which imparts conformational adaptability to the final molecule.

  • An electron-rich 4-methoxyphenoxy moiety , which can act as an internal nucleophile in electrophilic aromatic substitution reactions and influence the pharmacokinetic properties (e.g., lipophilicity, metabolic stability) of the final compound.

This unique combination makes it an ideal synthon for constructing a variety of heterocyclic systems, particularly those relevant to central nervous system (CNS) targets and other areas of drug discovery. This guide provides the necessary protocols to synthesize this building block and subsequently employ it in heterocyclic synthesis.

Physicochemical Properties and Handling

The target secondary amine, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, is prepared from its primary amine precursor, 3-(4-methoxyphenoxy)propan-1-amine. The properties of this well-characterized precursor are essential for handling and reaction setup.

PropertyValueSource
IUPAC Name N-methyl-3-(4-methoxyphenoxy)propan-1-amineN/A
Molecular Formula C₁₁H₁₇NO₂N/A
Molecular Weight 195.26 g/mol N/A
Appearance Predicted: Colorless to pale yellow oil or low-melting solidN/A
Boiling Point Predicted: >300 °C at 760 mmHg[1]
pKa (predicted) ~10.5 (for the secondary amine)N/A
Solubility Soluble in common organic solvents (DCM, MeOH, THF).N/A

Precursor Properties: 3-(4-methoxyphenoxy)propan-1-amine (CAS: 100841-00-7)

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.24 g/mol [1]
Melting Point 36-37 °C[1]
Boiling Point 304.4 °C at 760 mmHg[1]
pKa (predicted) 9.45 ± 0.10[1]

Safety and Handling: Amines are typically basic and can be irritating to the skin and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

The synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is achieved in a two-stage process, starting from the readily available 4-methoxyphenol.

Stage 1: Synthesis of Primary Amine Precursor: 3-(4-methoxyphenoxy)propan-1-amine

The primary amine is synthesized via a Williamson ether synthesis, a robust and scalable method for forming ether linkages.[2] This involves the reaction of 4-methoxyphenol with a protected 3-halopropanamine, followed by deprotection.

G cluster_0 Stage 1: Precursor Synthesis start 4-Methoxyphenol + N-Boc-3-bromopropanamine ether Williamson Ether Synthesis (Base, Solvent, Heat) start->ether protected Boc-Protected Intermediate ether->protected deprotect Acid-Mediated Deprotection (e.g., TFA or HCl) protected->deprotect product1 3-(4-methoxyphenoxy)propan-1-amine deprotect->product1

Fig. 1: Workflow for Primary Amine Synthesis

Protocol 1: Synthesis of 3-(4-methoxyphenoxy)propan-1-amine

Materials:

  • 4-Methoxyphenol

  • N-(3-Bromopropyl)phthalimide (or other suitable protected amine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ether Formation:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), N-(3-bromopropyl)phthalimide (1.05 eq), and anhydrous K₂CO₃ (1.5 eq).

    • Add DMF to achieve a concentration of ~0.5 M.

    • Heat the mixture to 80 °C and stir for 12-16 hours.

    • Scientist's Note: DMF is used as a polar aprotic solvent to increase the nucleophilicity of the phenoxide. K₂CO₃ is a mild base sufficient for deprotonating the phenol.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the phthalimide-protected intermediate.

  • Deprotection (Ing-Manske Procedure):

    • Dissolve the crude intermediate in ethanol (~0.2 M).

    • Add hydrazine monohydrate (1.5 eq) to the solution.

    • Heat the mixture to reflux for 4 hours, during which a white precipitate (phthalhydrazide) will form.

    • Cool the mixture to room temperature and filter off the precipitate, washing the solid with cold ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude primary amine.

    • Purify by column chromatography (Silica gel, DCM/MeOH gradient) to afford 3-(4-methoxyphenoxy)propan-1-amine as a low-melting solid.[1]

Stage 2: Synthesis of Secondary Amine: [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

The target secondary amine is efficiently prepared via reductive amination of the primary amine with formaldehyde. This is a classic, high-yielding transformation.

G cluster_1 Stage 2: N-Methylation start2 Primary Amine + Formaldehyde (aq.) imine Imine/Iminium Formation (Acidic pH) start2->imine reduction In-situ Reduction (NaBH₄ or NaBH₃CN) imine->reduction product2 [3-(4-Methoxy-phenoxy)-propyl]- methyl-amine reduction->product2

Fig. 2: Workflow for N-Methylation via Reductive Amination

Protocol 2: Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Materials:

  • 3-(4-methoxyphenoxy)propan-1-amine

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 3-(4-methoxyphenoxy)propan-1-amine (1.0 eq) in methanol (~0.3 M) in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add aqueous formaldehyde solution (1.1 eq) dropwise while stirring.

    • Stir the mixture at 0 °C for 30 minutes. An imine or N-hydroxymethyl intermediate forms in situ.

    • Scientist's Note: The reaction is performed at 0 °C to control the initial exothermic reaction and the subsequent reduction.

  • Reduction:

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

    • Scientist's Note: NaBH₄ is a mild and effective reducing agent for imines formed in situ. Adding it slowly prevents a rapid, uncontrolled evolution of hydrogen gas.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude secondary amine.

    • Purify by column chromatography (Silica gel, DCM/MeOH gradient) to afford [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Application in Heterocyclic Synthesis: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that condenses a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline.[3] The electron-donating methoxy group on the phenoxy ring of our building block makes it a suitable substrate for this transformation, as it activates the aromatic ring toward electrophilic attack.

This section provides a representative protocol for the synthesis of a tetrahydroisoquinoline-1-carboxylic acid derivative, a scaffold found in numerous bioactive compounds.

G cluster_2 Pictet-Spengler Reaction Mechanism amine [3-(4-Methoxy-phenoxy)-propyl]- methyl-amine iminium Iminium Ion Formation (Water Elimination) amine->iminium aldehyde Glyoxylic Acid aldehyde->iminium cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) iminium->cyclization rearo Rearomatization (Deprotonation) cyclization->rearo product3 Tetrahydroisoquinoline- 1-carboxylic Acid rearo->product3

Fig. 3: Generalized Pictet-Spengler Reaction Pathway

Protocol 3: Representative Synthesis of a Tetrahydroisoquinoline Derivative

Disclaimer: This is a representative protocol based on established methodologies for similar substrates. Optimization may be required to achieve optimal yields.

Materials:

  • [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

  • Glyoxylic acid monohydrate

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Toluene or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a solution of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (1.0 eq) in toluene (0.2 M), add glyoxylic acid monohydrate (1.1 eq).

    • Add trifluoroacetic acid (TFA, 1.5 eq) as the catalyst.

    • Scientist's Note: The reaction requires a strong acid catalyst to promote both iminium ion formation and the subsequent intramolecular Friedel-Crafts-type cyclization. The electron-donating methoxy group directs the cyclization ortho to the ether linkage.

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Cyclization:

    • Heat the mixture to reflux (approx. 110 °C for toluene) and stir vigorously for 6-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine all organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes or DCM/MeOH) to yield the target 2-[3-(4-Methoxy-phenoxy)-propyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Expected Characterization:

  • ¹H NMR: Will show characteristic signals for the tetrahydroisoquinoline core, the N-propyl linker, the methoxy group (~3.8 ppm), and aromatic protons.

  • ¹³C NMR: Will confirm the number of distinct carbon environments.

  • Mass Spectrometry (ESI+): Will show the [M+H]⁺ ion corresponding to the molecular weight of the product (C₂₀H₂₃NO₅, MW = 373.40).

Conclusion

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a highly valuable and accessible building block for constructing diverse heterocyclic frameworks. The protocols provided herein offer a clear and reproducible pathway for its synthesis and demonstrate its utility in the well-established Pictet-Spengler reaction. The structural features of this amine allow for its strategic incorporation into complex molecules, making it a powerful tool for researchers in drug discovery and synthetic chemistry.

References

  • LookChem. Cas 100841-00-7, 3-(4-methoxyphenoxy)propan-1-amine. Available at: [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. DOI: 10.15227/orgsyn.079.0186. Available at: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]

Sources

High-performance liquid chromatography (HPLC) method for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Introduction

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a secondary amine containing a methoxy-substituted phenoxy group. Its structural features are common in pharmacologically active molecules and their synthetic intermediates. The presence of both a basic amine function and a lipophilic aromatic ether moiety necessitates a robust and reliable analytical method for its quantification in various stages of drug development, from synthesis and formulation to quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and adaptability.[1]

This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive, validated reversed-phase HPLC (RP-HPLC) method for the determination of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. The narrative explains the rationale behind key methodological choices, ensuring both scientific rigor and practical applicability.

Principle of the Chromatographic Method

The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase. The molecule [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine possesses a significant nonpolar character due to its aromatic ring and propyl chain, making it well-suited for retention on a C18 column.

A critical aspect of analyzing amines by RP-HPLC is controlling their ionization state to prevent poor peak shape (tailing), which arises from interactions between the positively charged amine and residual, negatively charged silanols on the silica-based stationary phase.[2] To mitigate this, the mobile phase is acidified with formic acid. This ensures the secondary amine is consistently protonated (R₂NH₂⁺), improving its solubility in the mobile phase and masking silanol interactions, leading to sharp, symmetrical peaks. Detection is achieved via UV spectrophotometry, leveraging the strong chromophore of the methoxy-phenoxy group.

Materials and Reagents

Material/ReagentGrade/SpecificationRecommended Supplier
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amineReference Standard (>99% purity)Sourced internally or from a custom synthesis vendor.
Acetonitrile (ACN)HPLC Grade, Gradient GradeFisher Scientific, Merck
WaterHPLC/Type I UltrapureMilli-Q® system or equivalent
Formic Acid (FA)LC-MS Grade (>99%)Sigma-Aldrich, Thermo Fisher
Methanol (MeOH)HPLC GradeFisher Scientific, Merck
HPLC Column C18, 250 mm x 4.6 mm, 5 µm e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®

Chromatographic Conditions

The following parameters were optimized for the robust separation and quantification of the analyte.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with Diode Array Detector (DAD)A standard, reliable system. DAD allows for peak purity assessment and multi-wavelength monitoring.
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 phase provides optimal hydrophobic retention for the aromatic moiety.[3]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidification protonates the amine, ensuring good peak shape and preventing silanol interactions.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B (re-equilibration)A gradient is employed to ensure elution of the analyte with a good peak shape within a reasonable runtime and to clean the column of any more retained impurities.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection Wavelength 275 nm (with DAD monitoring from 200-400 nm)The methoxy-phenoxy group exhibits a strong UV absorbance maximum around 275 nm.
Run Time 20 minutesSufficient for analyte elution and column re-equilibration.

Standard and Sample Preparation Protocols

Accuracy in analytical results begins with meticulous preparation of standards and samples.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine reference standard into a 25 mL Class A volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water. This diluent is chosen for its excellent solvating power for both the analyte and its compatibility with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the same diluent. These will be used to construct the calibration curve.

Sample Preparation from a Pharmaceutical Tablet (Example Protocol)

This protocol is designed to extract the analyte from a solid matrix, a common requirement in pharmaceutical quality control.

  • Sample Weighing: Weigh and finely crush no fewer than 10 tablets to create a homogenous powder. Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of the 50:50 Methanol/Water diluent.

  • Sonication: Sonicate the flask for 20 minutes to ensure complete dissolution and extraction of the analyte from the excipients.

  • Dilution: Allow the solution to cool to room temperature, then dilute to the 100 mL mark with the diluent. This yields a nominal concentration of 100 µg/mL.

  • Filtration: Filter a portion of the solution through a 0.45 µm PVDF or PTFE syringe filter to remove insoluble excipients, which could otherwise block the HPLC column.[2] Discard the first 1-2 mL of the filtrate.

  • Injection: The clear filtrate is now ready for injection into the HPLC system.

Visualized Experimental Workflows

Diagrams provide a clear, high-level overview of the key processes involved in the analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Handling A Standard & Sample Weighing B Dissolution & Extraction A->B C Filtration (0.45 µm filter) B->C D HPLC System Setup & Equilibration C->D E Sample Injection (10 µL) D->E F Chromatographic Separation E->F G UV Detection (275 nm) F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: High-level workflow for the HPLC analysis of the target analyte.

Validation_Logic MD Method Development Spec Specificity/ Selectivity MD->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD / LOQ Lin->LOD Rob Robustness Acc->Rob Prec->Rob LOD->Rob VM Validated Method Rob->VM

Caption: Logical cascade for HPLC method validation based on ICH guidelines.

Method Validation Protocol

The reliability of an analytical method is established through a rigorous validation process. The protocol below is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (excipients without active), and spiked samples. Assess for any interfering peaks at the retention time of the analyte.No significant interference at the analyte's retention time. Peak purity index (from DAD) should be >0.995.
Linearity Analyze the prepared working standards (e.g., 1-100 µg/mL) in triplicate. Plot a curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The range is established by the linearity study, demonstrating accuracy and precision within these limits.80% to 120% of the target concentration.
Accuracy (Recovery) Analyze a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Perform six replicate analyses of a 100% concentration sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.S/N ratio of 3:1.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.S/N ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on results.System suitability parameters should remain within limits. Results should not be significantly affected by minor variations.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Chen, P. S., & Chen, S. H. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(14), 3329–3334. Available at: [Link]

  • Lee, H. K., & Liew, A. L. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines.
  • Fazaeli, Y., et al. (2012). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • Ahmad, I., et al. (2004). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Journal of the Chemical Society of Pakistan, 26(4), 395-400.
  • Chemsrc. (2023). [3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. Available at: [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available at: [Link]

  • Kowalczyk, E., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules, 27(23), 8206. Available at: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, a key intermediate in the development of various chemical and pharmaceutical agents.[1] We present a detailed analysis of viable synthetic strategies, with a primary focus on a robust and scalable two-stage process. The recommended pathway involves an initial Williamson ether synthesis to generate a key alcohol intermediate, followed by a highly selective one-pot reductive amination. This application note explains the chemical rationale behind the chosen route, offers detailed, step-by-step protocols, and discusses critical parameters for process optimization, safety, and quality control, tailored for researchers and professionals in drug development and process chemistry.

Introduction and Strategic Analysis

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is an organic compound featuring a secondary amine and a methoxy-phenoxy ether moiety.[2] Its structure makes it a versatile building block in medicinal chemistry.[2] The successful large-scale production of this molecule hinges on selecting a synthetic route that is not only high-yielding but also cost-effective, safe, and minimizes the formation of difficult-to-separate impurities.

Retrosynthetic Analysis

Several logical disconnections of the target molecule can be envisioned. The two most prominent approaches involve forming the Carbon-Nitrogen (C-N) bond or the Carbon-Oxygen (C-O) ether bond at different stages of the synthesis.

G cluster_0 Route A: Reductive Amination (Recommended) cluster_1 Route B: Direct Alkylation TM [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Aldehyde 3-(4-Methoxyphenoxy)propanal TM->Aldehyde C-N bond formation (Reductive Amination) Methylamine Methylamine TM->Methylamine PropylHalide 1-Halo-3-(4-methoxyphenoxy)propane TM->PropylHalide Methylamine2 Methylamine TM->Methylamine2 3-(4-Methoxyphenoxy)propan-1-ol 3-(4-Methoxyphenoxy)propan-1-ol Aldehyde->3-(4-Methoxyphenoxy)propan-1-ol Oxidation PropylHalide->3-(4-Methoxyphenoxy)propan-1-ol Halogenation 4-Methoxyphenol 4-Methoxyphenol 3-(4-Methoxyphenoxy)propan-1-ol->4-Methoxyphenol C-O bond formation (Williamson Ether Synthesis) 3-Halopropan-1-ol 3-Halopropan-1-ol 3-(4-Methoxyphenoxy)propan-1-ol->3-Halopropan-1-ol

Figure 1: Retrosynthetic analysis of the target molecule, highlighting two primary synthetic strategies.

Rationale for Route Selection

Route A (Reductive Amination): This is the recommended strategy for scalability and selectivity. It involves synthesizing an aldehyde intermediate, which then reacts with methylamine in the presence of a reducing agent. Reductive amination is highly favored in industrial settings because it provides excellent control, minimizing the common problem of over-alkylation that plagues direct alkylation methods.[3][4][5] The reaction typically proceeds with high chemoselectivity to furnish the desired secondary amine.[3]

Route B (Direct Alkylation): This route involves the direct reaction of a 3-(4-methoxyphenoxy)propyl halide with methylamine.[6] While seemingly more direct, this approach presents significant control challenges.[4] The product, a secondary amine, is often more nucleophilic than the starting methylamine, leading to a "runaway" reaction that produces significant quantities of the tertiary amine and even the quaternary ammonium salt.[4][7][8] Controlling this on a large scale often requires a vast excess of methylamine, which complicates downstream processing and introduces safety concerns.

Given these considerations, this guide will provide a detailed protocol for Route A .

Synthesis of Key Intermediate: 3-(4-Methoxyphenoxy)propanal

This stage is a two-step process beginning with the formation of the ether linkage, followed by oxidation to the required aldehyde.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation p_methoxy 4-Methoxyphenol alcohol 3-(4-Methoxyphenoxy) propan-1-ol p_methoxy->alcohol NaOH, H2O Reflux p_chloro 3-Chloropropan-1-ol p_chloro->alcohol NaOH, H2O Reflux aldehyde 3-(4-Methoxyphenoxy) propanal alcohol->aldehyde PCC, DCM Room Temp.

Figure 2: Workflow for the synthesis of the aldehyde intermediate.

Protocol: Synthesis of 3-(4-Methoxyphenoxy)propan-1-ol

This protocol is based on the well-established Williamson ether synthesis, a nucleophilic substitution reaction.[9] The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating 4-methoxyphenol with a base, acts as the nucleophile.[9]

Table 1: Reagents and Materials

ReagentFormulaMW ( g/mol )MolesMass / VolumeRole
4-MethoxyphenolC₇H₈O₂124.141.00124.1 gStarting Material
3-Chloropropan-1-olC₃H₇ClO94.541.10104.0 g (87.4 mL)Alkylating Agent
Sodium HydroxideNaOH40.001.2048.0 gBase
Deionized WaterH₂O18.02-500 mLSolvent
TolueneC₇H₈92.14-2 x 250 mLExtraction Solvent

Step-by-Step Procedure:

  • Setup: Equip a 2 L round-bottom flask with a reflux condenser, a mechanical stirrer, and a heating mantle.

  • Reagent Charging: Charge the flask with 4-methoxyphenol (124.1 g), sodium hydroxide (48.0 g), and deionized water (500 mL).

  • Phenoxide Formation: Stir the mixture at room temperature until all solids have dissolved. The sodium hydroxide deprotonates the phenol to form the sodium 4-methoxyphenoxide salt.

  • Addition of Alkylating Agent: Slowly add 3-chloropropan-1-ol (104.0 g) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting phenol is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 2 L separatory funnel.

    • Extract the aqueous phase with toluene (2 x 250 mL).

    • Combine the organic layers and wash with 1 M NaOH solution (1 x 200 mL) to remove any unreacted phenol, followed by a brine wash (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(4-methoxyphenoxy)propan-1-ol can be purified by vacuum distillation to yield a colorless oil.

    • Expected Yield: 80-90%.

Protocol: Oxidation to 3-(4-Methoxyphenoxy)propanal

The choice of oxidizing agent is critical for large-scale synthesis. While reagents like Pyridinium Chlorochromate (PCC) are effective, they are chromium-based and pose disposal challenges. For larger scales, alternative methods like Swern or Dess-Martin oxidation, or catalytic methods using TEMPO, are often preferred. The following protocol uses PCC as a representative lab-scale method that can be adapted.

Table 2: Reagents and Materials

ReagentFormulaMW ( g/mol )MolesMass / VolumeRole
3-(4-Methoxyphenoxy)propan-1-olC₁₀H₁₄O₃182.221.00182.2 gStarting Material
Pyridinium Chlorochromate (PCC)C₅H₆NCrClO₃215.561.50323.3 gOxidizing Agent
Dichloromethane (DCM)CH₂Cl₂84.93-2 LSolvent
Silica GelSiO₂60.08-~300 gAdsorbent

Step-by-Step Procedure:

  • Setup: In a well-ventilated fume hood, equip a 5 L flask with a mechanical stirrer.

  • Reagent Charging: Suspend PCC (323.3 g) in dichloromethane (2 L).

  • Substrate Addition: Add a solution of 3-(4-methoxyphenoxy)propan-1-ol (182.2 g) in 500 mL of DCM to the PCC suspension in one portion. The mixture will become dark and warm.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor the disappearance of the starting alcohol by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

    • Pass the entire mixture through a short plug of silica gel to filter out the chromium tars.

    • Wash the silica plug thoroughly with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The resulting 3-(4-methoxyphenoxy)propanal is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

    • Expected Yield: 85-95%.

Final Step: Reductive Amination Protocol

This one-pot procedure combines the aldehyde and methylamine to form an intermediate imine (or iminium ion), which is immediately reduced to the target secondary amine. This prevents isolation of the often-unstable imine and maximizes efficiency.

G Aldehyde 3-(4-Methoxyphenoxy)propanal Imine Iminium Ion Intermediate Aldehyde->Imine Nucleophilic Attack Methylamine Methylamine (CH3NH2) Methylamine->Imine Target [3-(4-Methoxy-phenoxy)-propyl]- methyl-amine Imine->Target Reduction (Hydride Attack) Reducer Reducing Agent (e.g., NaBH4) Reducer->Target

Figure 3: Simplified mechanism of the one-pot reductive amination process.

Table 3: Reagents and Materials

ReagentFormulaMW ( g/mol )MolesMass / VolumeRole
3-(4-Methoxyphenoxy)propanalC₁₀H₁₂O₂180.201.00180.2 gStarting Material
Methylamine (40% in H₂O)CH₅N31.061.50116.5 g (129 mL)Amine Source
Sodium BorohydrideNaBH₄37.831.2045.4 gReducing Agent
MethanolCH₄O32.04-1.5 LSolvent
Hydrochloric Acid (conc.)HCl36.46-As neededpH Adjustment
Sodium Hydroxide (5 M)NaOH40.00-As neededBasification
Ethyl AcetateC₄H₈O₂88.11-2 x 500 mLExtraction Solvent

Step-by-Step Procedure:

  • Setup: Equip a 3 L flask with a mechanical stirrer, a dropping funnel, and an ice-water bath for cooling.

  • Imine Formation:

    • Dissolve the crude 3-(4-methoxyphenoxy)propanal (180.2 g) in methanol (1 L).

    • Cool the solution to 0-5 °C using the ice bath.

    • Slowly add the 40% aqueous methylamine solution (129 mL) via the dropping funnel, maintaining the internal temperature below 10 °C.

    • Stir the mixture at this temperature for 1 hour to allow for imine formation.

  • Reduction:

    • In a separate beaker, dissolve sodium borohydride (45.4 g) in 500 mL of cold water. Caution: NaBH₄ reacts with methanol; however, at low temperatures, the reaction is slow enough to allow for the reduction of the imine to proceed efficiently. For larger scales, a non-protic solvent or a more selective reducing agent like sodium triacetoxyborohydride might be chosen.

    • Slowly add the NaBH₄ solution to the reaction mixture, ensuring the temperature remains below 15 °C. Vigorous gas evolution (hydrogen) will occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until completion (monitored by GC-MS).

  • Work-up:

    • Carefully quench the reaction by slowly adding concentrated HCl to neutralize excess NaBH₄ and adjust the pH to ~2.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add 500 mL of water to the residue and wash with ethyl acetate (2 x 250 mL) to remove any non-basic organic impurities. Discard the organic layers.

    • Cool the acidic aqueous layer in an ice bath and basify by slowly adding 5 M NaOH solution until the pH is >12. The product will separate as an oil.

    • Extract the product into ethyl acetate (2 x 500 mL).

  • Purification and Isolation:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

    • Purify by vacuum distillation to obtain [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine as a clear, colorless to pale yellow oil.

    • Expected Yield: 70-85%.

    • Purity (by GC): >98%.

Safety and Scale-Up Considerations

  • Temperature Control: The reductive amination step is exothermic. For large-scale batches, ensure adequate cooling capacity to manage the heat generated during the addition of methylamine and sodium borohydride.

  • Reagent Handling: Methylamine is a volatile and corrosive gas. Using an aqueous solution mitigates some handling risks, but operations should still be conducted in a well-ventilated area. Sodium borohydride releases flammable hydrogen gas upon contact with protic solvents and acids; ensure no ignition sources are present during the reaction and quenching steps.

  • Purification: While vacuum distillation is effective, for very large quantities, forming a crystalline salt (e.g., the hydrochloride salt) can be an efficient method for purification and isolation, followed by a free-basing step.

  • Alternative Reducing Agents: For improved safety and selectivity on scale, consider replacing NaBH₄ with sodium triacetoxyborohydride (STAB), which is milder and does not produce hydrogen gas, or catalytic hydrogenation (H₂/Pd/C), which avoids salt byproducts but requires specialized pressure equipment.

References

  • Benchchem. (n.d.). 3-(4-Methoxyphenoxy)propan-1-amine.
  • ChemicalBook. (n.d.). 3-(4-methoxyphenoxy)propan-1-amine | 100841-00-7.
  • CymitQuimica. (n.d.). CAS 100841-00-7: 3-(4-methoxyphenoxy)propan-1-amine.
  • Organic Syntheses. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Org. Synth. 2002, 79, 186.
  • Wikipedia. (n.d.). Amine alkylation.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination.
  • Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides.
  • Chemistry with Caroline. (2022). Alkylation of Amines. YouTube.
  • Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.

Sources

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine derivatization for improved analysis

Author: BenchChem Technical Support Team. Date: February 2026

Enhanced Analytical Sensitivity of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine through Acylation Derivatization for GC-MS Analysis

Abstract

This application note presents a robust protocol for the chemical derivatization of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, a secondary amine that poses analytical challenges due to its polarity. Direct analysis of such compounds using gas chromatography-mass spectrometry (GC-MS) often results in poor chromatographic peak shape, low sensitivity, and potential interactions with the analytical column. To overcome these limitations, an acylation derivatization method using Trifluoroacetic Anhydride (TFAA) is detailed. This process converts the polar secondary amine into a less polar, more volatile, and thermally stable trifluoroacetyl amide derivative. The resulting derivative exhibits significantly improved chromatographic behavior and enhanced sensitivity, enabling reliable quantification at lower detection limits. This guide provides a step-by-step protocol, explains the underlying chemical principles, and offers troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a secondary amine whose polarity can present significant hurdles in chromatographic analysis. Polar analytes often exhibit poor retention on common nonpolar stationary phases used in gas chromatography, leading to elution near the solvent front and co-elution with matrix interferences[1][2]. Furthermore, the active hydrogen on the secondary amine can interact with silanol groups on the GC column, causing peak tailing and reduced signal intensity[3][4]. These issues collectively compromise the accuracy and sensitivity of quantitative analyses, particularly for trace-level detection in complex matrices such as biological fluids or pharmaceutical formulations[5].

Chemical derivatization is a widely employed strategy to mitigate these challenges by chemically modifying the analyte to improve its analytical properties[6][7][8][9]. For amines, acylation is a common and effective derivatization technique[10][11]. This application note focuses on the use of Trifluoroacetic Anhydride (TFAA) as the acylating agent.

Principle of TFAA Derivatization

Acylation with TFAA involves the reaction of the secondary amine with the anhydride to form a stable N-trifluoroacetyl amide derivative. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and a trifluoroacetate leaving group.

The key advantages of this derivatization are:

  • Increased Volatility: The polar N-H bond is replaced with a less polar N-C=O group, increasing the volatility of the analyte for GC analysis[7][8].

  • Improved Peak Shape: The derivatization masks the active hydrogen, minimizing interactions with the GC column and resulting in sharper, more symmetrical peaks[3][4].

  • Enhanced Sensitivity: The fluorine atoms in the trifluoroacetyl group are highly electronegative, which can enhance the response of certain detectors like the electron capture detector (ECD) and provide characteristic fragmentation patterns in mass spectrometry for improved identification and quantification[7][11].

Diagram of the Derivatization Reaction:

G cluster_reactants Reactants cluster_products Products Analyte [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (Secondary Amine) Reaction Acylation Reaction (Heat) Analyte->Reaction Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Reaction Derivative N-trifluoroacetyl Derivative (Volatile & Less Polar) Byproduct Trifluoroacetic Acid Reaction->Derivative Reaction->Byproduct G A 1. Sample Aliquoting (100 µL in vial) B 2. Solvent Evaporation (Nitrogen Stream) A->B C 3. Reagent Addition (Ethyl Acetate + TFAA) B->C D 4. Reaction (70°C for 30 min) C->D E 5. Cooling (Room Temperature) D->E F 6. Excess Reagent Removal (Nitrogen Stream) E->F G 7. Reconstitution (Ethyl Acetate) F->G H 8. GC-MS Analysis G->H

Caption: Step-by-step workflow for the derivatization protocol.

Expected Results and Performance Improvement

The derivatization process is expected to significantly enhance the analytical performance. The following table summarizes the anticipated improvements in key analytical parameters.

ParameterBefore DerivatizationAfter Derivatization with TFAARationale for Improvement
Retention Time Early elution, potential for matrix interferenceIncreased retention timeIncreased molecular weight and volatility suitable for GC separation.
Peak Shape Tailing peak (Asymmetry > 1.5)Symmetrical peak (Asymmetry ≈ 1.0)Masking of the polar N-H group reduces column interaction.[3][4]
Limit of Detection (LOD) ~50 ng/mL~1 ng/mLImproved peak shape and potential for enhanced detector response lead to a better signal-to-noise ratio.[12][13][14]
Limit of Quantitation (LOQ) ~150 ng/mL~5 ng/mLSharper peaks allow for more accurate integration at lower concentrations.
Signal-to-Noise (S/N) Ratio LowSignificantly higherCombination of reduced peak tailing and increased signal intensity.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Derivatization Presence of moisture. Insufficient reagent or reaction time/temperature.Ensure all solvents and reagents are anhydrous. Optimize reaction conditions (time, temperature, reagent volume).
Multiple Peaks for the Analyte Side reactions or degradation.Ensure the sample is free of interfering substances. Check the purity of the derivatizing reagent.
Poor Peak Shape After Derivatization Issues with the GC system (e.g., contaminated liner, column degradation).Perform routine GC maintenance. Use a fresh inlet liner and trim the column.
Low Recovery Loss of analyte during evaporation steps. Adsorption to glassware.Evaporate under a gentle stream of nitrogen. Silanize glassware to reduce active sites.

Conclusion

The acylation of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine with Trifluoroacetic Anhydride is a highly effective strategy to overcome the analytical challenges associated with its polar nature. The resulting trifluoroacetyl derivative demonstrates improved volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and more reliable quantification by GC-MS. This detailed protocol serves as a valuable resource for researchers and analysts in pharmaceutical and related industries, enabling more accurate and sensitive analysis of this and similar secondary amines.

References

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Chromatography B. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Smart, N. et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods. [Link]

  • Einarsson, S. et al. Separation of Amino Acid Enantiomers and Chiral Amines Using Precolumn Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate and Reversed-Phase Liquid Chromatography. Analytical Chemistry. [Link]

  • ResearchGate. Acylation Derivatization Reagents. [Link]

  • ACS Publications. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • ResearchGate. Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Molecules. [Link]

  • Semantic Scholar. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. [Link]

  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • ResearchGate. (PDF) Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. [Link]

  • ResearchGate. (PDF) Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. [Link]

  • Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]

  • MDPI. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. [Link]

  • LCGC. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • ResearchGate. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Technology Networks. The Challenges of Analytical Chromatography We Can Leave in the Past. [Link]

  • Phenomenex. Tips to Improve LC/MS Sensitivity in Your Lab. [Link]

  • Waters Corporation. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. [Link]

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. [Link]

  • Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs. [Link]

  • Chemsrc. [3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. [Link]

  • ResearchGate. Handling time misalignment and rank deficiency in liquid chromatography by multivariate curve resolution: Quantitation of five biogenic amines in fish. [Link]

  • PubChem. amine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of crude [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this secondary amine. Our approach is rooted in explaining the causal mechanisms behind each step, ensuring you can adapt and optimize these protocols for your specific experimental context.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format. We diagnose the likely causes and provide actionable solutions based on established chemical principles.

Question 1: My final product yield is significantly lower than expected after column chromatography. What are the common causes?

Answer: Low recovery of amines from silica gel chromatography is a frequent issue. The primary cause is the strong interaction between the basic amine and the acidic surface of the silica gel. This can lead to irreversible adsorption or significant band tailing, resulting in poor separation and loss of product on the column.

Here is a systematic approach to troubleshoot this issue:

  • Assess the Stationary Phase's Acidity: Standard silica gel is acidic (pKa ≈ 4.5) and will protonate your basic amine, causing it to bind tightly.

    • Solution A - Basic Modifier: Add a small amount of a volatile tertiary amine, like triethylamine (Et₃N) or ammonia (as a 1-2% solution in methanol), to your mobile phase.[1][2] This neutralizes the acidic silanol groups on the silica surface, preventing your target compound from sticking. A typical starting point is 0.5-1% Et₃N in your eluent (e.g., Hexane/Ethyl Acetate).

    • Solution B - Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase. Alumina (basic or neutral) is a classic alternative. More modern solutions include amine-functionalized silica columns, which are specifically designed for purifying basic compounds and often provide excellent results without mobile phase modifiers.[3][4]

  • Check for Product Volatility: While this amine has a relatively high boiling point, if you are using high-flow rates of nitrogen or air to dry your fractions, you could be losing some product to evaporation.

    • Solution: Concentrate your fractions using a rotary evaporator with controlled vacuum and a moderately warm water bath (e.g., 30-40°C). Avoid using a high-vacuum line for extended periods.

  • Ensure Complete Elution: It's possible your compound is still on the column.

    • Solution: After your main product has eluted, flush the column with a highly polar solvent system, such as 10-20% Methanol in Dichloromethane with 1% triethylamine, to wash out any remaining highly-bound material. Analyze this flush to see if it contains your product.

Question 2: I've purified my amine by distillation, but my NMR spectrum still shows impurities. Why didn't distillation work perfectly?

Answer: While distillation is excellent for removing non-volatile or significantly lower-boiling impurities, its effectiveness is limited when impurities have boiling points close to your product.

  • Azeotrope Formation: Your amine might form an azeotrope with a solvent or a byproduct, a mixture that boils at a constant temperature and composition, making separation by distillation impossible.

    • Diagnosis: Review your synthesis reaction for any solvents or reagents with boiling points near that of your product.

    • Solution: Before distillation, perform a work-up with an acid wash (e.g., 1M HCl) to convert the amine to its non-volatile salt, allowing volatile, non-basic impurities to be removed by evaporation. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine before proceeding to distillation.

  • Thermal Decomposition: Amines can be susceptible to degradation at high temperatures, especially if trace impurities are present to catalyze the process.[5] The decomposition products will co-distill, leading to an impure final product.

    • Solution: Use vacuum distillation to lower the boiling point and reduce thermal stress on the molecule. A bulb-to-bulb distillation (Kugelrohr) is often ideal for small to medium scales as it minimizes the path length and hold-up volume.[6]

  • Co-distilling Impurities: A common impurity in amine synthesis is an over-alkylated or starting material impurity with a similar molecular weight and polarity, and thus a similar boiling point.[7]

    • Solution: In this case, distillation alone is insufficient. A secondary purification method is required. Column chromatography (as described in Question 1) or recrystallization of a salt form are the best options.

Question 3: My purified amine is a colorless oil, but it turns yellow/brown after a few days in storage. Is it degrading?

Answer: Yes, this color change is a classic sign of amine degradation. Aromatic amines, in particular, are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light.[8] This oxidation leads to the formation of highly colored, conjugated impurities.

Solutions for Stable Storage:

  • Inert Atmosphere: Store the purified amine under an inert atmosphere like nitrogen or argon. This can be achieved by flushing the storage vial with the gas before sealing.

  • Refrigeration: Store the compound at a low temperature (e.g., 4°C or -20°C) to slow the rate of degradation reactions.[9][10]

  • Light Protection: Use amber-colored vials or wrap the vial in aluminum foil to protect the compound from light.

  • Salt Formation: For long-term storage, consider converting the amine to a stable, crystalline salt, such as the hydrochloride or hydrobromide salt. Salts are generally much less prone to oxidation than the free base. You can then regenerate the free base from the salt when needed.

Frequently Asked Questions (FAQs)

Q: What is the best all-around method for purifying [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine?

A: There is no single "best" method; the optimal strategy depends on the nature and scale of the impurities. The following workflow is highly recommended for achieving high purity.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_end Final Product Start Analyze crude material (TLC, ¹H NMR, GC-MS) Distill High-Vacuum Distillation Start->Distill High-boiling or non-volatile impurities Chrom Column Chromatography Start->Chrom Structurally similar impurities Salt Salt Formation & Recrystallization Start->Salt Final polishing step or difficult-to-remove impurities Distill->Chrom Purity insufficient Final Pure Amine (>99%) Distill->Final Purity sufficient? Chrom->Salt Purity insufficient Chrom->Final Purity sufficient? Salt->Final Purity sufficient

A combination approach is often most effective: a preliminary distillation to remove bulk impurities, followed by column chromatography or salt recrystallization for final polishing.[6]

Q: What are the expected ¹H NMR chemical shifts for the pure product?

A: While an exact spectrum requires experimental data, we can predict the key signals based on the structure and data from similar compounds.[6][11]

ProtonsPredicted Shift (ppm)MultiplicityIntegration
Methoxy (-OCH₃)~3.7-3.8Singlet (s)3H
Aromatic (Ar-H)~6.8-7.0Multiplet (m) or two Doublets (d)4H
Methylene (-O-CH₂-)~4.0-4.1Triplet (t)2H
Methylene (-CH₂-N)~2.6-2.8Triplet (t)2H
Methyl (-N-CH₃)~2.4-2.5Singlet (s)3H
Methylene (-CH₂-CH₂-CH₂-)~1.9-2.1Multiplet (m)2H

Note: These are estimates. Actual values may vary based on solvent and instrument.

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques is recommended for a comprehensive assessment:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities and providing a quantitative purity value (e.g., % area).[12][13]

  • ¹H NMR Spectroscopy: Can detect and help identify structurally related impurities. Integration of signals can provide a semi-quantitative purity assessment.

  • HPLC (High-Performance Liquid Chromatography): Provides high-resolution separation and is excellent for quantifying purity, especially for non-volatile impurities.

Experimental Protocols

Protocol 1: Purification by Amine-Modified Flash Column Chromatography

This protocol is designed to mitigate the issues of purifying basic amines on standard silica gel.

  • Prepare the Eluent: Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a gradient of 10% to 50% Ethyl Acetate in Hexane. To this solvent mixture, add 0.5-1.0% (v/v) of triethylamine (Et₃N).

  • Pack the Column: Pack a silica gel column using your initial, low-polarity eluent (e.g., 10% Ethyl Acetate / Hexane + 1% Et₃N). Never use a dry pack for flash chromatography.

  • Load the Sample: Dissolve your crude amine in a minimal amount of the column eluent or a stronger solvent like dichloromethane (DCM). Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elute the Column: Run the column using a gradually increasing solvent polarity. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield the purified amine as an oil.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

This is a robust method for obtaining high-purity, crystalline material that is also more stable for storage.[6][14][15][16]

  • Dissolution: Dissolve the crude amine (1.0 eq) in a suitable organic solvent. Diethyl ether or ethyl acetate are good starting points.

  • Protonation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise. The hydrochloride salt should precipitate as a white solid. Monitor the pH with moist litmus paper to ensure you do not add a large excess of acid.

  • Isolation of the Salt: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any remaining non-basic impurities.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent. A mixture like isopropanol/methanol or ethanol/water is often effective. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect Pure Salt: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • (Optional) Free-Basing: To recover the pure amine oil, dissolve the salt in water, basify the solution to pH >12 with NaOH, and extract the free amine with a solvent like dichloromethane or ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the pure oil.

References

  • Fukuyama, T., Kurosawa, W., & Kan, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from a commercial supplier page detailing various chemical products. [Link]

  • Google Patents. (2008).
  • National Center for Biotechnology Information. (n.d.). 3-Methoxypropylamine. PubChem Compound Database. [Link]

  • Ashenhurst, J. (2010). 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

  • ResearchGate. (2008). First Synthesis of 3-Methoxy-4-Aminopropiophenone. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Sciencemadness Discussion Board. (2020). Stability of amines. [Link]

  • Google Patents. (2008).
  • Der Pharma Chemica. (2016). GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • YouTube. (2022). How to purify Amine?[Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. PubChem Compound Database. [Link]

  • YouTube. (2010). [Lab 6] Distilling Amines... Again. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Google Patents. (1945).
  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. [Link]

  • Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • OSHA. (n.d.). 4-Methoxyphenol. [Link]

  • Quora. (2018). Why do the amines of higher molecular weight have a higher boiling point?. [Link]

  • ResearchGate. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. [Link]

  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • PubMed. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Journal of Chromatographic Science. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

Sources

Technical Support Center: Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [3-(4-methoxy-phenoxy)-propyl]-methyl-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic process. Here, we will explore common issues, their underlying causes, and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Introduction to Synthetic Pathways

The synthesis of [3-(4-methoxy-phenoxy)-propyl]-methyl-amine can be approached through several routes. The most prevalent strategies involve either a Williamson ether synthesis followed by amination and methylation, or the N-methylation of a primary amine precursor. Each pathway presents unique challenges that can contribute to diminished yields. This guide will address these critical steps in a structured, question-and-answer format to directly tackle the problems you may be facing in the lab.

Troubleshooting Guide: Overcoming Low Yields

Part 1: Williamson Ether Synthesis for the Ether Linkage

The initial formation of the ether linkage is a critical step, typically achieved through a Williamson ether synthesis.[1] Low yields in this phase are a common hurdle.

Question 1: My Williamson ether synthesis of the 4-methoxyphenoxy-propyl backbone is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this SN2 reaction are often traced back to competing side reactions, suboptimal reaction conditions, or the choice of reagents.[2][3][4] Let's break down the potential issues:

  • Competition with E2 Elimination: The alkoxide, being a strong base, can promote an E2 elimination reaction, especially if you are using a secondary or tertiary alkyl halide.[3][5][6] This will produce an alkene byproduct instead of your desired ether.

    • Solution: Ensure you are using a primary alkyl halide, such as 1-bromo-3-chloropropane or a similar 3-halopropanol derivative that can be later converted to the amine. Primary alkyl halides are much less prone to elimination reactions.[2][3][6]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical for the success of an SN2 reaction.[2][4]

    • Base: A strong base is required to deprotonate the 4-methoxyphenol, but an excessively strong or sterically hindered base can favor elimination. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common and effective choices.

    • Solvent: Polar aprotic solvents such as DMF or acetonitrile are ideal as they solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to attack the alkyl halide.[2][4] Protic solvents will solvate the nucleophile, reducing its reactivity.

    • Temperature: While higher temperatures can increase the reaction rate, they can also favor the competing elimination reaction.[2][4] It is crucial to find the optimal temperature that promotes the SN2 reaction without significantly increasing the rate of elimination. A typical range is 50-100 °C.[4]

  • Steric Hindrance: Significant steric bulk around the reactive sites of either the nucleophile or the electrophile can impede the backside attack required for an SN2 reaction.[2][5]

    • Solution: While 4-methoxyphenol is not particularly bulky, ensure that your propyl halide is not sterically hindered near the reactive carbon.

Experimental Protocol: Optimized Williamson Ether Synthesis

  • Deprotonation of 4-methoxyphenol: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol in anhydrous DMF. Add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Addition of Alkyl Halide: To the resulting sodium 4-methoxyphenoxide solution, add the primary 3-halopropyl derivative (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 1-8 hours.[4]

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: Introduction of the Methyl-Amine Group

There are two primary strategies to introduce the methyl-amine functionality: N-methylation of a primary amine precursor or reductive amination of an aldehyde.

Question 2: I have successfully synthesized 3-(4-methoxyphenoxy)propan-1-amine, but the subsequent N-methylation step is giving a mixture of products and a low yield of the desired secondary amine. Why is this happening?

Answer:

The selective mono-N-methylation of a primary amine is a known challenge in organic synthesis due to the potential for over-methylation to form the tertiary amine and, in some cases, a quaternary ammonium salt.[7][8]

  • Over-methylation: The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second methylation reaction that is faster than the first.

    • Solution 1: Use of a Bulky Methylating Agent: While less common for a simple methyl group, using a bulkier reagent can sometimes disfavor the second addition to the more sterically hindered secondary amine.

    • Solution 2: Controlled Stoichiometry and Slow Addition: Carefully controlling the stoichiometry of the methylating agent (e.g., methyl iodide) to one equivalent or slightly less and adding it slowly at a low temperature can help to minimize over-methylation. However, this often results in incomplete conversion of the starting material.

    • Solution 3: Reductive Amination: A more reliable method for achieving mono-methylation is reductive amination. This involves reacting the primary amine with one equivalent of formaldehyde to form an imine in situ, which is then reduced to the secondary amine.[9] This approach avoids the use of alkyl halides and the issue of the secondary amine being more reactive.

Experimental Protocol: Selective N-methylation via Reductive Amination

  • Imine Formation: Dissolve 3-(4-methoxyphenoxy)propan-1-amine (1.0 equivalent) in methanol. Add aqueous formaldehyde (37 wt. %, 1.0 equivalent) and stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise.[10] The use of NaBH₃CN is advantageous as it is more selective for the iminium ion over the carbonyl group of any remaining formaldehyde.[10][11]

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the addition of water. Adjust the pH to basic with an aqueous NaOH solution and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or an acid-base extraction procedure.

Question 3: I am attempting a one-pot synthesis via reductive amination of 3-(4-methoxyphenoxy)propanal with methylamine, but the yield is poor. What are the potential pitfalls?

Answer:

Direct reductive amination is an efficient method for synthesizing amines, but several factors can lead to low yields.[10][12][13]

  • Instability of the Imine Intermediate: The imine formed from the aldehyde and methylamine is in equilibrium with the starting materials.[12] The presence of water can shift the equilibrium back towards the aldehyde and amine.

    • Solution: While some reductive aminations are performed in protic solvents, removing water as it is formed can drive the reaction forward. Alternatively, using a reducing agent that is effective under the conditions of imine formation is key.

  • Reduction of the Aldehyde: The reducing agent can potentially reduce the starting aldehyde to an alcohol, 3-(4-methoxyphenyl)propanol, which is a common byproduct.

    • Solution: Use a reducing agent that is more selective for the imine/iminium ion than for the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[10][11]

  • Reaction pH: The formation of the imine is typically favored under slightly acidic conditions (pH 4-5), which catalyze the dehydration step.[10] However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.

    • Solution: Maintain the reaction pH in the optimal range of 4-6. This can be achieved by using a buffer or by the addition of a catalytic amount of acetic acid.

Troubleshooting Logic for Reductive Amination

G start Low Yield in Reductive Amination side_product Identify Side Products (TLC, GC-MS) start->side_product alcohol Alcohol Byproduct Present side_product->alcohol Yes starting_material Unreacted Aldehyde/Amine side_product->starting_material No solution_alcohol Switch to a more selective reducing agent (e.g., NaBH3CN, NaBH(OAc)3) alcohol->solution_alcohol solution_starting_material Optimize Reaction Conditions: - Adjust pH to 4-6 - Remove water - Increase reaction time/temperature starting_material->solution_starting_material

Caption: Troubleshooting workflow for low yield in reductive amination.

Part 3: Purification Challenges

Question 4: My reaction seems to have worked, but I am struggling to isolate the pure [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine from the reaction mixture. What are the best purification strategies?

Answer:

Purifying amines, especially secondary amines, can be challenging due to their basicity and potential for co-elution with other amine byproducts on silica gel.[14]

  • Column Chromatography:

    • Tailing on Silica Gel: The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant tailing and poor separation.

      • Solution: Deactivate the silica gel by adding a small amount of a volatile amine, such as triethylamine (1-2%), to the eluent. This will compete with your product for the acidic sites on the silica, resulting in better peak shapes. Alternatively, using an amine-functionalized silica gel can be very effective.[14]

  • Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[15][16]

    • Challenge: Separating a mixture of primary, secondary, and tertiary amines can be difficult as their pKa values are often similar.

      • Solution: A carefully controlled buffer-assisted extraction can be employed.[15][16] By adjusting the pH of the aqueous phase, you can selectively protonate and extract the different amines based on their basicity. For instance, a lower pH buffer (e.g., pH 3-4) will protonate the more basic tertiary amine, allowing it to be extracted into the aqueous layer, while leaving the secondary amine in the organic layer. Subsequently, a buffer with a pH around 8 can be used to extract the primary amine.[16]

Experimental Protocol: Buffer-Assisted Amine Purification [15][16]

  • Dissolve Crude Mixture: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Remove Tertiary Amine: Extract the organic layer with an aqueous buffer of pH 3-4. The protonated tertiary amine will move to the aqueous layer. Repeat this extraction to ensure complete removal.

  • Remove Primary Amine: Wash the remaining organic layer with an aqueous buffer of pH ~8. The protonated primary amine will be extracted into the aqueous phase.

  • Isolate Secondary Amine: The organic layer now contains the desired secondary amine. Wash it with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: Can I use a different halogen for the 3-halopropyl starting material in the Williamson ether synthesis?

A1: Yes. The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F. While 3-bromopropane derivatives are common, 3-iodopropane analogs would be more reactive, potentially allowing for milder reaction conditions. 3-chloropropane derivatives are less reactive but often more cost-effective.

Q2: My 3-(4-methoxyphenoxy)propanal is unstable and difficult to handle. Are there any alternatives for the reductive amination route?

A2: Aldehyde instability can be a significant issue. An alternative is to use a more stable precursor that can be converted to the aldehyde in situ. Another approach is to synthesize the primary amine, 3-(4-methoxyphenoxy)propan-1-amine, via a more stable intermediate like 3-(4-methoxyphenoxy)propanenitrile, which can be reduced to the primary amine using a reducing agent like LiAlH₄ or through catalytic hydrogenation.[1] This primary amine can then be selectively methylated as described previously.

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is an excellent technique for routine monitoring. Staining with ninhydrin can be useful for visualizing amines. For more detailed analysis of product distribution and purity, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Summary of Key Parameters

Synthesis StepParameterRecommendationRationale
Williamson Ether Synthesis Alkyl HalidePrimaryTo avoid E2 elimination.[3][6]
SolventPolar aprotic (DMF, Acetonitrile)To enhance the nucleophilicity of the alkoxide.[2][4]
Temperature50-100 °CTo balance reaction rate and minimize side reactions.[4]
N-Methylation MethodReductive amination with formaldehydeFor selective mono-methylation and to avoid over-alkylation.[7][9]
Reducing AgentNaBH₃CN or NaBH(OAc)₃Selective for imines over carbonyls.[10][11]
Purification ChromatographyUse eluent with triethylamine or an amine-functionalized silicaTo prevent tailing of the basic amine product.[14]
ExtractionBuffer-assisted acid-base extractionFor selective separation of primary, secondary, and tertiary amines.[15][16]

Synthetic Pathways Overview

G cluster_0 Pathway A: Williamson Ether Synthesis & N-Methylation cluster_1 Pathway B: Reductive Amination A1 4-Methoxyphenol + 3-Halopropanol derivative A2 3-(4-Methoxyphenoxy)propan-1-amine A1->A2 Williamson Ether Synthesis & Amine Formation A3 [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine A2->A3 N-Methylation B1 3-(4-Methoxyphenoxy)propanal + Methylamine B2 [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine B1->B2 Reductive Amination

Caption: Common synthetic routes to the target compound.

References

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
  • lookchem. (n.d.). Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-monomethylation of primary amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • University of Liverpool IT Services. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of [3-[3-[3-Methoxy-4-[(methylamino)carbonyl]-2-propylphenoxy]propoxy]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemsrc. (2025, August 28). 3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-(4-methoxyphenyl)-1-propanol, 5406-18-8. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propanal. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

Sources

Stability issues of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this molecule, particularly under acidic conditions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and resolve experimental challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine in an acidic environment?

The principal stability issue is the acid-catalyzed cleavage of the ether linkage. Ethers are generally stable, but in the presence of a strong acid, the ether oxygen can be protonated, turning the alkoxy group into a good leaving group.[1][2] This initiates a nucleophilic substitution reaction that breaks the C-O bond, leading to the degradation of the parent molecule.

Q2: What are the expected degradation products under acidic conditions?

The molecule contains an aryl alkyl ether linkage. Acidic cleavage of this bond will predominantly yield two primary degradation products: 4-methoxyphenol and 3-(methylamino)-1-propanol (or its corresponding salt, e.g., 3-(methylamino)propan-1-ol hydrochloride if HCl is used).

Q3: Which factors have the most significant impact on the rate of degradation?

Several factors can accelerate the acid-catalyzed cleavage:

  • pH: The rate of degradation is highly dependent on the hydronium ion concentration. Lower pH values (higher acidity) will significantly increase the rate of ether protonation and subsequent cleavage.

  • Temperature: Like most chemical reactions, the rate of degradation increases with temperature. This is a critical factor in both storage and experimental conditions.

  • Nucleophilicity of the Counter-ion: The type of acid used matters. Acids with highly nucleophilic conjugate bases, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave ethers more aggressively than acids with poorly nucleophilic counter-ions like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).[2]

Q4: Is the secondary amine functional group a point of instability in acid?

The secondary amine will be protonated under acidic conditions to form a secondary ammonium salt. This is a reversible acid-base reaction and does not represent a degradative pathway. In fact, the protonated form is generally stable and highly water-soluble. The primary liability remains the ether linkage.

Troubleshooting and Guided Protocols

This section addresses specific issues you may encounter and provides detailed, validated protocols to investigate and manage the stability of your compound.

Issue 1: Rapid loss of parent compound observed in a low-pH formulation or during an acidic extraction.

Plausible Cause: This is a classic presentation of acid-catalyzed ether hydrolysis. The combination of low pH and potentially elevated processing temperatures is likely accelerating the cleavage of the aryl ether bond.

Troubleshooting Steps:

  • Confirm Degradation: First, ensure the loss is due to degradation and not physical loss (e.g., precipitation, adsorption to surfaces). Analyze the sample for the expected degradation products (4-methoxyphenol and 3-(methylamino)-1-propanol).

  • Quantify the Impact of pH and Temperature: Conduct a systematic forced degradation study. This will allow you to map the stability profile of your molecule and identify conditions where it is stable.

  • Reformulation/Process Adjustment: If degradation is confirmed, consider buffering the system to a higher pH if the application allows, or perform acidic steps at reduced temperatures (e.g., 2-8°C).

This protocol is designed to intentionally degrade the sample to identify degradation products and establish the degradation pathway, a critical step in developing a stability-indicating analytical method.[3][4]

Objective: To determine the degradation profile of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine under various acidic and thermal stress conditions.

Materials:

  • [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.01 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade Water and Acetonitrile

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/DAD and Mass Spectrometry (MS) detectors

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation:

    • Control (Time Zero): Dilute the stock solution to a final concentration of 0.1 mg/mL with 50:50 acetonitrile:water.

    • Acid Stress (0.1 M HCl): Mix equal volumes of the 1.0 mg/mL stock solution and 0.2 M HCl in a flask to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Mild Acid Stress (0.01 M HCl): Prepare a similar sample using 0.02 M HCl.

  • Incubation:

    • Place aliquots of the stressed samples in controlled temperature chambers at Room Temperature (~25°C) and an elevated temperature (e.g., 50°C).

  • Time-Point Sampling:

    • Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the acidic samples by adding an equivalent molar amount of NaOH to quench the reaction.

    • Dilute the neutralized samples to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and quantify the major degradation products.

  • Aim for 5-20% degradation, as this is generally sufficient to demonstrate the method's specificity without generating overly complex secondary degradation products.[5]

Expected Outcome: You will generate quantitative data on the stability of your compound under different conditions, as summarized below.

Table 1: Example Degradation Data for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

ConditionTemperatureTime (hours)Parent Compound Remaining (%)4-methoxyphenol Formed (%)
0.01 M HCl25°C2498.51.4
0.1 M HCl25°C885.214.5
0.1 M HCl50°C479.819.9
Issue 2: My analytical method (e.g., HPLC-UV) shows poor mass balance and shifting peak retention times when analyzing acid-stressed samples.

Plausible Cause: The analytical method is likely not "stability-indicating." The degradation products are chemically different from the parent compound and may co-elute or have poor retention on the column, leading to inaccurate quantification and poor mass balance.

Troubleshooting Steps:

  • Evaluate Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity across the parent peak in stressed samples. A non-pure peak indicates co-elution with a degradant.

  • Improve Chromatographic Separation: The degradation products (a phenol and an amino-alcohol) are significantly more polar than the parent aryl alkyl ether. A gradient elution method is almost certainly required for adequate separation.

  • Confirm Detection: Ensure your chosen wavelength is appropriate for both the parent and the degradation products. 4-methoxyphenol will have a strong UV chromophore, but 3-(methylamino)-1-propanol will not. For accurate mass balance, a universal detector like a Charged Aerosol Detector (CAD) or MS is recommended.

Objective: To develop a robust, stability-indicating RP-HPLC method capable of separating [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine from its potential acid-degradation products.

Methodology:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 columns are versatile and provide good retention for moderately non-polar compounds like the parent molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for the amine and ensures it remains in its protonated, more water-soluble form.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection:

    • DAD/UV: Monitor at a wavelength appropriate for the phenoxy moiety (e.g., ~275 nm).

    • MS (ESI+): Monitor for the parent ion (m/z 196.1 for [M+H]⁺) and the degradant ions (m/z 125.1 for 4-methoxyphenol [M+H]⁺ and m/z 90.1 for 3-(methylamino)-1-propanol [M+H]⁺).

  • Gradient Elution (Example):

    • Start with a high aqueous content (e.g., 5-10% B) to retain the highly polar 3-(methylamino)-1-propanol.

    • Ramp the gradient up to elute 4-methoxyphenol.

    • Continue ramping to elute the parent compound.

    • A final high-organic wash ensures the column is clean.

Table 2: Example HPLC Gradient Program

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
15.01.02080
18.01.02080
18.11.0955
22.01.0955

Validation: Once developed, the method must be validated by analyzing the forced degradation samples from Protocol 1. The key validation criteria are:

  • Specificity: The ability to resolve the parent peak from all degradation products and matrix components.

  • Mass Balance: The sum of the parent compound and all degradation products should be close to 100% of the initial concentration, demonstrating that all major components are accounted for.

Mechanistic Insights & Visualizations

Understanding the underlying chemical mechanism is key to predicting and controlling stability. The acid-catalyzed cleavage of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine proceeds via protonation of the ether oxygen, followed by a nucleophilic attack. Given the structure, an SN2-type attack on the less-hindered propyl carbon is the most probable pathway.

G cluster_intermediate Protonated Intermediate cluster_products Degradation Products Parent [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Intermediate Protonated Ether (Oxonium Ion) Parent->Intermediate 1. Protonation (Fast Equilibrium) H_plus H⁺ (from Acid) Product1 4-Methoxyphenol Intermediate->Product1 2. Nucleophilic Attack & C-O Bond Cleavage (Rate-Determining Step) Product2 3-(Methylamino)propyl Cation (leads to alcohol/halide) Intermediate->Product2

Caption: Proposed mechanism for acid-catalyzed ether cleavage.

G start Start: Prepare 1 mg/mL Stock Solution prep_stress Prepare Stressed Samples (e.g., 0.1 M HCl, 50°C) start->prep_stress prep_control Prepare Control Sample (Time Zero) start->prep_control incubate Incubate Samples (Controlled Temp/Time) prep_stress->incubate analyze Analyze via Stability- Indicating HPLC-MS/DAD prep_control->analyze sample Withdraw Aliquots at Time Points incubate->sample quench Neutralize to Quench Reaction & Dilute sample->quench quench->analyze interpret Data Interpretation: - Calculate % Degradation - Assess Mass Balance - Identify Degradants analyze->interpret

Caption: Experimental workflow for a forced degradation study.

References

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • Effects of methyl and methoxy substituents on diaryl ether cleavage... ResearchGate. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidi. American Chemical Society. [Link]

  • (PDF) Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ResearchGate. [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. National Institutes of Health (NIH). [Link]

  • Synthesis of [3-[3-[3-Methoxy-4-[(methylamino)carbonyl]-2-propylphenoxy]propoxy]. Mol-Instincts. [Link]

  • 3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. Chemsrc. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Analysis of Degradation Products in Thermally Treated TATB. OSTI.GOV. [Link]

  • Analytical Methods. OPUS. [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

Sources

Technical Support Center: Optimizing [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into common synthetic routes, optimization strategies, and robust troubleshooting solutions to empower you to overcome challenges and achieve high-yield, high-purity synthesis of the target molecule.

Overview of Synthetic Strategies

The synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine can be efficiently approached via two primary, reliable routes. The choice between them often depends on the availability of starting materials, scalability, and the specific impurities one wishes to avoid.

  • Route A: The Williamson Ether Synthesis Pathway. This is a robust, two-step sequence ideal for building the molecule from commercially available phenols. It involves first forming the ether linkage, followed by the introduction of the methylamine moiety.

  • Route B: The Reductive Amination Pathway. This route is highly efficient if the precursor primary amine, 3-(4-methoxyphenoxy)propan-1-amine, is readily available. It allows for a direct and often clean N-methylation.

Below, we will explore the detailed protocols for each route, followed by an extensive troubleshooting guide.

Detailed Experimental Protocols & Reaction Mechanisms

Route A: Williamson Ether Synthesis & Amination

This pathway constructs the molecule by first forming the aryl ether bond, a classic and dependable transformation.

Route A cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nucleophilic Substitution 4-Methoxyphenol 4-Methoxyphenol Intermediate_Ether 1-(3-Chloropropoxy)-4-methoxybenzene 4-Methoxyphenol->Intermediate_Ether  Base (K2CO3)  Solvent (DMF)  Heat 3-Chloro-1-bromopropane 3-Chloro-1-bromopropane 3-Chloro-1-bromopropane->Intermediate_Ether Final_Product [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Intermediate_Ether->Final_Product  Solvent (e.g., EtOH)  Heat (sealed vessel) Methylamine Methylamine Methylamine->Final_Product

Caption: Route A: Two-step synthesis via O-alkylation and amination.

Protocol 1A: Synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of phenol).

  • Reaction Initiation: Add 1-bromo-3-chloropropane (1.2 eq.) to the stirring suspension. The choice of this di-halogenated alkane is strategic; the bromine is a more reactive leaving group than chlorine in Sₙ2 reactions, allowing for selective reaction at the C-Br bond.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-methoxyphenol is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Protocol 1B: Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

  • Reaction Setup: In a pressure-rated vessel, dissolve the crude 1-(3-chloropropoxy)-4-methoxybenzene (1.0 eq.) in ethanol.

  • Amine Addition: Add a solution of methylamine (a significant excess, e.g., 5-10 eq., often as a 40% solution in water or 2M in THF/Methanol) to the vessel. The excess methylamine drives the reaction towards the desired secondary amine and minimizes the formation of a tertiary amine byproduct.

  • Heating and Reaction: Seal the vessel and heat to 80-100 °C for 12-24 hours. The elevated temperature and pressure are necessary to facilitate the nucleophilic substitution of the less reactive chloride.

  • Work-up and Purification: After cooling, concentrate the reaction mixture to remove the solvent and excess methylamine. The crude product can then be purified using acid-base extraction (see Purification section) or column chromatography.

Route B: Reductive Amination

This elegant, single-step route is highly effective if the primary amine precursor is available. It relies on the formation of an iminium ion intermediate, which is then reduced in situ.

Route B Primary_Amine 3-(4-Methoxyphenoxy) propan-1-amine Iminium_Ion Iminium Ion (Intermediate) Primary_Amine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion  Mild Acid (AcOH)  Forms in situ Final_Product [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Iminium_Ion->Final_Product  Reducing Agent  (e.g., NaBH(OAc)₃)

Caption: Route B: One-pot N-methylation via reductive amination.

Protocol 2: N-methylation via Reductive Amination

  • Reaction Setup: To a round-bottom flask, add 3-(4-methoxyphenoxy)propan-1-amine (1.0 eq.)[1] and a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 1.1 eq.) followed by a catalytic amount of acetic acid (0.1 eq.). Stir for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, STAB, 1.5 eq.), portion-wise to control any effervescence.[2] STAB is the reagent of choice as it is less reactive towards the starting aldehyde than other hydrides, minimizing byproduct formation.[3]

  • Monitoring and Completion: Stir the reaction at room temperature for 2-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude product.

Troubleshooting Guide

Even well-established protocols can encounter issues. This section addresses common problems in a direct question-and-answer format.

Troubleshooting Start Problem: Low Yield or Impure Product Route Which Route? Start->Route RouteA Route A (Williamson/Amination) Route->RouteA RouteB Route B (Reductive Amination) Route->RouteB StepA Which Step in Route A? RouteA->StepA IssueB Issue: Alcohol Byproduct RouteB->IssueB StepA1 Step 1: Ether Synthesis StepA->StepA1 StepA2 Step 2: Amination StepA->StepA2 IssueA1 Issue: Incomplete Reaction StepA1->IssueA1 IssueA2 Issue: Over-alkylation StepA2->IssueA2 SolutionA1 Solution: - Use stronger base (NaH) - Ensure anhydrous conditions - Increase temperature IssueA1->SolutionA1 SolutionA2 Solution: - Use large excess of MeNH₂ - Control temperature IssueA2->SolutionA2 SolutionB Solution: - Use milder reductant (STAB) - Pre-form imine before reduction IssueB->SolutionB

Caption: A decision tree for troubleshooting common synthesis issues.

Williamson Ether Synthesis (Route A, Step 1)

Q1: My yield for the ether synthesis is low, and I see a lot of unreacted 4-methoxyphenol. What went wrong?

A1: This is a classic issue often traced back to incomplete deprotonation of the phenol or moisture in the reaction.

  • Causality & Solution: The Williamson ether synthesis is an Sₙ2 reaction that requires a potent nucleophile, the phenoxide anion.[4] If the base is not strong enough or is of poor quality, the phenol (pKa ~10) will not be fully deprotonated, leading to a low concentration of the active nucleophile.

    • Actionable Advice:

      • Base Selection: While K₂CO₃ is a convenient base, a stronger base like sodium hydride (NaH) will irreversibly deprotonate the phenol, driving the reaction to completion.[4][5] When using NaH, add it to the phenol in an anhydrous solvent like THF or DMF at 0 °C and allow the hydrogen gas to evolve completely before adding the alkyl halide.[6]

      • Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the base and hydrolyze the alkyl halide.[7] Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

      • Temperature: Ensure the reaction temperature is adequate (typically 80-100 °C in DMF) to achieve a reasonable reaction rate.

Q2: I'm observing an unexpected isomer in my product mixture. Could this be C-alkylation?

A2: Yes, C-alkylation is a known side reaction in the alkylation of phenols, though typically less favored than O-alkylation under these conditions.

  • Causality & Solution: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (particularly the ortho and para positions). While O-alkylation is generally kinetically favored, certain conditions can promote competitive C-alkylation (a Friedel-Crafts-type reaction).

    • Actionable Advice: To favor O-alkylation, use polar aprotic solvents like DMF or acetonitrile. These solvents solvate the cation of the base, leaving a "naked," highly reactive phenoxide anion that preferentially attacks via the oxygen.

Amination & Reductive Amination (Route A, Step 2 & Route B)

Q3: My amination reaction (Route A) is producing a significant amount of a higher molecular weight impurity.

A3: This is likely due to over-alkylation, where the desired secondary amine product reacts again with the alkyl chloride to form a tertiary amine.

  • Causality & Solution: The product, a secondary amine, is also nucleophilic and can compete with the primary methylamine for the electrophilic alkyl chloride.

    • Actionable Advice: Employ a large excess of methylamine (5-10 equivalents or more). Le Châtelier's principle dictates that this will statistically favor the reaction of the alkyl chloride with methylamine over the secondary amine product.

Q4: In my reductive amination (Route B), I am seeing a significant amount of 3-(4-methoxyphenoxy)propan-1-ol. Why?

A4: This indicates that your reducing agent is reducing the formaldehyde faster than the imine is being formed and reduced.

  • Causality & Solution: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[3] If the rate of aldehyde reduction is competitive with the rate of imine formation, the alcohol byproduct will form.

    • Actionable Advice: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the ideal choice for one-pot reductive aminations because it is less reactive towards aldehydes but readily reduces the protonated iminium ion intermediate.[2][3] Alternatively, you can perform the reaction in a stepwise manner: first form the imine in a solvent like methanol, and then add the reducing agent.[2][8]

Purification & Characterization FAQs

Q5: My crude product is an oil that is difficult to purify by standard silica gel chromatography. What are my options?

A5: Basic amines like the target molecule are notorious for poor behavior on standard (acidic) silica gel, often leading to significant streaking and poor separation.

  • Option 1: Acid-Base Extraction (Recommended): This is the most effective method for purifying basic compounds.

    • Dissolve the crude oil in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble ammonium salt and will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[9][10][11][12]

    • Separate the layers. Wash the organic layer again with fresh acid to ensure complete extraction.

    • Combine the acidic aqueous layers, cool in an ice bath, and carefully add a base (e.g., 10% NaOH or Na₂CO₃) until the solution is basic (pH > 10).

    • The free amine will precipitate or form an oil. Extract the free amine back into a fresh organic solvent.

    • Dry and concentrate the organic layer to yield the purified product.

  • Option 2: Modified Column Chromatography: If chromatography is necessary, you must neutralize the acidic silica surface.

    • Method A: Add a small amount of a volatile base, like triethylamine (~1%), to your eluent system.[13]

    • Method B: Use a different stationary phase, such as basic alumina or an amine-functionalized silica column, which are designed for purifying basic compounds.[14][15][16]

Q6: What are the key spectroscopic features I should look for to confirm the structure of my final product?

A6: A combination of NMR and Mass Spectrometry will provide definitive confirmation.

  • ¹H NMR:

    • Look for a singlet corresponding to the N-CH₃ group, typically around 2.4 ppm.

    • Signals for the aromatic protons of the 4-methoxyphenyl group (two doublets, ~6.8-6.9 ppm).

    • A singlet for the methoxy (O-CH₃) group around 3.7-3.8 ppm.

    • Multiplets for the three methylene (-CH₂-) groups of the propyl chain. The -O-CH₂- will be the most downfield (~4.0 ppm), followed by the -N-CH₂- (~2.7 ppm), and the central -CH₂- (~1.9 ppm).

    • The N-H proton of the secondary amine may appear as a broad singlet, and its chemical shift can be variable. This signal will disappear upon a D₂O shake.[17]

  • ¹³C NMR: Expect to see 10 distinct carbon signals (unless there is accidental overlap). Key signals include the N-CH₃ (~36 ppm), the O-CH₃ (~55 ppm), and the three propyl carbons.

  • Mass Spectrometry (MS): The compound should show a clear molecular ion peak [M+H]⁺ corresponding to its molecular weight (C₁₁H₁₇NO₂ = 195.26 g/mol ).

Safety & Handling

  • Sodium Hydride (NaH): NaH is a highly reactive, flammable solid. It reacts violently with water to produce flammable hydrogen gas.[18][19] It must be handled under an inert atmosphere (Nitrogen or Argon) and away from any moisture.[20] Always wear appropriate PPE, including flame-retardant lab coat, safety goggles, and gloves.[18][21]

  • Alkyl Halides: Many alkylating agents are toxic and potential carcinogens. Handle them in a well-ventilated fume hood.

  • Methylamine: Methylamine is a flammable and corrosive gas/liquid with a strong odor. When heating reactions with methylamine, always use a sealed, pressure-rated vessel to prevent leakage and potential explosion.

Summary of Optimized Conditions

ParameterRoute A (Williamson Ether)Route B (Reductive Amination)Rationale
Key Reagent Strong Base (e.g., NaH)Selective Reductant (NaBH(OAc)₃)To ensure complete reaction and minimize side products.
Solvent Anhydrous Polar Aprotic (DMF, THF)Dichloroethane (DCE), Methanol (MeOH)Maximizes nucleophilicity (Route A); compatible with reagents (Route B).
Temperature 80-100 °C (Step 1); 80-100 °C (Step 2)Room TemperatureTo overcome activation energy barriers without promoting elimination/decomposition.
Key Control Strict Anhydrous ConditionsPortion-wise addition of reductantPrevents quenching of base (Route A); controls reaction rate (Route B).
Yield (Typical) 60-80% (over 2 steps)80-95%Route B is generally higher yielding if the starting material is available.

References

  • Fukuyama, T., Kurosawa, W., & Kan, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. DOI: 10.15227/orgsyn.079.0186. [Link]

  • Vera, W. J., & Banerjee, A. K. (2007). First Synthesis of 3-Methoxy-4-Aminopropiophenone. ResearchGate. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). . [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: SODIUM HYDRIDE. NJ.gov. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • ResearchGate. (2025). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. ResearchGate. [Link]

  • Pimpim, M., & Oscarson, S. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-Portal.org. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. . [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. ehs.ucsb.edu. [Link]

  • Ly, M., & DeAngelis, P. L. (2015). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. ACS Publications. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • University of Rochester. (2026). Workup: Amines. Department of Chemistry. [Link]

  • Reddit. (2022). Chromotography with free amines?. r/chemhelp on Reddit. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Reddit. (n.d.). Amine workup. r/Chempros on Reddit. [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. alkalimetals.com. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry on Reddit. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of secondary amine N,N'-(1,4-phenylenebis (methylene))... ResearchGate. [Link]

  • Google Patents. (n.d.). US4613682A - Ether synthesis.
  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Labflow. [Link]

  • Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.
  • LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Zhang, J., & Xiao, J. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. [Link]

  • Rossi, S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

  • ResearchGate. (2022). Using neutral or basic alumina in column chromatography for purification of amines. ResearchGate. [Link]

Sources

Technical Support Center: [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile secondary amine. Here, we address common challenges related to side-product formation, offering in-depth troubleshooting advice, preventative protocols, and mechanistic insights to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I performed an N-alkylation on [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine to obtain the tertiary amine, but my mass spectrometry results show an unexpected peak with a higher molecular weight. What is this side-product?

A1: The most probable cause for a higher molecular weight species following N-alkylation of a secondary amine is over-alkylation , resulting in the formation of a quaternary ammonium salt.[1][2] The secondary amine is first converted to the desired tertiary amine, which can then react with another equivalent of the alkylating agent.[3]

  • Causality: The product of your initial reaction, the tertiary amine, is still nucleophilic and can compete with the remaining secondary amine for the alkylating agent. This subsequent alkylation leads to the quaternary salt. This is a common issue in direct alkylation methods.[1][2]

  • Prevention:

    • Stoichiometry Control: Carefully control the stoichiometry. Use of a slight excess of the amine relative to the alkylating agent can help, but precise 1:1 stoichiometry is the goal for tertiary amine synthesis.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which favors the reaction with the more nucleophilic secondary amine over the more sterically hindered tertiary amine.

    • Solvent Choice: The use of a protic solvent (like water or an alcohol) in conjunction with an aprotic solvent can sometimes increase the reactivity difference between the secondary and tertiary amines, thus favoring the desired N-alkylation.[1]

Q2: My reaction under acidic conditions (e.g., using a Lewis acid or strong protic acid) resulted in a complex mixture, and I've isolated 4-methoxyphenol. What reaction is causing this?

A2: The isolation of 4-methoxyphenol is a clear indicator of ether cleavage . The molecule has two ether linkages: the propyl-aryl ether and the methyl-aryl ether (the methoxy group). Both are susceptible to cleavage under strongly acidic conditions, particularly with hydrogen halides like HBr and HI or certain Lewis acids like AlCl₃.[4][5][6][7]

  • Mechanism: The reaction is an acid-catalyzed nucleophilic substitution.[7] The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol).[6] A nucleophile present in the reaction (e.g., a halide ion) then attacks the adjacent carbon, cleaving the C-O bond.[5][6]

    • Propyl-Aryl Ether Cleavage: This would yield 4-methoxyphenol and a 3-(methylamino)propyl derivative.

    • Aryl-Methyl Ether Cleavage (Demethylation): This is a very common side reaction for methoxyaryl compounds and would yield a phenol derivative, 4-(3-(methylamino)propoxy)phenol.

  • Prevention:

    • Avoid using strong, high-temperature acidic conditions (especially HBr and HI) unless ether cleavage is the desired outcome.

    • If acidic conditions are necessary, use milder acids or lower the reaction temperature.

    • Protecting groups may be necessary for other parts of the molecule if harsh conditions cannot be avoided.

Q3: I am synthesizing the tertiary amine, [3-(4-Methoxy-phenoxy)-propyl]-dimethyl-amine, starting from the corresponding primary amine using the Eschweiler-Clarke reaction. Why am I still seeing the secondary amine starting material in my product mixture?

A3: The Eschweiler-Clarke reaction is an effective method for methylating primary or secondary amines to tertiary amines using formaldehyde and formic acid.[8][9][10] While it is designed to proceed to the tertiary amine and inherently prevents quaternization[9][11], seeing residual secondary amine ([3-(4-Methoxy-phenoxy)-propyl]-methyl-amine) suggests the reaction has not gone to completion.

  • Causality: The reaction proceeds in two stages for a primary amine: primary → secondary, then secondary → tertiary. Each step involves the formation of an iminium ion followed by reduction with formic acid.[10][12] Incomplete reaction can be due to several factors:

    • Insufficient Reagents: An inadequate amount of formaldehyde or formic acid will lead to incomplete methylation. Excess of both reagents is typically used to drive the reaction to completion.[9]

    • Reaction Time/Temperature: The reaction may require more time or a higher temperature (typically 80-100 °C) to ensure both methylation steps are complete.[8][10]

    • pH: The reaction conditions are typically acidic due to the formic acid, but the pH needs to be suitable for both imine formation and reduction.

  • Troubleshooting:

    • Ensure you are using an excess of both formaldehyde and formic acid as specified in established protocols.[9]

    • Increase the reaction time or temperature and monitor the reaction progress using TLC or LC-MS.

    • Ensure thorough mixing of the reagents.

Troubleshooting Guide for Side-Product Formation

Symptom / Observation Potential Side-Product Probable Cause Recommended Corrective Action
Unexpected peak in MS (M + alkyl group) Quaternary Ammonium SaltOver-alkylation of the product tertiary amine.Use precise 1:1 stoichiometry of amine to alkylating agent. Add alkylating agent slowly. Consider using a protic co-solvent.[1]
TLC shows a more polar spot; phenolic compounds detected by NMR/MS 4-Methoxyphenol or demethylated productAcid-catalyzed ether cleavage.Avoid strong acids (HBr, HI) and high temperatures.[6][7] Use milder Lewis acids or non-acidic conditions if possible.
Incomplete conversion during N-methylation or reductive amination Unreacted Starting MaterialInsufficient reagent, low temperature, or short reaction time.Increase equivalents of the methylating agent (e.g., formaldehyde/formic acid).[9] Increase reaction temperature and/or time. Monitor reaction to completion.
Formation of multiple unidentified products Decomposition / Multiple side reactionsReaction conditions are too harsh (e.g., high heat, strong acid/base).Screen for milder reaction conditions. Lower the temperature. Use a weaker acid or base.

Visualized Workflows and Mechanisms

A clear understanding of the reaction pathways is critical for troubleshooting.

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Products Start Reaction Complete. Analyze Product Mixture (LC-MS, NMR, TLC) CheckPurity Is the desired product the major component? Start->CheckPurity Success Purify Product. Experiment Successful. CheckPurity->Success Yes IdentifySideProduct Identify Side-Product(s) by Molecular Weight and Structure CheckPurity->IdentifySideProduct No CheckMW Compare Side-Product MW to Starting Material (SM) IdentifySideProduct->CheckMW Incomplete Potential Cause: Incomplete Reaction (SM present) IdentifySideProduct->Incomplete SM Detected HigherMW Higher MW CheckMW->HigherMW Higher LowerMW Lower or Similar MW CheckMW->LowerMW Lower / Similar Overalkylation Potential Cause: Over-Alkylation (Quaternary Salt) HigherMW->Overalkylation EtherCleavage Potential Cause: Ether Cleavage (Phenolic impurity) LowerMW->EtherCleavage Action_Alkylation Action: - Reduce alkylating agent - Slow addition - Change solvent Overalkylation->Action_Alkylation Action_Cleavage Action: - Avoid strong acids/heat - Use milder conditions EtherCleavage->Action_Cleavage Action_Incomplete Action: - Increase reagent excess - Increase time/temp Incomplete->Action_Incomplete N_Alkylation N-Alkylation and Over-Alkylation Side-Reaction cluster_main Reaction Pathway SecondaryAmine [3-(4-Methoxy-phenoxy)-propyl]- methyl-amine (Starting Material) Reagent1 + R-X SecondaryAmine->Reagent1 TertiaryAmine Desired Product (Tertiary Amine) Reagent2 + R-X TertiaryAmine->Reagent2 QuaternarySalt Side-Product (Quaternary Ammonium Salt) Reagent1->TertiaryAmine Desired Alkylation Reagent2->QuaternarySalt Over-Alkylation (Side-Reaction)

Caption: Pathway showing desired N-alkylation vs. over-alkylation side-reaction.

Ether_Cleavage Mechanism of Acid-Catalyzed Ether Cleavage cluster_cleavage Mechanism Start Aryl Ether Moiety (R-O-Ar) Reagent_H + H⁺ (from strong acid) Start->Reagent_H Protonation Protonated Ether (Oxonium Ion) Reagent_X + X⁻ (e.g., Br⁻, I⁻) Protonation->Reagent_X Products Cleavage Products: Phenol (Ar-OH) + Alkyl Halide (R-X) Reagent_H->Protonation Step 1: Protonation Reagent_X->Products Step 2: Nucleophilic Attack

Caption: General mechanism for the acid-catalyzed cleavage of the ether linkage.

Recommended Protocols

Protocol 1: Minimizing Over-Alkylation during Tertiary Amine Synthesis

This protocol is designed to selectively synthesize the tertiary amine from [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine while minimizing the formation of the quaternary ammonium salt.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine and 1.2 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) in a suitable aprotic solvent (e.g., DMF or Acetonitrile).

  • Reaction Setup:

    • Place the reaction vessel under an inert atmosphere (Nitrogen or Argon).

    • Cool the mixture to 0 °C in an ice bath. This helps to control the initial exotherm and improve selectivity.

  • Slow Addition of Alkylating Agent:

    • Dissolve 1.0 equivalent of the alkylating agent (e.g., methyl iodide, benzyl bromide) in the same aprotic solvent.

    • Add the alkylating agent solution dropwise to the cooled amine solution over a period of 1-2 hours using a syringe pump. This is the critical step to prevent over-alkylation.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the appearance of the tertiary amine product, while ensuring the quaternary salt is not a major component.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the base.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography to separate the desired tertiary amine from any unreacted starting material or baseline quaternary salt.

References

  • Effects of methyl and methoxy substituents on diaryl ether cleavage... - ResearchGate. Available at: [Link]

  • CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents.
  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC - NIH. Available at: [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. Available at: [Link]

  • Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC - NIH. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. Available at: [Link]

  • Reactions of Ethers-Ether Cleavage - Chemistry Steps. Available at: [Link]

  • Amine alkylation - Wikipedia. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. Available at: [Link]

  • Ether cleavage - Wikipedia. Available at: [Link]

  • Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. Available at: [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]

Sources

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (CAS No. 303104-76-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Core Concepts: Understanding the Compound

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is an aromatic ether amine. Its structure, featuring a methoxy-substituted phenoxy group and a secondary amine, dictates its chemical reactivity and physical properties. Understanding this structure is key to anticipating its behavior and handling it safely. The amine group imparts basicity and nucleophilicity, while the aromatic ether portion influences its solubility and potential for intermolecular interactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Q1: What are the primary hazards associated with [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine?

Based on data for structurally similar aromatic ether amines, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine should be handled as a compound that is potentially harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage. It may also cause respiratory irritation. As with any amine-containing compound, inhalation of vapors and direct skin or eye contact should be avoided.

Q2: What are the recommended storage conditions for this compound?

  • Temperature: Store in a cool, dry, and well-ventilated area. While a specific temperature range is not definitively established without a dedicated Safety Data Sheet (SDS), storing at ambient room temperature, away from direct heat sources, is a standard practice for similar compounds.

  • Container: Keep the container tightly closed to prevent atmospheric moisture absorption and potential degradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What materials are incompatible with [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine?

Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. These substances can react exothermically with amines, leading to a potentially hazardous situation.

Q4: What is the appropriate personal protective equipment (PPE) when working with this compound?

A comprehensive PPE strategy is crucial for safe handling. The following diagram outlines the recommended PPE selection process:

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine cluster_details Specific Recommendations Eyes Eye Protection Goggles Chemical safety goggles or face shield. Eyes->Goggles Required Hands Hand Protection Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Hands->Gloves Required Body Body Protection Coat Standard laboratory coat. Body->Coat Required Respiratory Respiratory Protection Ventilation Work in a well-ventilated area or chemical fume hood. Respiratory->Ventilation Required

Figure 1. Recommended Personal Protective Equipment.

Q5: How should I dispose of waste containing this compound?

Dispose of waste in accordance with local, regional, and national regulations. As a general guideline, chemical waste should be collected in a designated, labeled container and disposed of through a licensed professional waste disposal service. Do not empty into drains.

III. Troubleshooting Guide

This section provides solutions to potential issues that may arise during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.1. Verify that the compound has been stored in a tightly sealed container in a cool, dry place. 2. If the compound is old or has been exposed to air/moisture, consider using a fresh batch. 3. For sensitive reactions, consider purifying the amine before use.
Precipitate formation in solution Low solubility in the chosen solvent or reaction with impurities.1. Confirm the solubility of the compound in your solvent system. Gentle heating or sonication may aid dissolution. 2. Ensure all glassware is clean and dry to prevent contamination. 3. Filter the solution to remove any particulate matter before use.
Discoloration of the compound Oxidation or presence of impurities.1. A slight yellowing over time may not significantly impact reactivity for some applications, but significant discoloration suggests degradation. 2. If color is a concern, purification by column chromatography or distillation may be necessary.

IV. Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

A. Standard Handling Protocol
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in Figure 1.

  • Work Area: Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: Use a clean, dry spatula or syringe to transfer the required amount of the compound. Avoid creating dust if it is a solid.

  • Cleaning: After use, promptly clean any spills and decontaminate the work area. Wash hands thoroughly.

B. Emergency Procedures Workflow

In the event of an accidental exposure or spill, follow the workflow below:

Emergency_Procedure cluster_exposure Personal Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions Start Exposure or Spill Occurs Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Small_Spill Small Spill Start->Small_Spill Large_Spill Large Spill Start->Large_Spill Wash_Skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Wash_Skin Rinse_Eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Eye_Contact->Rinse_Eyes Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Fresh_Air Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Absorb_Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Small_Spill->Absorb_Spill Evacuate Evacuate the area and contact emergency services. Large_Spill->Evacuate Medical_Attention Seek Immediate Medical Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Figure 2. Emergency Response Workflow.

V. References

  • General Amine Safety: For general guidance on handling amines, a Safety Data Sheet for a related compound such as 3-Methoxypropylamine can be informative. These are often available from chemical suppliers like Sigma-Aldrich or Fisher Scientific.

  • Personal Protective Equipment (PPE) Selection: For detailed guidance on selecting appropriate chemical-resistant gloves and other PPE, consult resources from reputable safety organizations and suppliers.

  • Chemical Waste Disposal: Guidelines for the proper disposal of chemical waste are provided by regulatory agencies such as the Environmental Protection Agency (EPA) in the United States. Always refer to your institution's specific waste disposal protocols.

Technical Support Center: Resolving Enantiomers of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating this chiral amine.

The resolution of enantiomers is a critical step in pharmaceutical development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1] This guide offers practical, field-proven insights to overcome common challenges encountered during the resolution of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering explanations and actionable solutions.

Issue 1: Diastereomeric Salt Crystallization Fails or Yields are Poor

Question: I'm attempting to resolve racemic [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine via diastereomeric salt formation with a chiral acid (e.g., tartaric acid), but I'm either getting no crystals, or the yield of the desired salt is very low. What's going wrong?

Answer: This is a frequent challenge in diastereomeric salt resolutions and typically points to issues with solvent selection, supersaturation, or the stoichiometry of your resolving agent.[2]

Underlying Causes and Solutions:

  • Inappropriate Solvent System: The solubility of the two diastereomeric salts must be significantly different in the chosen solvent for efficient separation.[3][4] If both salts are too soluble, no crystallization will occur. Conversely, if both are poorly soluble, co-precipitation will lead to low enantiomeric purity.

    • Solution: Conduct a solvent screening. Start with common solvents like methanol, ethanol, or isopropanol. If crystallization is unsuccessful, consider solvent mixtures. A good starting point is to find a solvent in which the racemic amine is soluble and add an anti-solvent in which the diastereomeric salts are expected to be less soluble.

  • Suboptimal Supersaturation: Crystallization requires a supersaturated solution, but excessive supersaturation can lead to "oiling out," where the salt separates as a liquid instead of a crystalline solid.[2]

    • Solution: If no crystals form, the solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration. If oiling out occurs, add a small amount of the primary solvent to redissolve the oil and allow it to cool more slowly. Seeding the solution with a tiny crystal of the desired diastereomeric salt can also induce proper crystallization.[2]

  • Incorrect Stoichiometry: The molar ratio of the racemic amine to the chiral resolving agent is crucial.[5]

    • Solution: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the purity of the crystallized salt, albeit at the expense of yield in a single step.

Experimental Protocol: Screening for Optimal Crystallization Conditions

  • Small-Scale Screening: In separate small vials, dissolve a known amount of racemic [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine and the chiral resolving agent (e.g., (+)-tartaric acid) in different solvents (e.g., methanol, ethanol, acetone, ethyl acetate).

  • Induce Crystallization: Allow the vials to cool slowly to room temperature, and then to 0-4 °C. If no crystals form, try scratching the inside of the vial with a glass rod.

  • Evaluate Crystals: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

  • Analysis: Determine the yield and the diastereomeric excess (and subsequently, the enantiomeric excess of the amine after liberation) using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Issue 2: Poor Enantiomeric Separation on Chiral HPLC

Question: I'm analyzing the enantiomeric purity of my resolved [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine using chiral HPLC, but I'm getting poor resolution between the enantiomer peaks. How can I improve this?

Answer: Poor resolution in chiral HPLC is often due to an unsuitable chiral stationary phase (CSP), a non-optimal mobile phase, or inappropriate analytical conditions.[6]

Underlying Causes and Solutions:

  • Chiral Stationary Phase (CSP) Mismatch: The key to chiral separation is the differential interaction between the enantiomers and the CSP.[7] Not all CSPs are effective for all classes of compounds. For amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point.[8]

    • Solution: Screen different types of CSPs. If a polysaccharide-based column gives poor results, consider a Pirkle-type or a macrocyclic glycopeptide-based CSP.[7][9]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly influences enantioselectivity.[10][11]

    • Solution:

      • Organic Modifier: In normal-phase chromatography, vary the alcohol modifier (e.g., ethanol, isopropanol) in your hexane or heptane mobile phase.

      • Additives: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine, triethylamine) can improve peak shape and resolution. Conversely, an acidic modifier (e.g., trifluoroacetic acid) might be beneficial in some cases.[11]

  • Temperature and Flow Rate: These parameters can affect the efficiency and resolution of the separation.

    • Solution: Systematically vary the column temperature. Lower temperatures often increase enantioselectivity. Also, optimize the flow rate; lower flow rates can sometimes improve resolution.

Data Presentation: Example HPLC Screening Parameters

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Polysaccharide-basedPirkle-typeMacrocyclic Glycopeptide
Mobile Phase Hexane:Ethanol (90:10) + 0.1% DEAHexane:Isopropanol (80:20)Methanol + 0.1% TFA
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25 °C20 °C30 °C

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine?

A1: The most common methods for resolving chiral amines fall into three main categories:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[3][12] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[13][14]

  • Chiral Chromatography: This involves the direct separation of enantiomers using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP).[6][7] This method is highly effective for both analytical and preparative scale separations.

  • Enzymatic Resolution: This kinetic resolution method uses an enzyme that selectively reacts with one enantiomer of the racemic mixture, converting it into a different compound that can be easily separated from the unreacted enantiomer.[15][16][17]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?

A2: The selection of a suitable resolving agent is often empirical. However, for a basic amine like [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, chiral carboxylic acids are the resolving agents of choice. Commonly used and commercially available options include:

  • (+)- or (-)-Tartaric acid and its derivatives (e.g., dibenzoyl- or di-p-toluoyl-tartaric acid)[3][5][18]

  • (+)- or (-)-Mandelic acid

  • (+)- or (-)-Camphorsulfonic acid

The best approach is to perform a small-scale screening with several different resolving agents to see which one provides a crystalline salt with good diastereomeric purity.[2]

Q3: After separating the diastereomeric salt, how do I recover the enantiomerically pure amine?

A3: To liberate the free amine from the diastereomeric salt, you need to break the ionic bond between the amine and the chiral acid. This is typically achieved by treating an aqueous solution or suspension of the salt with a base, such as sodium hydroxide or potassium carbonate.[13][18] This deprotonates the ammonium salt, regenerating the free amine, which is often insoluble in water and can be extracted with an organic solvent like diethyl ether or dichloromethane. The chiral resolving agent remains in the aqueous layer as its salt.

Diagram: Workflow for Diastereomeric Salt Resolution

G racemate Racemic Amine (R/S)-[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine formation Formation of Diastereomeric Salts (R-Amine)-(+)-Tartrate (S-Amine)-(+)-Tartrate racemate->formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->formation solvent Solvent (e.g., Methanol) solvent->formation crystallization Fractional Crystallization (Based on Solubility Difference) formation->crystallization solid Less Soluble Salt (e.g., (S-Amine)-(+)-Tartrate) crystallization->solid Solid Phase mother_liquor More Soluble Salt in Mother Liquor (e.g., (R-Amine)-(+)-Tartrate) crystallization->mother_liquor Liquid Phase filtration Filtration solid->filtration mother_liquor->filtration liberation_solid Liberation of Amine (Base Treatment, e.g., NaOH) filtration->liberation_solid liberation_liquid Liberation of Amine (Base Treatment, e.g., NaOH) filtration->liberation_liquid enantiomer_s Enantiomerically Enriched Amine (S-Enantiomer) liberation_solid->enantiomer_s enantiomer_r Enantiomerically Enriched Amine (R-Enantiomer) liberation_liquid->enantiomer_r

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Q4: Can I achieve a yield greater than 50% for the desired enantiomer?

A4: With a standard resolution, the theoretical maximum yield for a single enantiomer is 50%, as the other enantiomer is separated.[19][20] However, it is possible to exceed this limit by implementing a racemization and recycling process for the undesired enantiomer.[20][21] This involves converting the unwanted enantiomer back into the racemic mixture, which can then be reintroduced into the resolution process. This approach, often termed "Resolution-Racemization-Recycle" (RRR), can theoretically lead to a 100% yield of the desired enantiomer.[12][20]

References

  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed, Biotechnology and Bioengineering, 40(7), 760-767. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis, 2008. [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Royal Society of Chemistry, 2013. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic & Biomolecular Chemistry, 2011. [Link]

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Chiral resolution. chemeurope.com. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Kinetic resolution of amines. Bode Research Group, ETH Zurich. [Link]

  • Resolution of chiral amines.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • [3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. Chemsrc. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Diastereomeric recrystallization. Wikipedia. [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 2023. [Link]

  • First Synthesis of 3-Methoxy-4-Aminopropiophenone. ResearchGate. [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. [Link]

  • amine. PubChem. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • 1-Methoxy-4-(4-methylphenoxy)benzene. PubChem. [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Analysis

Welcome to the technical support guide for the HPLC analysis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a primary focus on peak tailing. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your method development.

Understanding the Analyte: [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Before troubleshooting, understanding the physicochemical properties of your analyte is critical. [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a secondary amine, a class of compounds notoriously prone to poor peak shape in reversed-phase HPLC. Its basic nature is the primary driver of the most common analytical challenge: peak tailing.

PropertyValue / DescriptionImplication for HPLC Analysis
Structure C₁₁H₁₇NO₂Contains a secondary amine group, which is basic and readily protonated.
LogP 1.82410[1]Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Predicted pKa ~9.5 - 10.5As a secondary amine, it will be positively charged (protonated) at mobile phase pH values below ~9.
Primary Interaction Hydrophobic interaction with C18 stationary phase.This is the desired retention mechanism for separation.
Secondary Interaction Ionic interaction between the protonated amine and deprotonated silica silanols.This is the primary cause of peak tailing.[2][3]

Frequently Asked Questions (FAQs)

Q: What is peak tailing and why is it a problem?

A: Peak tailing is a common form of peak distortion where the back half of the chromatographic peak is broader than the front half.[4] An ideal peak is symmetrical and Gaussian in shape. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and leads to inaccurate quantification.[5][6]

Q: What is the most likely cause of peak tailing for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine?

A: The most common cause is a secondary ionic interaction between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[2][3][7] This happens when the mobile phase pH is high enough to deprotonate the silanols (pH > 3.5) but low enough to keep the secondary amine protonated (pH < 9).

Q: I'm observing peak tailing. What is the very first thing I should check?

A: Before adjusting chemistry, always confirm the physical integrity of your system. Check for a partially blocked column inlet frit or the formation of a column void.[2][8] A quick way to test this is to substitute the column with a new one of the same type. If the peak shape improves dramatically, the original column was likely the issue.[2]

In-Depth Troubleshooting Guides

Q1: How does mobile phase pH cause peak tailing for my analyte, and what is the optimal strategy to fix it?

A: Mechanism of pH-Induced Tailing

Peak tailing for a basic compound like yours is a tale of two ionizations: the analyte and the stationary phase.

  • Analyte Ionization: Your compound, a secondary amine with a pKa around 9.5-10.5, will be protonated (positively charged) in the vast majority of reversed-phase mobile phases (pH 2-8).

  • Silanol Ionization: The silica backbone of standard HPLC columns is populated with silanol groups (Si-OH). These groups are weakly acidic (pKa ≈ 3.5-4.5) and become deprotonated (negatively charged, SiO⁻) at mid-range pH.[5][6]

The strong electrostatic attraction between the positively charged amine and the negatively charged silanols creates a powerful secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[2][4]

cluster_mid_ph Mid-Range pH (4-7) cluster_low_ph Low pH (<3) cluster_high_ph High pH (>9) Analyte_Mid Analyte (R₂NH₂⁺) Interaction Strong Ionic Interaction Analyte_Mid->Interaction Positive Charge Silanol_Mid Silanol (SiO⁻) Silanol_Mid->Interaction Negative Charge Tailing Peak Tailing Interaction->Tailing Analyte_Low Analyte (R₂NH₂⁺) NoInteraction_Low No Ionic Interaction Analyte_Low->NoInteraction_Low Silanol_Low Silanol (SiOH) Silanol_Low->NoInteraction_Low Neutral GoodPeak_Low Symmetric Peak NoInteraction_Low->GoodPeak_Low Analyte_High Analyte (R₂NH) NoInteraction_High No Ionic Interaction Analyte_High->NoInteraction_High Neutral Silanol_High Silanol (SiO⁻) Silanol_High->NoInteraction_High GoodPeak_High Symmetric Peak NoInteraction_High->GoodPeak_High

Figure 1. Effect of pH on analyte-silanol interactions.

Experimental Protocols for pH Optimization

There are two primary pH strategies to disrupt this interaction. It is crucial to operate at a pH at least 2 units away from the analyte's pKa.[9][10]

Protocol 1: Low pH (Ion Suppression of Silanols) This is the most common and straightforward approach. By lowering the mobile phase pH, you neutralize the silanol groups, eliminating the root cause of the ionic interaction.[4][11]

  • Prepare Aqueous Mobile Phase: Start with a 10-20 mM phosphate or formate buffer.[11]

  • Adjust pH: Using a calibrated pH meter, adjust the pH of the aqueous portion to 2.5 - 3.0 with an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer).[7]

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) as per your method.

  • Equilibrate and Inject: Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

  • Evaluate: Observe the peak shape. Tailing should be significantly reduced.

Protocol 2: High pH (Neutralization of Analyte) This strategy neutralizes the analyte itself. This can be very effective but requires a pH-stable column (e.g., hybrid or specialized high-pH silica columns) to prevent rapid degradation of the stationary phase.[12][13]

  • Select a pH-Stable Column: Verify that your column is rated for use at high pH (typically up to pH 11 or 12). Standard silica columns will dissolve above pH 8.[14]

  • Prepare Aqueous Mobile Phase: Use a buffer suitable for high pH, such as ammonium bicarbonate or an organic buffer like pyrrolidine.[15][16]

  • Adjust pH: Adjust the pH of the aqueous portion to 10.0 - 10.5.

  • Mix, Equilibrate, and Inject: Follow the same procedure as for the low pH protocol.

  • Evaluate: The uncharged analyte should now elute with improved symmetry.

Q2: My peak still tails at low pH. What mobile phase additives can I use?

A: Mechanism of Mobile Phase Additives

If pH adjustment alone is insufficient, it indicates the presence of highly active or accessible silanol sites. In this case, a "competing base" can be added to the mobile phase.[11] These are small, basic molecules that effectively "mask" or "block" the active silanol sites, preventing your analyte from interacting with them.[17]

Triethylamine (TEA) is the most common competing base.[18] It exists in a protonated form (triethylammonium) at low pH and competes with your protonated analyte for the residual active silanol sites.

Protocol 3: Using a Competing Base (TEA)

  • Start with Low pH: This protocol should be used in conjunction with a low-pH mobile phase (as described in Protocol 1) for maximum effect.

  • Add TEA: To the aqueous portion of your mobile phase, add triethylamine to a final concentration of 5-20 mM (approximately 0.05% - 0.2% v/v).[4][17]

  • Re-adjust pH: After adding TEA, the pH will increase. Carefully re-adjust the pH back down to your target of 2.5 - 3.0 using your chosen acid.

  • Equilibrate and Inject: Equilibrate the column for an extended period to ensure the TEA has fully saturated the active sites on the stationary phase.

  • Evaluate: Compare the chromatogram to the one without TEA. The peak should be significantly sharper. Be aware that TEA can sometimes alter retention times and selectivity.[11]

AdditiveTypical ConcentrationMechanismProsCons
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Acid modifier & weak ion-pairing agent.Volatile (good for LC-MS), sharpens peaks.Strong ion-pairing can suppress MS signal, can be difficult to remove from column.[19]
Formic Acid 0.1%Acid modifier.Volatile (excellent for LC-MS), good general-purpose acid.Weaker acid, may not be sufficient to fully suppress highly active silanols.[20]
Triethylamine (TEA) 0.05 - 0.2%Competing Base / Silanol Blocker.Very effective at reducing tailing for basic compounds.[18]Not volatile (bad for LC-MS), can shorten column lifetime, may alter selectivity.[11]
Inorganic Buffers (Phosphate) 10 - 25 mMpH control.Excellent buffering capacity, robust methods.Not volatile (bad for LC-MS), can precipitate in high organic concentrations.[19]
Q3: I've optimized my mobile phase, but I still see tailing. Could my column be the problem?

A: Yes. Not all C18 columns are created equal. The underlying silica chemistry is a major determinant of peak shape for basic compounds.

Key Column Factors:

  • Silica Purity (Type A vs. Type B): Older "Type A" silica contains metal impurities that increase the acidity of neighboring silanol groups, worsening tailing.[11][21][22] Modern "Type B" silica is high-purity and results in significantly better peak shape for bases.[4]

  • End-capping: After the C18 chains are bonded to the silica, manufacturers perform an "end-capping" step to react many of the remaining silanols with a small silylating agent.[21] However, even the best end-capping leaves some residual silanols due to steric hindrance.[2]

  • Stationary Phase Technology: To further improve the analysis of basic compounds, specialized columns have been developed:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from interacting with underlying silanols.[5]

    • Hybrid Particle Technology: These columns are made from a hybrid of silica and organic polymer, which reduces the number of available silanol groups from the outset. They often offer excellent stability at high pH.[23]

Start Peak Tailing Persists After Mobile Phase Optimization CheckColumnType Is your column a modern, high-purity (Type B) silica column? Start->CheckColumnType OldColumn Using an older (Type A) or general-purpose column. CheckColumnType->OldColumn No ModernColumn Using a modern, high-quality column. CheckColumnType->ModernColumn Yes SwitchColumn Action: Switch to a column designed for basic compounds. OldColumn->SwitchColumn ConsiderAlternatives Consider alternative chemistries: - Polar-Embedded Phase - Hybrid Particle (for high pH) - Phenyl or CN phase ModernColumn->ConsiderAlternatives SwitchColumn->ConsiderAlternatives CheckHardware If tailing still persists, investigate instrumental effects (extra-column volume). ConsiderAlternatives->CheckHardware

Figure 2. Troubleshooting workflow for column selection.

Protocol 4: Column Selection and Testing

  • Review Column Specifications: Check the manufacturer's literature for your current column. Is it made from high-purity silica? Is it well end-capped?

  • Select an Appropriate Alternative: If you are using a general-purpose column, select a column specifically marketed for the analysis of basic compounds. Look for phases described as "polar-embedded," "hybrid," or those with extensive end-capping.

  • Install and Equilibrate: Install the new column and equilibrate thoroughly with your optimized mobile phase.

  • Benchmark Performance: Inject your analyte and compare the peak asymmetry factor to the previous column. A significant improvement confirms that secondary silanol interactions were the primary issue.

References

  • The Theory of HPLC Column Chemistry.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • 3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE | Chemsrc.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • How can I prevent peak tailing in HPLC?
  • The Secrets of Good Peak Shape in HPLC - ResearchG
  • Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliph
  • Metal Content Affects Silica Particle and Contributes to Peak Shape - Tech Inform
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • Analysis of basic compounds at high pH values by reversed-phase liquid chrom
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
  • PEAK TAILING: Phenomenon, Symptoms, and Corrections - YouTube.
  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC - ResearchG
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Exploring the Role of pH in HPLC Separ
  • When should you use a buffer for HPLC, how does it work and which one to use? - Restek.
  • The LCGC Blog: Buffer Choice for HPLC Separ
  • A Guide to HPLC and LC-MS Buffer Selection.
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions.

Sources

Improving the stereoselectivity of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-22

Introduction

Welcome to the Technical Support Center for stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in controlling the stereochemical outcome of their reactions. The synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine and its derivatives is often a key step in the development of more complex molecular targets. While the parent molecule is achiral, synthetic routes often involve intermediates with stereocenters, or the target itself is a chiral analogue. Achieving high stereoselectivity is crucial for ensuring the efficacy and safety of the final active pharmaceutical ingredient.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to poor stereoselectivity. Our approach is grounded in fundamental principles of organic chemistry, providing not just solutions but the reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My synthesis is producing a nearly racemic mixture (low e.e. or d.e.). What are the most common initial factors to investigate?

Low stereoselectivity is a frequent challenge. The primary culprits are often related to the catalyst system or the reaction conditions. Start by systematically evaluating the following:

  • Catalyst Integrity: Ensure your chiral catalyst or ligand is pure, has not degraded from improper storage, and is handled under the appropriate atmosphere (e.g., inert gas for air-sensitive compounds).

  • Reaction Temperature: Lowering the reaction temperature is often the most effective initial step to improve stereoselectivity. Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of one stereoisomer.[1][2]

  • Solvent Choice: The solvent can significantly influence the reaction's stereochemical outcome by affecting the conformation and stability of the catalyst-substrate complex and transition states.[3][4][5][6] A solvent screen is a critical optimization step.

Q2: I'm using a well-established chiral catalyst, but the enantiomeric excess (e.e.) is still poor. What specific catalyst-related parameters can I adjust?

Even with a reliable catalyst, optimization is key. Consider these factors:

  • Catalyst Loading: Incorrect catalyst loading can sometimes lead to a background, non-selective reaction pathway becoming competitive. Experiment with slightly higher or lower catalyst concentrations.

  • Ligand-to-Metal Ratio: For metal-based catalysts, the ratio of the chiral ligand to the metal source is critical. An inappropriate ratio can lead to the formation of less selective or inactive catalytic species.

  • Additives: Some catalytic systems require additives or co-catalysts to achieve high selectivity. These can act as activators, stabilizers, or modifiers of the catalytic environment.

Q3: How significantly do solvent and temperature affect stereoselectivity, and how can I systematically optimize them?

Solvent and temperature are powerful tools for controlling stereoselectivity. Their effects are intertwined as they both influence the thermodynamics of the transition states.[3][4][5][6]

  • Solvent Effects: Solvents can stabilize or destabilize the transition states leading to different stereoisomers. Factors like polarity, viscosity, and the ability to form hydrogen bonds can all play a role. A systematic screen of solvents from different classes (e.g., ethereal, halogenated, aromatic, non-polar hydrocarbons) is recommended.[3][4][5][6]

  • Temperature Effects: Generally, lower temperatures lead to higher stereoselectivity. This is because the difference in activation energy between the two diastereomeric pathways becomes more significant relative to the available thermal energy. However, in some rare cases, an "inversion temperature" phenomenon can be observed where selectivity changes non-linearly with temperature.[5] A temperature screening experiment (e.g., from -78°C to room temperature) is highly advisable.

Q4: When should I consider using a chiral auxiliary instead of a chiral catalyst?

Chiral auxiliaries are stoichiometric chiral controllers that are temporarily attached to the substrate.[7] They are a robust alternative when:

  • Catalyst Development is Impractical: Finding a suitable catalyst for a novel transformation can be time-consuming and expensive.

  • Substrate Scope is Limited: Many catalysts are highly substrate-specific.[8] Chiral auxiliaries can be more broadly applicable.

  • High Diastereoselectivity is Required: Chiral auxiliaries often provide very high levels of diastereocontrol because the chiral element is directly bonded to the reacting molecule.[9][10]

  • Separation is Easier: The resulting diastereomers can often be separated by standard techniques like chromatography or crystallization before the auxiliary is removed.[9]

Q5: Are there biocatalytic or enzymatic methods to improve stereoselectivity in the synthesis of precursors for this molecule?

Yes, enzymes are highly effective and stereoselective catalysts. For the synthesis of chiral amines or alcohols, which are common precursors, two main enzymatic strategies are employed:

  • Kinetic Resolution (KR): An enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other unreacted. The main drawback is a theoretical maximum yield of 50% for the desired enantiomer.[11][12][13]

  • Dynamic Kinetic Resolution (DKR): This method combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomer.[11][12][13][14] Lipases are commonly used for these transformations.[14]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Optimization of a Catalyst-Controlled Stereoselective Reaction

This guide provides a logical workflow for troubleshooting and optimizing a reaction with poor stereoselectivity.

Workflow Diagram

G cluster_start Initial Observation cluster_verify Verification cluster_optimize Optimization Strategy cluster_end Outcome start Low Stereoselectivity Observed (e.g., <80% e.e.) purity Verify Purity of Substrate, Solvents, and Reagents start->purity catalyst Assess Catalyst Integrity: Purity, Age, Storage purity->catalyst temp Optimize Reaction Temperature (Typically Lower) catalyst->temp solvent Perform Solvent Screen temp->solvent loading Vary Catalyst/Ligand Loading & Stoichiometry solvent->loading time Investigate Reaction Time & Concentration loading->time end_node Improved Stereoselectivity time->end_node

Caption: A general workflow for troubleshooting low stereoselectivity.

Protocol 1: Temperature Screening

Objective: To determine the optimal temperature for maximizing enantiomeric or diastereomeric excess.

  • Set up a series of identical small-scale reactions in parallel.

  • Ensure all parameters (concentrations, catalyst loading, solvent) are kept constant.

  • Run each reaction at a different, precisely controlled temperature (e.g., 25°C, 0°C, -20°C, -40°C, -78°C).

  • After a fixed time, quench the reactions simultaneously.

  • Analyze the stereoisomeric ratio (e.e. or d.e.) for each temperature using an appropriate analytical method (e.g., chiral HPLC, NMR).

  • Plot the stereoselectivity versus temperature to identify the optimal condition.

Data Presentation: Illustrative Temperature & Solvent Screen

The following table illustrates hypothetical results from a screening experiment.

EntryCatalyst (mol%)SolventTemperature (°C)Conversion (%)e.e. (%)
15Toluene25>9965
25Toluene09582
35Toluene-407091
45THF0>9975
55CH₂Cl₂0>9988
65Hexanes06078

This data is for illustrative purposes only.

Guide 2: Implementing a Chiral Auxiliary Strategy

This guide outlines the general steps for using a chiral auxiliary to direct a stereoselective transformation.

Conceptual Diagram of Chiral Auxiliary Use

G cluster_workflow Chiral Auxiliary Workflow start Prochiral Substrate attach Attach Chiral Auxiliary (e.g., Evans oxazolidinone) start->attach reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) attach->reaction separate Separate Diastereomers (if necessary) reaction->separate cleave Cleave Auxiliary separate->cleave product Enantiopure Product cleave->product recycle Recycle Auxiliary cleave->recycle

Caption: General workflow for an auxiliary-controlled synthesis.

Protocol 2: General Procedure for Auxiliary-Mediated Alkylation

Objective: To perform a diastereoselective alkylation using a pseudoephedrine amide auxiliary.

  • Auxiliary Attachment: React the carboxylic acid corresponding to your substrate with (S,S)-(+)-pseudoephedrine to form the chiral amide.

  • Enolate Formation: Dissolve the chiral amide in an appropriate aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere. Add a suitable base (e.g., LDA) to form the lithium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution and allow the reaction to proceed at low temperature until completion (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.

  • Purification and Analysis: Purify the product by column chromatography. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage: Cleave the auxiliary under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the chiral product.

References

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]

  • Velasco-Lozano, S., & Rebolledo, F. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality, 32(2), 147-157. [Link]

  • Velasco-Lozano, S., & Rebolledo, F. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. PubMed. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Górska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Alonso, R., et al. (2003). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

  • Velasco-Lozano, S., & Rebolledo, F. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Semantic Scholar. [Link]

  • Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. ACS Catalysis. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]

  • da Silva, J. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

  • Wang, H., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Alonso, R., et al. (2003). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. [Link]

  • UCHEM. Chiral Auxiliaries. UCHEM. [Link]

  • Wikipedia. Chiral auxiliary. Wikipedia. [Link]

  • Ashenhurst, J. (2023). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society. [Link]

  • Srikanth, R., et al. (2018). Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. ResearchGate. [Link]

  • Francos, J., & Iglesias-Sigüenza, J. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules. [Link]

  • Hutchings, G. J., & Carley, A. F. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Review of Materials Research. [Link]

  • Kumar, P., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. The Journal of Organic Chemistry. [Link]

  • Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences. [Link]

  • Soai, K. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Zhang, L., et al. (2021). Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages. CCS Chemistry. [Link]

  • Carreira, E. M., & O'Connor, P. D. (2022). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Chemical Science. [Link]

  • Alonso, I., et al. (2016). Stereoselective Synthesis of 1,3-Diaminotruxillic Acid Derivatives: An Advantageous Combination of C-H-ortho-Palladation and On-Flow [2+2]-Photocycloaddition in Microreactors. Chemistry - A European Journal. [Link]

  • University of York. Asymmetric Synthesis. University of York. [Link]

  • Reddit. (2015). Question about asymmetric synthesis. Reddit. [Link]

  • Pérez, M., et al. (2007). Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. The Journal of Organic Chemistry. [Link]

  • Shin, J., et al. (2025). Stereoselective synthesis of 3-amino-4-substituted succinimides via base-catalyzed [3+2]-annulation of N-alkoxy-4-oxo-acrylamides with azlactones. ResearchGate. [Link]

  • D'Souza, A., et al. (2022). Amino-substituted 1,3-diazaazulenes: Synthesis, structural studies, reactivity, and photophysical properties. ChemRxiv. [Link]

Sources

Catalyst selection for the synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Welcome to the technical support center for the synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes for preparing [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine?

The synthesis of this target molecule, a secondary amine, is most reliably achieved through reductive amination . This versatile method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[1][2] For this specific target, the primary route involves the reaction of 3-(4-methoxyphenoxy)propanal with methylamine to form an intermediate imine, which is then reduced in situ to the final secondary amine product.[1][3]

An alternative, though often less selective, route is the direct N-alkylation of 3-(4-methoxyphenoxy)propan-1-amine with a methylating agent. However, this method frequently suffers from over-alkylation, leading to the formation of the undesired tertiary amine and complex purification challenges.[3][4] Therefore, reductive amination is the preferred industrial and laboratory method for its superior control and yield.

cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product A 3-(4-methoxyphenoxy)propanal C Iminium Ion / Imine A->C Condensation (-H2O) B Methylamine (CH3NH2) B->C D [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine C->D Reduction (Catalyst/Reducing Agent)

Caption: General workflow for reductive amination synthesis.

Q2: How do I select the best catalyst or reducing agent for the reductive amination step?

The choice of reducing agent is critical for maximizing yield and minimizing side products. The ideal agent should selectively reduce the C=N bond of the imine intermediate without significantly reducing the C=O bond of the starting aldehyde.[3]

Here is a comparative summary of common choices:

Reducing AgentChemical FormulaProsConsRecommended For
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and highly selective for imines/iminium ions.[1][3] Effective under weakly acidic conditions. Tolerates a wide range of functional groups.Moisture-sensitive. More expensive than NaBH₄.The recommended first choice. Ideal for one-pot reactions where the aldehyde and amine are present together.[3]
Sodium Cyanoborohydride NaBH₃CNSelectively reduces imines at mildly acidic pH (5-6).[1][3] Less reactive towards aldehydes/ketones than NaBH₄.Highly toxic; generates HCN gas under strong acidic conditions or during acidic work-up.[1][5]Effective, but requires careful handling and waste disposal due to toxicity. A good alternative to STAB if cost is a major concern.
Sodium Borohydride NaBH₄Inexpensive and readily available.Non-selective. Rapidly reduces aldehydes, often before imine formation is complete, leading to alcohol byproduct.[3][5]Not recommended for one-pot procedures. Best used in a two-step process: first form and isolate the imine, then add NaBH₄ for the reduction.
Catalytic Hydrogenation (H₂) H₂ with Pd/C, PtO₂, or Ra-Ni"Green" method with high atom economy. Can be cost-effective on a large scale.Requires specialized high-pressure equipment. Catalyst can be pyrophoric. Potential for catalyst poisoning.[1]Large-scale industrial synthesis where infrastructure for hydrogenation is available.
Q3: What is the role of pH in this reaction, and how should I control it?

pH control is arguably the most critical parameter in a successful reductive amination. The reaction requires a delicate balance:

  • Imine Formation: This step is acid-catalyzed. A weakly acidic environment (typically pH 5-6) is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. The subsequent dehydration of the hemiaminal intermediate to form the imine is also acid-catalyzed.[3]

  • Amine Nucleophilicity: If the pH is too low (too acidic), the amine starting material (methylamine) will be fully protonated to its ammonium salt (CH₃NH₃⁺). This protonated form is not nucleophilic and cannot attack the carbonyl, shutting down the reaction.

Practical Guidance: Acetic acid is commonly used as the acid catalyst. It can be added in catalytic amounts (e.g., 0.1-1 equivalent) to maintain the optimal pH range.[6] When using STAB, which is non-basic, the reaction environment is naturally suited for this process.

Troubleshooting Guide

Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and solutions?

This is a common issue that can usually be traced back to a few key factors. Use the following decision tree to diagnose the problem.

start_node Low Yield or No Reaction question_node1 What species are present? start_node->question_node1 Check TLC/LC-MS question_node question_node cause_node cause_node solution_node solution_node cause_node1 Cause: Failed Imine Formation question_node1->cause_node1 Only Starting Materials (Aldehyde + Amine) cause_node2 Cause: Failed Reduction Step question_node1->cause_node2 Aldehyde Consumed, Imine Intermediate Detected cause_node3 Cause: Premature Aldehyde Reduction question_node1->cause_node3 Alcohol byproduct is major species solution_node1a Check/Adjust pH. Add catalytic acetic acid. cause_node1->solution_node1a Solution 1 solution_node1b Ensure amine is not a salt. Use free base. cause_node1->solution_node1b Solution 2 solution_node1c Remove water. Use molecular sieves. cause_node1->solution_node1c Solution 3 solution_node2a Check reducing agent activity. Use fresh, dry STAB or NaBH(OAc)3. cause_node2->solution_node2a Solution 1 solution_node2b Increase reaction time or temperature (monitor for side reactions). cause_node2->solution_node2b Solution 2 solution_node3a Switch to a more selective reducing agent. (e.g., from NaBH4 to STAB). cause_node3->solution_node3a Solution

Caption: Troubleshooting decision tree for low-yield reactions.

Q: I see a significant amount of 3-(4-methoxyphenoxy)propan-1-ol in my reaction mixture. How do I fix this?

This side product is a clear indication that your reducing agent is reducing the starting aldehyde faster than the aldehyde is reacting with methylamine to form the imine.

  • Primary Cause: You are likely using a reducing agent that is too powerful and non-selective, such as Sodium Borohydride (NaBH₄), in a one-pot setup.[3]

  • Solution 1 (Recommended): Switch to a milder, more selective hydride reagent like Sodium Triacetoxyborohydride (STAB). STAB is sterically hindered and less reactive, showing a strong kinetic preference for reducing the protonated iminium ion over the neutral aldehyde.[1][3]

  • Solution 2 (Procedural Change): If you must use NaBH₄, alter the procedure. First, mix the 3-(4-methoxyphenoxy)propanal, methylamine, and a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) in a solvent like methanol. Allow the imine to form over 1-2 hours (monitor by TLC or GC-MS). Once imine formation is complete, cool the reaction in an ice bath and then slowly add the NaBH₄. This sequential approach prevents the borohydride from competing with the amine for the aldehyde.[7]

Q: My purification by column chromatography is difficult; the product is smearing or not eluting properly. What should I do?

Amines are basic and can interact strongly with the acidic silica gel surface, causing significant tailing and poor separation.

  • Solution 1 (Modify the Mobile Phase): Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (Et₃N) or ammonia in methanol to the mobile phase (e.g., Dichloromethane/Methanol/Et₃N 95:4:1) will neutralize the acidic sites on the silica, leading to sharp, well-defined peaks.

  • Solution 2 (Acid-Base Extraction): Before chromatography, perform a liquid-liquid extraction to clean up the crude product.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer, while neutral organic impurities (like the alcohol byproduct) remain in the organic layer.

    • Separate the layers. Basify the aqueous layer to pH >12 with a strong base (e.g., 6M NaOH).

    • Extract the now free-based amine product back into a fresh organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. This significantly purified material will behave much better on a silica column.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination with STAB

This protocol is a general guideline and should be adapted based on laboratory-specific conditions and safety protocols.

Materials:

  • 3-(4-methoxyphenoxy)propanal

  • Methylamine (2.0 M solution in THF is recommended for ease of handling)

  • Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3-(4-methoxyphenoxy)propanal (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).

  • Add methylamine solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification
  • Purify the crude [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine obtained from Protocol 1 via flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 0% to 10% Methanol in Dichloromethane, with 0.5% Triethylamine added to the mixture.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a pure oil or solid.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][7]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link][1]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link][3]

  • Fukuyama, T., Kurosawa, W., & Kan, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. DOI: 10.15227/orgsyn.079.0186. Retrieved from [Link][4]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link][6]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link][8]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link][5]

  • Reductive amination is an important tool for synthetic organic chemists... (n.d.). ResearchGate. Retrieved from [Link][2]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a valuable building block in the preparation of various pharmacologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this secondary amine, offering field-proven insights and detailed experimental protocols to aid in the selection of the most suitable method for your research and development needs.

Introduction

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, with its characteristic phenoxypropylamine scaffold, serves as a crucial intermediate in the synthesis of a range of therapeutic agents. The presence of the secondary amine and the methoxy-substituted aromatic ring allows for diverse chemical modifications, making it a versatile component in medicinal chemistry. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will dissect two primary strategic approaches to its synthesis: a two-step sequence involving the formation and subsequent methylation of a primary amine, and a more direct one-step approach.

Strategic Overview: Two Divergent Paths to a Key Intermediate

The synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine can be broadly categorized into two distinct strategies. The first is a sequential approach that begins with the synthesis of the primary amine, 3-(4-methoxyphenoxy)propan-1-amine, followed by N-methylation. The second is a convergent, one-step Williamson ether synthesis that directly couples the phenoxy and N-methylpropylamine moieties.

Synthesis_Strategies cluster_0 Two-Step Strategy cluster_1 One-Step Strategy A 4-Methoxyphenol + 3-Halopropanamine B 3-(4-Methoxyphenoxy)propan-1-amine (Primary Amine) A->B Williamson Ether Synthesis C [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (Target Molecule) B->C N-Methylation D 4-Methoxyphenol + N-Methyl-3-halopropanamine E [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (Target Molecule) D->E Direct Williamson Ether Synthesis

Figure 1: High-level overview of the two primary synthetic strategies.

Route 1: The Two-Step Sequential Synthesis

This strategy offers flexibility as the intermediate primary amine, 3-(4-methoxyphenoxy)propan-1-amine, is a versatile building block in its own right. This route is broken down into two distinct phases: the formation of the carbon-oxygen ether linkage and the subsequent N-methylation.

Step 1: Synthesis of 3-(4-Methoxyphenoxy)propan-1-amine

The cornerstone of this step is the Williamson ether synthesis, a robust and well-established method for forming ether bonds.[1] In this reaction, the nucleophilic phenoxide of 4-methoxyphenol attacks an electrophilic 3-halopropanamine.

Williamson_Ether_Synthesis 4-Methoxyphenol Primary_Amine 4-Methoxyphenol->Primary_Amine Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, Acetonitrile) 3-Chloropropanamine 3-Chloropropanamine->Primary_Amine

Figure 2: Williamson ether synthesis for the primary amine precursor.

Causality in Experimental Choices: The choice of base is critical; a strong enough base is required to deprotonate the phenol to its more nucleophilic phenoxide form. Sodium hydroxide or potassium carbonate are commonly employed. The solvent choice, typically a polar aprotic solvent like DMF or acetonitrile, is crucial for solvating the cation of the base and facilitating the S_N2 reaction.[2][3]

Step 2: N-Methylation of 3-(4-Methoxyphenoxy)propan-1-amine

With the primary amine in hand, the subsequent step involves the introduction of a methyl group onto the nitrogen atom. Two highly effective methods for this transformation are the Eschweiler-Clarke reaction and reductive amination with formaldehyde and sodium borohydride.

This classic reaction provides a reliable method for the N-methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[4][5] A key advantage of this method is that it inherently prevents over-alkylation to form quaternary ammonium salts.[4][5]

Eschweiler_Clarke A 3-(4-Methoxyphenoxy)propan-1-amine B Iminium Ion Intermediate A->B Formaldehyde C [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine B->C Formic Acid (Hydride Source)

Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction.

Trustworthiness of the Protocol: The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formic acid. The liberation of carbon dioxide drives the reaction to completion.[4]

This method is a milder alternative to the Eschweiler-Clarke reaction and is a widely used transformation in medicinal chemistry.[6][7] The reaction also proceeds via an iminium ion intermediate, which is then reduced by sodium borohydride.

Expertise in Reagent Selection: Sodium borohydride is a versatile and selective reducing agent. While it can reduce aldehydes and ketones, the reduction of the in situ formed iminium ion is generally faster, leading to the desired secondary amine.[7][8] The use of methanol as a solvent is common as it facilitates imine formation.[8]

Route 2: The One-Step Convergent Synthesis

This approach offers the potential for a more streamlined and atom-economical synthesis by forming the target molecule in a single step. This is achieved through a Williamson ether synthesis, directly coupling 4-methoxyphenol with an N-methylated 3-halopropanamine.

One_Step_Synthesis 4-Methoxyphenol Target_Molecule 4-Methoxyphenol->Target_Molecule Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF) N-Methyl-3-chloropropanamine N-Methyl-3-chloropropanamine->Target_Molecule

Figure 4: Direct one-step Williamson ether synthesis.

Authoritative Grounding: The principles of the Williamson ether synthesis are well-established, and its application to similar systems is documented in the patent literature, providing a strong basis for this synthetic route. The reaction conditions are analogous to the first step of the two-step approach, with the key difference being the use of an N-methylated alkyl halide.

Experimental Protocols and Data Comparison

To provide a clear and objective comparison, the following tables summarize the key parameters for each synthetic route.

Table 1: Synthesis of 3-(4-Methoxyphenoxy)propan-1-amine (Primary Amine Intermediate)
ParameterWilliamson Ether Synthesis
Starting Materials 4-Methoxyphenol, 3-Chloropropanamine HCl
Reagents Sodium Hydroxide, Potassium Iodide
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80-90 °C
Reaction Time 4-6 hours
Yield ~85%
Purification Distillation under reduced pressure
Table 2: Comparison of N-Methylation Methods
ParameterEschweiler-Clarke ReactionReductive Amination (NaBH₄)
Starting Material 3-(4-Methoxyphenoxy)propan-1-amine3-(4-Methoxyphenoxy)propan-1-amine
Reagents Formic Acid, FormaldehydeFormaldehyde, Sodium Borohydride, Acetic Acid
Solvent None (neat) or WaterMethanol
Reaction Temperature Reflux (~100 °C)0 °C to Room Temperature
Reaction Time 6-8 hours2-4 hours
Yield >90%~90-95%
Purification Extraction and DistillationExtraction and Chromatography/Distillation
Table 3: One-Step Williamson Ether Synthesis
ParameterDirect Synthesis
Starting Materials 4-Methoxyphenol, N-Methyl-3-chloropropanamine HCl
Reagents Sodium Hydroxide, Phase Transfer Catalyst (optional)
Solvent Toluene, Water (biphasic)
Reaction Temperature Reflux (~110 °C)
Reaction Time 8-12 hours
Yield ~75-85%
Purification Extraction and Distillation

Detailed Step-by-Step Methodologies

Protocol 1: Two-Step Synthesis via Eschweiler-Clarke Reaction

Step 1: Synthesis of 3-(4-Methoxyphenoxy)propan-1-amine

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in DMF, add powdered sodium hydroxide (1.2 eq) portion-wise at room temperature.

  • Add a catalytic amount of potassium iodide.

  • Slowly add 3-chloropropanamine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 3-(4-methoxyphenoxy)propan-1-amine as a colorless oil.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

  • To 3-(4-methoxyphenoxy)propan-1-amine (1.0 eq), add formic acid (2.5 eq) followed by aqueous formaldehyde (37%, 2.2 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the mixture and basify with a 2M sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Protocol 2: Two-Step Synthesis via Reductive Amination (NaBH₄)

Step 1: Synthesis of 3-(4-Methoxyphenoxy)propan-1-amine

Follow Step 1 of Protocol 1.

Step 2: N-Methylation via Reductive Amination

  • Dissolve 3-(4-methoxyphenoxy)propan-1-amine (1.0 eq) in methanol.

  • Add aqueous formaldehyde (37%, 1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or vacuum distillation.

Protocol 3: One-Step Williamson Ether Synthesis
  • To a mixture of 4-methoxyphenol (1.0 eq) and N-methyl-3-chloropropanamine hydrochloride (1.1 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (3.0 eq).

  • A phase transfer catalyst, such as tetrabutylammonium bromide (0.05 eq), can be added to facilitate the reaction.

  • Heat the biphasic mixture to reflux with vigorous stirring for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Comparison and Field-Proven Insights

FeatureTwo-Step Route (Eschweiler-Clarke)Two-Step Route (Reductive Amination)One-Step Route
Overall Yield Good to ExcellentGood to ExcellentGood
Scalability Readily scalableReadily scalablePotentially challenging due to biphasic nature
Reagent Safety Formic acid is corrosiveSodium borohydride is flammableConcentrated NaOH is corrosive
Reaction Conditions High temperatureMild conditionsHigh temperature
Work-up & Purification Relatively straightforwardMay require chromatographyBiphasic work-up
Versatility Intermediate primary amine is usefulIntermediate primary amine is usefulLess versatile
Cost-Effectiveness Generally cost-effectiveReagents can be more expensivePotentially most cost-effective

Expertise & Experience:

  • The two-step routes offer greater control and predictability. The isolation of the primary amine intermediate allows for purification at an early stage, which can lead to a cleaner final product.

  • The Eschweiler-Clarke reaction is a robust and high-yielding method, particularly for larger-scale synthesis, as it avoids the use of metal hydrides and chromatography. However, the high reaction temperature and use of corrosive formic acid are considerations.

  • Reductive amination with sodium borohydride is often favored in a research or discovery setting due to its milder conditions and high selectivity. The primary drawback can be the need for chromatographic purification to remove any unreacted starting material or byproducts.

  • The one-step Williamson ether synthesis is an attractive option from an atom economy and process efficiency perspective. However, the direct use of the N-methylated haloamine can sometimes lead to side reactions, and the biphasic nature of the reaction may require careful optimization for efficient mass transfer, especially on a larger scale.

Conclusion

The choice of synthetic route for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine will ultimately depend on the specific requirements of the project, including scale, purity needs, available equipment, and cost considerations.

For large-scale production where robustness and cost are primary drivers, the two-step route utilizing the Eschweiler-Clarke reaction presents a compelling option.

For laboratory-scale synthesis and medicinal chemistry applications where milder conditions and high purity are paramount, the two-step route via reductive amination with sodium borohydride is often the preferred method.

The one-step Williamson ether synthesis holds promise for a highly efficient process, but may require more significant process development and optimization to achieve consistent high yields and purity, particularly at scale.

This guide provides the foundational knowledge and detailed protocols to enable an informed decision for the synthesis of this important chemical intermediate.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • S. S. P. Chou, et al. (2003). A Novel and Efficient Synthesis of Fluoxetine Hydrochloride. Org. Process Res. Dev., 7(4), 549-553. [Link]

Sources

A Comparative Guide to Alkylating Agents in Synthesis: Evaluating [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine in Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine and its potential roles in synthetic chemistry against a landscape of established alkylating agents. We move beyond simple protocols to explore the underlying principles of reactivity, selectivity, and experimental design that govern the choice of an alkylating agent. This analysis is grounded in mechanistic principles and supported by representative experimental data to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Central Role of Alkylation in Synthesis

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis, critical for forging carbon-carbon and carbon-heteroatom bonds.[1] These reactions are fundamental in the production of everything from high-octane gasoline to life-saving pharmaceuticals.[1][2] Alkylating agents, the molecules that deliver the alkyl group, are broadly classified by their electrophilic or nucleophilic character.[3]

Electrophilic alkylating agents, which deliver an alkyl cation equivalent, are the most common type in synthetic applications and are the focus of this guide.[4] Their efficacy is determined by several factors, including the nature of the alkyl group, the quality of the leaving group, and the reaction mechanism, which is typically either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).[5][6]

  • SN1 Reaction: A two-step process where the leaving group departs to form a carbocation intermediate, which then reacts with a nucleophile. The rate is dependent only on the concentration of the alkylating agent.[6]

  • SN2 Reaction: A single-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs. The reaction rate depends on the concentration of both the alkylating agent and the nucleophile.[5][6]

The choice of an alkylating agent dictates the efficiency, selectivity, and scalability of a synthetic route. This guide will analyze the structural features of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine to understand its reactivity and then compare it to traditional alkylating agents.

Structural Analysis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

The molecule [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is not a classical alkylating agent itself. Rather, its primary reactive site under typical conditions is the secondary amine, which is nucleophilic.

dot

Caption: Structural features of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

The secondary amine is a potent nucleophile, readily participating in reactions with alkylating agents to form a tertiary amine. The rate of N-alkylation generally follows the order: primary amine > secondary amine > tertiary amine.[4] Therefore, in a synthetic context, this molecule is more likely to be a substrate for alkylation than an agent of it.

However, it could be chemically modified to become an alkylating agent. For example, if the terminal methyl group on the amine were replaced with a suitable leaving group, the molecule could then act as an alkylating agent. This guide will proceed by comparing the alkylation of this amine with other nucleophiles and discussing the performance of traditional alkylating agents that would be used in such a reaction.

A Comparative Overview of Common Alkylating Agents

The selection of an alkylating agent is a critical decision based on the desired reactivity, the nature of the nucleophile, and reaction conditions.

Class of Alkylating Agent Example(s) Mechanism Key Characteristics Primary Applications
Alkyl Halides Methyl iodide (CH₃I), Benzyl bromide (BnBr)Primarily SN2Reactivity order: R-I > R-Br > R-Cl > R-F. Widely available and versatile.[4]C-, N-, O-, and S-alkylation.[1]
Alkyl Sulfonates Methyl tosylate (TsOMe), Methyl triflate (TfOMe)SN2Sulfonates (tosylate, mesylate, triflate) are excellent leaving groups, making these reagents highly reactive.Alkylation of weakly nucleophilic substrates.
Dialkyl Sulfates Dimethyl sulfate (DMS), Diethyl sulfate (DES)SN2Highly efficient and cost-effective methylating/ethylating agents.[4] High toxicity and carcinogenicity require careful handling.Industrial scale O- and N-methylation.
Nitrogen Mustards Mechlorethamine, CyclophosphamideSN1 (via aziridinium ion)Form highly reactive aziridinium ion intermediates.[5][7] Often bifunctional, allowing for DNA cross-linking.Anticancer chemotherapy.[2][8]
Aziridines & Epoxides Thiotepa, DianhydrogalactitolSN2 (ring-opening)Alkylate via ring-opening of the strained three-membered ring, often acid-catalyzed.[5][6]Anticancer agents and specialized synthesis.[6][7]

Causality in Agent Selection: The choice between these agents is dictated by the principle of "matching" the reactivity of the agent to the nucleophilicity of the substrate.

  • For a strong nucleophile like the secondary amine in our topic molecule, a moderately reactive alkyl halide like an alkyl bromide or iodide is often sufficient. Using a highly reactive agent like a triflate could lead to over-alkylation or side reactions.

  • For a weak nucleophile (e.g., an alcohol or a hindered amine), a more potent alkylating agent with a better leaving group, such as an alkyl tosylate or triflate, is necessary to achieve a reasonable reaction rate.

  • Safety and Handling: Highly toxic reagents like dimethyl sulfate are generally avoided in research settings unless their high reactivity is essential and appropriate safety measures are in place. Greener alternatives, such as using alcohols as alkylating agents where the only byproduct is water, are increasingly favored in industrial processes.[1]

Quantitative Performance and Experimental Considerations

While no direct comparative data exists for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine as an alkylating agent, we can analyze representative data for the N-alkylation of secondary amines to understand the factors influencing reaction outcomes.

Table 1: Representative Yields for N-Alkylation of Secondary Amines

Nucleophile (Secondary Amine)Alkylating AgentBaseSolventYield (%)Reference
DibenzylamineBenzyl ChlorideK₂CO₃DMF95F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry
Piperidine1-BromobutaneK₂CO₃Acetonitrile88J. March, Advanced Organic Chemistry
N-methylanilineMethyl IodideNaHCO₃Ethanol92G. M. Loudon, Organic Chemistry
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide3-phenylpropyl bromideK₂CO₃DMF98 (crude)Organic Syntheses Procedure[9]

This table presents generalized data from standard organic chemistry texts and procedures to illustrate typical reaction efficiencies. Actual yields will vary based on specific substrates and precise reaction conditions.

The data illustrates that for common secondary amines, alkylation with standard alkyl halides proceeds in high yield. The choice of base and solvent is crucial. A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the acid generated during the reaction without competing with the amine nucleophile. A polar aprotic solvent like DMF or acetonitrile helps to dissolve the reactants and facilitate the SN2 transition state.

Experimental Protocols: A Self-Validating System

A trustworthy protocol is self-validating, meaning it includes steps for reaction monitoring, purification, and characterization to confirm the identity and purity of the product.

Protocol 1: N-Alkylation of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine with an Alkyl Halide

This protocol provides a general method for the alkylation of our target molecule, representing a common synthetic transformation.

Objective: To synthesize a tertiary amine by reacting [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine with an alkyl bromide.

Materials:

  • [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (1.0 eq)

  • Alkyl Bromide (e.g., 1-Bromobutane) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

  • Anhydrous Acetonitrile (CH₃CN)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (1.0 eq) and anhydrous acetonitrile.

  • Addition of Reagents: Add the finely powdered potassium carbonate (2.0 eq) to the stirred solution. Then, add the alkyl bromide (1.1 eq) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours.

    • Causality:Refluxing provides the necessary activation energy for the SN2 reaction. K₂CO₃ acts as a solid base to neutralize the HBr byproduct, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the K₂CO₃ and wash the solid with a small amount of ethyl acetate.

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Causality:The water wash removes residual K₂CO₃ and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing Synthetic Strategy and Mechanisms

Diagrams are essential for clarifying complex workflows and reaction pathways.

dot

G cluster_planning Phase 1: Planning & Selection cluster_execution Phase 2: Execution & Analysis A Define Target Transformation B Identify Nucleophile (e.g., Secondary Amine) A->B C Assess Nucleophile Reactivity (Strong/Weak) B->C D Select Alkylating Agent Class (Halide, Sulfonate, etc.) C->D E Choose Specific Agent (e.g., 1-Bromobutane) D->E Decision Point F Optimize Conditions (Solvent, Base, Temp) E->F G Execute & Monitor Reaction (TLC, LC-MS) F->G H Workup, Purify, & Characterize (NMR, MS) G->H

Caption: A logical workflow for selecting an appropriate alkylating agent.

dot

Caption: Generalized SN2 mechanism for N-alkylation of a secondary amine.

Conclusion

While [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is not a conventional alkylating agent, its nucleophilic secondary amine makes it an excellent substrate for alkylation reactions. Understanding its reactivity in this context requires a thorough knowledge of the broader landscape of alkylating agents. The choice of agent—from common alkyl halides to highly reactive sulfonates—is a strategic decision guided by the nucleophilicity of the substrate, desired reaction kinetics, and practical considerations of safety and cost. By following systematic protocols that include in-process monitoring and rigorous characterization, researchers can confidently and efficiently achieve their synthetic targets. This guide serves as a framework for making those critical decisions, ensuring that the chosen synthetic route is both logical and robust.

References

  • Benchchem. A Comparative Guide to Alkylating Agents for Targeted Functional Group Modification. Benchchem.
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Mettler Toledo.
  • Wikipedia. (2023). Alkylation. Wikipedia.
  • ChemEurope. (n.d.). Alkylation. chemeurope.com.
  • Teicher, B. A., et al. (1988). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research.
  • Tew, K. D., Colvin, M. E., & Frei, E. (2009). Alkylating Agents. Holland-Frei Cancer Medicine. 8th edition.
  • Oncohema Key. (2016). Alkylating Agents. Oncohema Key.
  • Clinical and High-Dose Alkylating Agents. (n.d.). Presentation.
  • Royal Society of Chemistry. (2022). Alkylation. Greener Organic Transformations.
  • Molbase. Synthesis of [3-[3-[3-Methoxy-4-[(methylamino)carbonyl]-2-propylphenoxy]propoxy]-2-propylphenoxy]acetic acid. Molbase.
  • Chemsrc. 3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. Chemsrc.
  • Santa Cruz Biotechnology. [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine. SCBT.
  • Santa Cruz Biotechnology. amine. SCBT. Available at:

  • PubChem. amine. PubChem. Available at:

  • PubChem. amine. PubChem. Available at:

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Available at: [Link]

  • Google Patents. (2008). Preparation of 3-methoxy propanamine. Google Patents.
  • PubChem. [3-(4-Methoxyphenoxy)phenyl]methanamine. PubChem.
  • Google Patents. (2017). Synthesis method for 3-methoxypropiophenone. Google Patents.
  • PubChem. amine. PubChem. Available at:

  • Google Patents. (2011). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
  • Google Patents. (2008). Preparation of 3-methoxy propanamine. Google Patents.
  • PubChem. 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine. PubChem.
  • Kim, D. S., et al. (2002). (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. Chemical & Pharmaceutical Bulletin.
  • PubChem. 3-Methoxypropylamine. PubChem.

Sources

A Comparative Efficacy Analysis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The (phenoxy)-propyl-amine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for highly successful therapeutics targeting monoamine transporters. This guide provides a comparative efficacy analysis of derivatives of the [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine backbone, a structure closely related to potent Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1][2][3][4] We will dissect the structure-activity relationships (SAR) that govern potency and selectivity for the serotonin (SERT) and norepinephrine (NET) transporters. This analysis is supported by a compilation of in vitro binding affinity data and contextualized by standardized in vivo protocols for assessing antidepressant-like activity. Methodologies for key assays are provided to ensure reproducibility and aid in the design of future screening campaigns.

Introduction to the Phenoxy-Propyl-Amine Scaffold

The phenoxy-propyl-amine core structure is a privileged scaffold in medicinal chemistry, renowned for its interaction with monoamine transporters.[5] These transporters—SERT, NET, and the dopamine transporter (DAT)—are integral membrane proteins that terminate neurotransmission by reabsorbing serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft back into the presynaptic neuron.[2][3] Inhibition of this reuptake process increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of most modern antidepressants.[4][6]

Key drugs like Fluoxetine (an SSRI) and Atomoxetine (an NRI) are based on a related 3-phenoxy-3-phenylpropylamine and N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine structure, respectively.[5][7] Their clinical success underscores the therapeutic potential of this chemical class. The [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine structure specifically introduces a methoxy group at the para-position of the phenoxy ring. This guide will explore how modifications to this parent structure influence binding affinity and selectivity, providing a framework for rational drug design.

Comparative Efficacy Analysis

The efficacy of a monoamine reuptake inhibitor is primarily defined by two parameters: its potency at the desired transporter(s) and its selectivity over other transporters and off-target receptors. High potency (indicated by a low Ki or IC50 value) is desirable for achieving therapeutic effects at lower doses, while selectivity is crucial for minimizing side effects.[5]

In Vitro Transporter Binding Affinity & Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific transporter.[8][9] These assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the transporter. The resulting inhibition constant (Ki) is an intrinsic measure of binding affinity.

The following table summarizes published Ki or IC50 data for prototypical phenoxy-propyl-amine derivatives. This data illustrates the profound impact of substitutions on the phenoxy ring.

Table 1: Comparative In Vitro Potency of Phenoxy-Propyl-Amine Derivatives at Human Monoamine Transporters

CompoundPhenoxy Ring SubstitutionSERT Ki (nM)NET Ki (nM)SERT/NET Selectivity Ratio (Ki NET / Ki SERT)
Fluoxetine 4-Trifluoromethyl1.0 - 17[10]150 - 2700[10]>125
Atomoxetine 2-Methyl6.51.80.28
Nisoxetine 2-Methoxy3.90.80.21
Duloxetine 2-Thienyl0.87.59.38

Note: Data is compiled from various sources and assays; direct comparison should be made with caution. The core structure varies slightly between these examples but highlights the impact of the phenoxy ring substituent.

Interpretation & Causality:

  • 4-Position (Para) Substitution: As seen with Fluoxetine, a bulky, electron-withdrawing group like trifluoromethyl (-CF3) in the para-position of the phenoxy ring strongly favors high-affinity and selective binding to SERT.[5] This suggests the binding pocket on SERT can accommodate and favorably interact with such groups at this position.

  • 2-Position (Ortho) Substitution: In contrast, substitutions at the ortho-position, such as the methyl group in Atomoxetine or the methoxy group in Nisoxetine, dramatically shift the selectivity profile towards NET.[5] This indicates that the NET binding site has a complementary pocket that accommodates ortho-substituents more favorably than SERT does.

  • Dual Inhibition: Duloxetine, which features a fused thienyl ring, demonstrates potent dual inhibition of both SERT and NET, classifying it as an SNRI.[2] This highlights how more complex aromatic systems can bridge the structural requirements for binding to both transporters.

In Vivo Models of Antidepressant Efficacy

While in vitro binding confirms target engagement, in vivo behavioral models are necessary to predict therapeutic efficacy. The Forced Swim Test (FST) is a widely used screening tool for assessing the potential of new compounds to exert antidepressant-like effects.[11][12][13]

The principle of the FST is that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[11][12] Treatment with clinically effective antidepressants reduces this immobility time, as the animals spend more time actively trying to escape.[12][13] This is interpreted as a behavioral correlate of an antidepressant response, representing an active coping strategy rather than "despair".[14]

Table 2: Representative In Vivo Data in the Mouse Forced Swim Test (FST)

CompoundDose (mg/kg, i.p.)Primary Target% Decrease in Immobility Time (vs. Vehicle)
Fluoxetine 10 - 20SERT~40-60%
Atomoxetine 5 - 15NET~35-50%
Vehicle --0% (Baseline)

Data are representative values from literature and will vary based on strain, exact protocol, and laboratory.

Interpretation & Causality: The data demonstrates that compounds selective for either SERT (Fluoxetine) or NET (Atomoxetine) can produce a significant antidepressant-like effect in the FST. This validates that inhibition of either transporter is a viable mechanism for achieving efficacy in this preclinical model. A drug discovery cascade would leverage this assay to confirm that high in vitro potency translates to a functional in vivo response.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the cornerstone assays in this field are provided below.

Protocol: Radioligand Competition Binding Assay for SERT/NET

This protocol describes a filtration-based assay to determine the Ki of a test compound at human SERT and NET, typically expressed in a stable cell line like HEK293.[15]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human SERT or NET transporter to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[16]

  • Assay Incubation:

    • In a 96-well plate, combine the cell membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET), and varying concentrations of the test compound.

    • Rationale: The radioligand concentration is typically set at or near its Kd value to ensure adequate signal and sensitivity.

    • Include control wells for 'Total Binding' (no competitor) and 'Non-Specific Binding' (a saturating concentration of a known, non-labeled inhibitor, e.g., 10 µM Fluoxetine for SERT).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to reach binding equilibrium.[16]

  • Filtration and Counting:

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[9][16]

    • Wash the filters multiple times with ice-cold wash buffer to remove all traces of unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate 'Specific Binding' = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol: Mouse Forced Swim Test (FST)

This protocol outlines the procedure for conducting the FST to screen for antidepressant-like activity.[11][13][17]

Step-by-Step Methodology:

  • Apparatus:

    • Use transparent Plexiglas cylinders (e.g., 30 cm height x 20 cm diameter).

    • Fill with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom or escape.[13][17]

  • Animal Preparation:

    • Use male mice (e.g., C57BL/6 strain), habituated to the testing room for at least 1 hour before the experiment.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.) 30-60 minutes prior to the test.

  • Test Procedure:

    • Gently place each mouse into its individual cylinder of water.

    • The test duration is typically 6 minutes.[13][17]

    • Record the entire session with a video camera for later analysis.

    • Ethical Consideration: Monitor animals continuously. If a mouse shows signs of distress or is unable to remain afloat, it must be removed from the water immediately.[12]

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, scores the animal's behavior.

    • The critical measure is 'immobility,' defined as the time the mouse spends floating motionless or making only minor movements necessary to keep its head above water.

    • Scoring is typically performed only on the last 4 minutes of the 6-minute test, as the first 2 minutes are considered a period of initial frantic activity.[13]

    • Calculate the total duration of immobility for each animal.

  • Data Analysis:

    • Compare the mean immobility time between the vehicle-treated group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A statistically significant reduction in immobility time for a drug-treated group compared to the vehicle group is indicative of antidepressant-like activity.

Visualization of Workflows and Relationships

Drug Discovery and Evaluation Workflow

The following diagram illustrates the logical progression from initial compound screening to preclinical efficacy testing for a novel monoamine reuptake inhibitor.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a Primary Binding Assay (SERT, NET, DAT) b Determine IC50 / Ki a->b Quantify Affinity c Selectivity Profiling (Off-target receptors) b->c Assess Specificity d Pharmacokinetic Studies (ADME, Brain Penetration) c->d Lead Compound Selection e Forced Swim Test (FST) (Efficacy Model) d->e Select Dose f Data Analysis (Behavioral Endpoint) e->f Quantify Immobility g Advanced Preclinical Models f->g Candidate for Further Development

Caption: A typical drug discovery cascade for monoamine reuptake inhibitors.

Structure-Activity Relationship (SAR) Visualization

This diagram conceptualizes the key SAR insights for achieving SERT versus NET selectivity within the phenoxy-propyl-amine scaffold.

Caption: Key SAR drivers for SERT vs. NET selectivity on the scaffold.

Conclusion and Future Directions

The [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine scaffold and its relatives represent a highly tunable platform for developing monoamine reuptake inhibitors. The evidence clearly indicates that substitutions on the phenoxy ring are a critical determinant of both potency and selectivity. Specifically, para-substitutions with electron-withdrawing groups tend to drive SERT selectivity, while ortho-substitutions favor NET.

Future research should focus on synthesizing novel derivatives that fine-tune this balance. For instance, exploring a wider range of bioisosteres at the 2- and 4-positions could yield compounds with unique selectivity profiles, potentially leading to improved therapeutics with better efficacy and side-effect profiles. Furthermore, combining potent in vitro activity with favorable pharmacokinetic properties, such as high brain penetration and optimal metabolic stability, will be paramount for translating promising leads into clinical candidates. The systematic application of the described discovery workflow provides a robust framework for achieving these goals.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Main Page. Retrieved from [Link][18][19][20][21]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (n.d.). The mouse forced swim test. Johns Hopkins University. Retrieved from [Link][11][17]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link][12]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of visualized experiments : JoVE, (59), e3638. [Link][13]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link][14]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SERT | Monoamine transporter subfamily. Retrieved from [Link][22]

  • University of Arizona College of Pharmacy. (n.d.). Pharmacology of Antidepressant Medications. Retrieved from [Link][5]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][16]

  • Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & therapeutics, 85(1), 11–28.
  • Harding, S. D., et al. (2019). The IUPHAR/BPS Guide to PHARMACOLOGY in 2020: extending immunopharmacology content and introducing the IUPHAR/MMV Guide to MALARIA PHARMACOLOGY. Nucleic acids research, 48(D1), D1152–D1161. [Link][23]

  • Armstrong, S., et al. (2023). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic acids research, 52(D1), D1438–D1449. [Link][24][25]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(11), 1546–1557. [Link][15]

  • Jones, C. K., & Conn, P. J. (2010). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS chemical neuroscience, 1(3), 167–177. [Link][10]

  • Southan, C., et al. (2018). The IUPHAR/BPS Guide to PHARMACOLOGY in 2018: updates and expansion to encompass the new guide to IMMUNOPHARMACOLOGY. Nucleic acids research, 46(D1), D1091–D1106. [Link][26]

  • Niello, M., et al. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in molecular biology (Clifton, N.J.), 2139, 1–25. [Link][8]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][9]

  • New Drug Approvals. (2013, October 29). Atomoxetine. Retrieved from [Link]

  • Roviello, G., Cioffi, C., Roviello, V., & Adamo, M. F. A. (2017). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Tetrahedron Letters, 58(3), 254-257. [Link][27]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link][28]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link][2]

  • American Addiction Centers. (2024, August 23). Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs). Retrieved from [Link][3]

  • Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link][7]

  • Mayo Clinic. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link][4]

  • Neuroscientifically Challenged. (2020, November 3). 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). [Video]. YouTube. [Link][6]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices. By grounding our discussion in established regulatory frameworks and empirical data, we present a self-validating logic for method selection, development, and cross-validation, ensuring the integrity and comparability of analytical results.

The Strategic Imperative for Method Cross-Validation

In pharmaceutical development and quality control, the analytical method is the cornerstone of reliable data. For a compound such as [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, which may serve as a key intermediate or active substance, ensuring the accuracy and precision of its quantification is paramount. Cross-validation is the formal process of demonstrating that two distinct analytical procedures are equivalent and suitable for the same intended purpose.[1] This becomes critical when:

  • Comparing results from a newly developed method against an established one.

  • Transferring a method between different laboratories or sites.[2][3]

  • Analyzing data from a single study that was generated using multiple analytical techniques.[2][4]

The objective, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is to prove that an analytical procedure is fit for its intended purpose.[5][6][7] This guide will compare two workhorse techniques, HPLC and GC-MS, through this lens.

The Analyte at a Glance: [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Understanding the physicochemical properties of the target molecule is the first step in rational method design.

  • Structure: A secondary amine with a methoxy-phenoxy functional group.

  • Polarity: The presence of the ether and amine groups imparts moderate polarity.

  • Volatility: Likely to be a semi-volatile compound with a relatively high boiling point, not ideally suited for direct GC analysis without modification.

  • Thermal Stability: The ether linkage and secondary amine are generally stable, but thermal degradation at high temperatures required for GC cannot be ruled out without experimental data.[8]

These properties suggest that both liquid and gas chromatography are viable, but each will present unique challenges and advantages.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a powerful separation technique that uses a liquid mobile phase to move a sample through a column packed with a solid stationary phase.[9] Separation occurs based on the analyte's differential partitioning between the two phases.

Causality of Method Choice: HPLC is exceptionally well-suited for compounds that are non-volatile, polar, or thermally unstable.[8][9][10] Given the semi-volatile nature of our target amine, HPLC represents a direct and robust analytical approach that avoids the potential complications of high temperatures and the need for chemical derivatization.

Diagram: General HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Stock Stock Solution (in Methanol/Water) Working Working Standards (Serial Dilution) Stock->Working Injector Autosampler Injection Working->Injector Sample Sample Preparation (Dilution & Filtration) Sample->Injector Column C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm) Injector->Column Detector UV/PDA Detector (e.g., 275 nm) Column->Detector Pump Isocratic/Gradient Pump (Mobile Phase Delivery) Pump->Injector CDS Chromatography Data System (CDS) Detector->CDS Calibration Calibration Curve (Peak Area vs. Concentration) CDS->Calibration Quant Quantification of Analyte Calibration->Quant

Caption: Standard workflow for quantitative analysis by HPLC-UV.

Detailed HPLC-UV Experimental Protocol

This protocol is a representative starting point for method development and validation.

  • Instrumentation & Conditions:

    • System: HPLC with UV or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Rationale: The C18 stationary phase provides good retention for moderately polar compounds like our target analyte.

    • Mobile Phase: A mixture of Acetonitrile and a pH-controlled aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0). An initial isocratic condition of 60:40 (Acetonitrile:Buffer) is a good starting point. Rationale: Using a buffered mobile phase controls the ionization state of the secondary amine, ensuring consistent retention times and sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for maximum absorbance; likely around 275 nm due to the phenoxy group.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

    • Working Standards: Prepare calibration standards by serial dilution of the stock solution in the mobile phase to cover the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters (per ICH Q2(R2) Guidelines[1][7]):

    • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate no interference at the analyte's retention time.

    • Linearity: Inject the working standards in triplicate and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) > 0.99 is typically required.

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should typically be within 98-102%.

    • Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (%RSD) should typically be < 2%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Alternative

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[9] In GC, a gaseous mobile phase carries a vaporized sample through the column.[9]

Causality of Method Choice: While HPLC is more direct, GC-MS offers exceptional sensitivity and specificity, making it ideal for trace-level analysis or impurity profiling. However, the key challenge for polar, semi-volatile amines is ensuring they are suitable for GC. The free amine group can cause poor peak shape (tailing) and adsorption onto the column.[11] Therefore, a derivatization step is often mandatory to increase volatility and thermal stability, and to improve chromatographic performance.[9][12]

Detailed GC-MS Experimental Protocol (with Derivatization)
  • Instrumentation & Conditions:

    • System: Gas Chromatograph with a Mass Spectrometric detector (e.g., single quadrupole).

    • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A 5% phenyl-methylpolysiloxane phase is a robust general-purpose column suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. Rationale: A temperature ramp is necessary to elute the derivatized analyte efficiently while separating it from other components.

    • Injector Temperature: 270 °C.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 50-450 amu or use Selected Ion Monitoring (SIM) for higher sensitivity.

  • Derivatization & Sample Preparation:

    • Derivatizing Agent: Pentafluorobenzoyl chloride (PFBC) or similar acylating agent. Rationale: Acylation masks the active hydrogen on the secondary amine, reducing polarity and increasing volatility.

    • Stock Standard (1000 µg/mL): Prepare in a non-protic solvent like Dichloromethane.

    • Working Standards: Prepare serial dilutions in Dichloromethane.

    • Derivatization Procedure:

      • To 1 mL of sample or standard in a vial, add 2 mL of a buffer solution (e.g., 0.5 M sodium bicarbonate, pH 9.0).[11]

      • Add 1 mL of a 10% (v/v) solution of PFBC in Dichloromethane.[11]

      • Cap the vial and vortex vigorously for 2 minutes.

      • Allow the layers to separate. Carefully transfer the lower organic layer to a new vial.

      • Dry the organic layer with a small amount of anhydrous sodium sulfate.

      • Transfer the final solution to a GC vial for analysis.

  • Validation Parameters: Validation follows the same principles as HPLC (Specificity, Linearity, etc.), but with additional scrutiny on the consistency and completeness of the derivatization reaction.

The Cross-Validation Study: A Direct Comparison

The core of cross-validation is to analyze the same set of samples using both validated methods and compare the results.

Diagram: Cross-Validation Logical Workflow

CrossValidation_Workflow cluster_methods Validated Analytical Methods HPLC Method A Validated HPLC-UV Analyze_A Analyze Samples with Method A HPLC->Analyze_A GCMS Method B Validated GC-MS Analyze_B Analyze Samples with Method B GCMS->Analyze_B Samples Prepare Homogenous Sample Set (n ≥ 6) Covering the Analytical Range Samples->Analyze_A Samples->Analyze_B Results_A Results A [Concentration₁...ₙ] Analyze_A->Results_A Results_B Results B [Concentration₁...ₙ] Analyze_B->Results_B Compare Statistical Comparison (e.g., Paired t-test, Bland-Altman plot) Calculate % Difference for each sample Results_A->Compare Results_B->Compare Conclusion Conclusion: Methods are Equivalent (Results within predefined acceptance criteria) Compare->Conclusion

Caption: Logical workflow for comparing two validated analytical methods.

Comparative Performance Data

The table below summarizes typical validation parameters for HPLC and GC-MS in the context of amine analysis, providing a clear comparison of their expected quantitative performance.[9]

Parameter HPLC-UV GC-MS Causality & Expert Insight
Linearity (R²) > 0.99> 0.99Both techniques demonstrate excellent linearity. The key for GC-MS is ensuring the derivatization reaction is consistent across the concentration range.
Accuracy (% Recovery) 98% - 102%95% - 105%HPLC often provides slightly tighter accuracy due to the simpler sample preparation. GC-MS accuracy is highly dependent on the efficiency and reproducibility of the derivatization and extraction steps.
Precision (%RSD) < 2%< 5%The multi-step derivatization and extraction process for GC-MS can introduce more variability compared to the direct injection approach of HPLC, often resulting in slightly higher RSD values.[9]
Limit of Quantitation (LOQ) Low µg/mL rangeLow-to-mid ng/mL rangeGC-MS, especially in SIM mode, is generally more sensitive than standard HPLC-UV detection, making it superior for trace analysis.
Analysis Time 10 - 20 minutes5 - 15 minutes (chromatography)While the GC run time can be faster, the overall analysis time for GC-MS is significantly longer due to the mandatory, time-consuming derivatization step.[8][10]
Derivatization Required? NoYesThis is the most significant differentiating factor. The absence of derivatization makes HPLC a more straightforward, robust, and often preferred method for routine QC.

Conclusion and Authoritative Recommendation

Both HPLC and GC-MS can be developed into validatable, robust methods for the analysis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. The choice is not about which method is "better," but which is more fit for purpose .

  • For routine quality control, release testing, and stability studies, where accuracy, precision, and robustness are paramount, HPLC is the recommended primary technique. Its direct approach avoids the added complexity and potential source of error from a derivatization step, making it easier to validate, transfer, and implement.

  • For trace-level impurity analysis, metabolite identification, or applications requiring the highest sensitivity, GC-MS is the superior choice. Its ability to detect analytes at much lower concentrations, combined with the structural information provided by the mass spectrum, offers capabilities beyond standard HPLC-UV. However, significant time must be invested in optimizing and validating the derivatization protocol to ensure its consistency and reliability.

Ultimately, a successful cross-validation study demonstrating that results from both methods are comparable within acceptable limits provides the highest degree of confidence in the analytical data package, offering flexibility in laboratory operations and satisfying stringent regulatory expectations.

References

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • FDA. (2015, July). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]

  • DeMaio, W., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • Food Safety Institute. (n.d.). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • Barco-Bonilla, N., et al. (2020). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a secondary amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of commercially available [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical commercial batches. This document is intended to be a practical resource for establishing robust quality control procedures.

The quality of pharmaceutical intermediates is paramount, as it dictates process reproducibility, impurity profiles, and the overall consistency of the final API.[1] Regulatory bodies increasingly expect manufacturers to have well-documented and scientifically sound control strategies for these materials. This guide aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) which addresses impurities in new drug substances.[2]

Potential Impurities: A Synthesis-Based Perspective

While the specific synthetic routes used by commercial suppliers are often proprietary, we can anticipate potential impurities based on common organic synthesis reactions for secondary amines.[3] Understanding these potential impurities is crucial for developing selective and sensitive analytical methods.

A plausible synthetic route could involve the reaction of 4-methoxyphenol with a 3-carbon synthon containing a leaving group and a protected amine, followed by deprotection and methylation. Potential impurities could include:

  • Starting Material Residues: Unreacted 4-methoxyphenol and N-methyl-3-chloropropylamine.

  • By-products of Alkylation: Over-alkylation leading to the formation of a tertiary amine.[3]

  • Degradation Products: Oxidation or other degradation pathways of the starting materials or the final product.

  • Isomeric Impurities: Impurities arising from reactants with different substitution patterns on the aromatic ring.

The following diagram illustrates a potential impurity profile based on a hypothetical synthesis.

Potential Impurity Profile 4-Methoxyphenol 4-Methoxyphenol Target_Molecule [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine 4-Methoxyphenol->Target_Molecule Unreacted Starting Material N-methyl-3-chloropropylamine N-methyl-3-chloropropylamine N-methyl-3-chloropropylamine->Target_Molecule Unreacted Starting Material Tertiary_Amine Over-alkylation By-product Target_Molecule->Tertiary_Amine Side Reaction Degradation_Product Oxidative Degradation Product Target_Molecule->Degradation_Product Degradation Isomeric_Impurity Isomeric Impurity (e.g., 2-Methoxy isomer) Isomeric_Impurity->Target_Molecule Starting Material Impurity

Caption: A logical diagram illustrating the potential sources of impurities in the synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

To ensure a comprehensive and reliable assessment of purity, it is essential to employ orthogonal analytical techniques. These are methods that measure the same attribute using different scientific principles, thereby reducing the risk of overlooking impurities. For [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, we recommend a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical intermediates.[6] A validated reverse-phase HPLC (RP-HPLC) method can provide accurate quantification of the main component (potency) and detect non-volatile impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm and 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine sample.

    • Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter before injection.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] It is particularly useful for detecting residual solvents and volatile impurities that may not be well-retained by RP-HPLC. The mass spectrometric detector provides structural information, aiding in the identification of unknown impurities.[9] Due to the polar nature of amines, derivatization is often employed to improve chromatographic performance and reduce peak tailing.[10]

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole).

  • Derivatization Procedure:

    • To 1 mg of the sample, add 1 mL of dichloromethane and 100 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds.[11][12] Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to confirm the identity of the main component.[13][14] Furthermore, quantitative NMR (qNMR) can be employed for an accurate potency assessment without the need for a specific reference standard of the compound itself, by using a certified internal standard.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

  • ¹H NMR Parameters:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard zgpg30 (proton-decoupled).

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

Comparative Analysis of Commercial Batches

To illustrate the application of these methods, we present hypothetical data from the analysis of three different commercial batches of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Table 1: HPLC Purity and Impurity Profile

Batch IDPurity by HPLC (%)Impurity A (%)Impurity B (%)Unknown Impurities (%)
Batch A99.50.150.100.25
Batch B98.20.500.301.00
Batch C99.80.05<0.030.12

Table 2: GC-MS Analysis of Volatile Impurities

Batch IDResidual Solvent (ppm)Volatile Impurity X (ppm)
Batch A15050
Batch B800250
Batch C<50<10

Table 3: NMR Structural Confirmation and Potency

Batch ID¹H and ¹³C NMRqNMR Potency (%)
Batch AConforms to structure99.4
Batch BConforms to structure, minor unidentified signals98.1
Batch CConforms to structure99.7

Workflow for Purity Assessment

The following diagram outlines the recommended workflow for a comprehensive purity assessment of incoming batches of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Purity Assessment Workflow Incoming_Batch Incoming Commercial Batch HPLC_Analysis HPLC Analysis (Purity & Impurities) Incoming_Batch->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatiles & Residual Solvents) Incoming_Batch->GCMS_Analysis NMR_Analysis NMR Analysis (Structural ID & qNMR) Incoming_Batch->NMR_Analysis Data_Review Comprehensive Data Review & Comparison to Specification HPLC_Analysis->Data_Review GCMS_Analysis->Data_Review NMR_Analysis->Data_Review Decision Batch Release / Rejection Data_Review->Decision

Caption: A workflow diagram for the comprehensive purity assessment of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Conclusion

A robust and multi-faceted analytical approach is crucial for accurately benchmarking the purity of commercial [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. The combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive understanding of both volatile and non-volatile impurities, confirms the structural integrity of the molecule, and allows for an accurate potency determination. By implementing the detailed protocols and workflow outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product. Adherence to established quality control standards, such as those from the ISO and ICH, is essential for regulatory compliance and maintaining high product quality.[1][15]

References

  • Chemsrc. (2025, August 28). [3-(4-METHOXY-PHENOXY)-PROPYL]-METHYL-AMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impurities in Illicit Drug Preparations: 3,4-(Methylenedioxy)amphetamine and 3,4-(Methylenedioxy)methylamphetamine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Sun Qian. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

  • Thesis. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. Retrieved from [Link]

  • SFAM. (2024, July 4). The ISO standards in pharmaceuticals: a complete guide. Retrieved from [Link]

  • VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • YouTube. (2023, June 9). Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • BAuA. (2024, September 30). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

  • Parabolic Drugs. (n.d.). Quality Control in Pharmaceutical Production: Standards and Practices. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • International Journal of Pharma and Bio Sciences. (2017, April 25). Good Practices in Quality Control in Pharmaceutical and Biotech Industry an Overview of Various Regulatory Guidelines. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Analogues of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine and Their Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a prototypical phenoxy-propyl-amine scaffold that holds potential for interacting with various biological targets, most notably monoamine transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Its structural similarity to known monoamine reuptake inhibitors, like fluoxetine, makes its analogues promising candidates for the development of novel therapeutics for neurological and psychiatric disorders. Understanding the structure-activity relationships of this scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

This guide will explore the effects of systematic structural modifications to the three key moieties of the parent compound: the methoxy-phenoxy ring, the propyl linker, and the terminal methyl-amine.

The Core Scaffold: A Platform for Neuromodulatory Drug Discovery

The [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine scaffold is a versatile starting point for medicinal chemistry campaigns. Its activity is hypothesized to be driven by its ability to bind to the active sites of monoamine transporters, thereby inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine from the synaptic cleft.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) Neurotransmitter Serotonin/ Norepinephrine Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (SERT/NET) Reuptake Neurotransmitter Reuptake Reuptake->Transporter Neurotransmitter->Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Signal Transduction Receptor->Signal Analogue [3-(4-Methoxy-phenoxy)-propyl] -methyl-amine Analogue Analogue->Transporter Inhibition

Caption: Proposed mechanism of action for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine analogues.

Comparative Analysis of Structural Analogues

The biological activity of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine analogues can be systematically tuned by modifying its core components. The following sections explore the anticipated effects of these modifications based on established SAR principles in related chemical series.

Modifications of the Methoxy-Phenoxy Ring

The substituted phenoxy ring is a critical determinant of binding affinity and selectivity for monoamine transporters.

ModificationPredicted Effect on ActivityRationale and Supporting Evidence
Position of Methoxy Group Altered selectivity. A shift from para to ortho or meta is likely to change the binding pose within the transporter. For instance, in related compounds, an ortho-methoxy group has been shown to influence selectivity between SERT and NET.The precise geometry of the ligand-binding pocket in monoamine transporters is sensitive to the substitution pattern on the aromatic ring.
Replacement of Methoxy Group Potency and selectivity modulation. Replacing the methoxy group with other substituents (e.g., halogens, alkyls, trifluoromethyl) can significantly impact activity. For example, the trifluoromethyl group in fluoxetine at the para position is crucial for its potent and selective SERT inhibition.[1]Electronic and steric properties of the substituent influence binding interactions. Electron-withdrawing groups can enhance potency at SERT.
Bioisosteric Replacement Maintained or altered activity. Replacing the 4'-methoxy group with a bioisosteric 4'-methylthio group in tropane analogues resulted in high affinity at the serotonin transporter.[2]Bioisosteric replacements can fine-tune physicochemical properties while maintaining key binding interactions.
Ring Substitution Introduction of additional substituents on the phenyl ring can either enhance or decrease activity depending on their nature and position. For example, introducing a fluoro group on the phenyl ring of N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl] thiourea analogues enhanced TRPV1 antagonism.[3]Additional substituents can exploit secondary binding pockets or introduce steric hindrance.
Alterations to the Propyl Linker

The length and constitution of the alkyl chain separating the phenoxy and amine moieties are crucial for optimal receptor interaction.

ModificationPredicted Effect on ActivityRationale and Supporting Evidence
Chain Length Significant impact on potency. Studies on 3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)-propylamine derivatives have shown that a three-carbon (propyl) linker is optimal for H3 receptor antagonism, with activity decreasing with both shorter (ethyl) and longer (butyl, pentyl) chains.[4]The linker length dictates the distance between the key pharmacophoric elements (aromatic ring and amino group), which must be optimal for fitting into the binding site.
Chain Branching Reduced activity. Introduction of alkyl groups on the propyl chain is likely to introduce steric hindrance, disrupting the optimal binding conformation.The binding pockets of monoamine transporters are often narrow channels.
Modifications of the Methyl-Amine Group

The nature of the amine group influences both potency and selectivity.

ModificationPredicted Effect on ActivityRationale and Supporting Evidence
N-Alkylation Altered selectivity. Increasing the size of the N-alkyl substituent can shift selectivity. For example, in sympathomimetic amines, substitution on the amino nitrogen determines α- or β-receptor selectivity.[5]The region around the amine binding site can accommodate different sized substituents, leading to differential interactions with SERT, NET, and DAT.
N-Demethylation (Primary Amine) Potentially maintained or slightly reduced activity. Primary amines often retain good adrenergic activity.[5]The methyl group may contribute to potency through hydrophobic interactions, but a primary amine can still form the key ionic bond.
N,N-Dialkylation Varied effects. While N,N-dimethyl analogues of some phenoxy-phenylpropylamines are active, larger dialkyl groups may decrease potency due to steric clash.[6]The size of the N-substituents is critical and is target-dependent.
Incorporation into a Ring Potentially enhanced potency and altered selectivity. Cyclization of the amine, for instance into a piperidine or pyrrolidine ring, can constrain the conformation and lead to more specific interactions.Conformational restriction can reduce the entropic penalty of binding.

Experimental Protocols

To enable researchers to validate these SAR predictions, detailed methodologies for the synthesis and biological evaluation of these analogues are provided below.

Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Analogues

A general synthetic route for phenoxypropylamine derivatives can be adapted for the synthesis of the target analogues.[7]

Synthesis_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Amination cluster_2 Step 3: Purification A Substituted Phenol C 3-(Substituted-phenoxy)-propyl chloride A->C K2CO3, Acetone, Reflux B 1-bromo-3-chloropropane B->C E [3-(Substituted-phenoxy)-propyl]-methyl-amine C->E Solvent, Heat D Methylamine (or other amine) D->E F Crude Product E->F Workup G Pure Analogue F->G Column Chromatography

Caption: General synthetic workflow for phenoxy-propyl-amine analogues.

Step-by-Step Methodology:

  • Ether Formation: To a solution of the appropriately substituted phenol in acetone, add anhydrous potassium carbonate followed by 1-bromo-3-chloropropane. Reflux the mixture for 12-24 hours. After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude 3-(substituted-phenoxy)-propyl chloride.

  • Amination: Dissolve the crude propyl chloride in a suitable solvent such as acetonitrile or DMF. Add the desired primary or secondary amine (e.g., methylamine, ethylamine). The reaction may be heated to facilitate the substitution.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The final product is purified by column chromatography on silica gel.

In Vitro Evaluation of Biological Activity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8]

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT or NET.[9]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[10]

This functional assay measures the ability of a compound to inhibit the transport of monoamines into cells.

Protocol Outline:

  • Cell Culture: Use HEK293 cells stably expressing the desired monoamine transporter (SERT, NET, or DAT).

  • Assay: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compound.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine).

  • Incubation: Incubate for a short period to allow for substrate uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

To assess off-target effects, it is prudent to evaluate the inhibitory activity of the analogues against MAO-A and MAO-B.[11][12]

Protocol Outline:

  • Enzyme Source: Use recombinant human MAO-A or MAO-B.

  • Assay: In a 96-well plate, incubate the enzyme with varying concentrations of the test compound.

  • Substrate Addition: Add a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or more selective substrates).

  • Detection: The product of the enzymatic reaction can be detected spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which can be measured.[12]

  • Data Analysis: Determine the IC₅₀ values for MAO-A and MAO-B inhibition.

Conclusion

The [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine scaffold represents a promising starting point for the design of novel monoamine reuptake inhibitors. The structure-activity relationships discussed in this guide, derived from analogous chemical series, provide a rational basis for the design of new compounds with improved potency and selectivity. By systematically modifying the methoxy-phenoxy ring, the propyl linker, and the methyl-amine group, researchers can fine-tune the pharmacological profile of these analogues. The provided experimental protocols offer a framework for the synthesis and evaluation of these novel compounds, facilitating the discovery of new drug candidates for the treatment of a range of CNS disorders.

References

  • Synthesis and Antiulcer Evaluation of Phenoxypropylamines. National Institutes of Health (NIH). Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Assay Protocol Book. PDSP. Available from: [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Available from: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available from: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]

  • Propylamine – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]

  • N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Journal of Neural Transmission. Available from: [Link]

  • Aryloxyphenylpropylamines in treating depression. Google Patents.
  • Structure-activity relationships defining the cytotoxicity of catechol analogues against human malignant melanoma. PubMed. Available from: [Link]

  • Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. MDPI. Available from: [Link]

  • Monoamine reuptake inhibitors: Highlights of recent research developments. Current Medicinal Chemistry. Available from: [Link]

  • Structure-activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N '-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. ResearchGate. Available from: [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Ukrainian Biochemical Journal. Available from: [Link]

  • Structure Activity Relationships. Scribd. Available from: [Link]

  • Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed. Available from: [Link]

  • Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. ResearchGate. Available from: [Link]

  • Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. PubMed Central. Available from: [Link]

  • Synthesis and structure-activity relationship of 3beta-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane and 3beta-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. Available from: [Link]

  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega. Available from: [Link]

  • Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis. Journal of Neurology. Available from: [Link]

  • Comparison of Monoamine Oxidase Inhibitors in Decreasing Production of the Autotoxic Dopamine Metabolite 3,4-Dihydroxyphenylacetaldehyde in PC12 Cells. PubMed. Available from: [Link]

Sources

Cost-benefit analysis of different [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Abstract

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and active ingredients in personal care products.[1][2][3] The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for researchers and chemical manufacturers. This guide provides a comprehensive cost-benefit analysis of the three primary synthetic routes to this secondary amine: Direct Alkylation of Methylamine, Reductive Amination of 3-(4-methoxyphenoxy)propanal, and a multi-step approach involving Nitrile Reduction followed by methylation. By examining the underlying chemical principles, process parameters, and economic factors of each method, this document serves as a critical resource for selecting the optimal synthesis strategy based on specific laboratory or industrial requirements.

Introduction: The Versatility of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

The molecular architecture of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, featuring a phenoxy ether linkage and a secondary amine, makes it a versatile building block in organic synthesis.[1][4] Its presence in more complex molecules often imparts desirable physicochemical properties. The amine group provides a basic and nucleophilic center for further functionalization, while the methoxyphenoxy group can influence solubility and biological activity.[5] Consequently, robust and scalable synthetic methods are in high demand. This guide will dissect the most prevalent synthesis strategies, offering field-proven insights into the causality behind experimental choices and providing a transparent, data-driven comparison to aid in process development and optimization.

Method 1: Direct Alkylation of Methylamine

This classical approach relies on the nucleophilic substitution (SN2) reaction between a primary amine (methylamine) and an alkyl halide. It is conceptually straightforward but presents significant challenges in selectivity.

Reaction Scheme & Mechanism

The synthesis begins with the preparation of 1-bromo-3-(4-methoxyphenoxy)propane from 4-methoxyphenol and 1,3-dibromopropane. The resulting alkyl bromide is then reacted with methylamine. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming the desired secondary amine.

However, the product, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, is also a nucleophile. In fact, it is often more nucleophilic than the starting methylamine. This leads to a significant and problematic side reaction: the product reacts with the remaining alkyl bromide to form a tertiary amine, which can further react to form a quaternary ammonium salt.[6][7] This lack of selectivity is the primary drawback of this method.

Workflow Diagram: Direct Alkylation

Caption: SN2 pathway for direct alkylation, highlighting the competitive over-alkylation side reaction.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-3-(4-methoxyphenoxy)propane (1.0 eq) and a suitable solvent such as ethanol.

  • Reagent Addition: Add a large excess of methylamine (e.g., a 40% aqueous solution, 10-20 eq) to the flask. The large excess is crucial to favor the reaction with the starting alkyl halide over the product amine, thereby minimizing over-alkylation.[8]

  • Reaction: Add a mild base like potassium carbonate (K₂CO₃, 2.0 eq) to neutralize the HBr formed during the reaction. Heat the mixture to reflux (approx. 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product will likely be a mixture and requires purification by column chromatography to isolate the desired secondary amine from unreacted starting material and over-alkylation products.

Cost-Benefit Analysis
FactorAnalysis
Cost Moderate. Starting materials like 4-methoxyphenol and 1,3-dibromopropane are relatively inexpensive. The primary cost driver is the poor selectivity, which leads to lower yields and requires extensive purification, increasing solvent and labor costs.
Yield & Purity Low to Moderate. Yields of the desired secondary amine are often compromised by the formation of byproducts.[6] Achieving high purity (>98%) requires careful chromatographic separation, which can be challenging on a large scale.
Scalability Poor. The need for a large excess of volatile methylamine and the difficulty in separating the product mixture make this method poorly suited for industrial-scale production.
Safety & Environment Moderate Hazard. Methylamine is a flammable and toxic gas. Alkyl bromides are lachrymators and irritants. The generation of mixed amine waste complicates disposal.

Method 2: Reductive Amination

Reductive amination is a highly efficient and selective method for forming C-N bonds, making it one of the most important reactions for amine synthesis.[9] It proceeds in a one-pot fashion, converting a carbonyl group to an amine via an imine intermediate.

Reaction Scheme & Mechanism

This route starts with 3-(4-methoxyphenoxy)propanal. The aldehyde reacts with methylamine in a reversible condensation reaction to form a hemiaminal, which then dehydrates to form an imine (or its protonated form, an iminium ion). This intermediate is not isolated but is reduced in situ by a selective reducing agent to yield the final secondary amine.

The key to the success of this method is the choice of reducing agent. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are capable of reducing the iminium ion much faster than the starting aldehyde.[10] This selectivity prevents the reduction of the aldehyde to the corresponding alcohol, thus maximizing the yield of the desired amine and simplifying purification.

Workflow Diagram: Reductive Amination

Caption: One-pot reductive amination workflow, from aldehyde to the final amine product.

Experimental Protocol
  • Setup: In a round-bottom flask, dissolve 3-(4-methoxyphenoxy)propanal (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol.

  • Imine Formation: Add methylamine (1.1-1.5 eq, as a solution in THF or EtOH) to the flask, followed by a catalytic amount of acetic acid to facilitate imine formation.[11] Stir the mixture at room temperature for 1-2 hours.

  • Reduction: In a separate flask, prepare a solution or slurry of the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in the same solvent. Add this reducing agent portion-wise to the reaction mixture, maintaining the temperature below 30°C.

  • Reaction: Allow the reaction to stir at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the imine intermediate is fully consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product is often of high purity and may only require a simple filtration or recrystallization, avoiding the need for extensive chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost Low to Moderate. The main cost is associated with the starting aldehyde and the selective reducing agent. However, the high yield, high selectivity, and simple purification often make the overall process more economical than direct alkylation, especially at scale.[12]
Yield & Purity High to Excellent. This method routinely provides yields >85-90% with high purity. The problem of over-alkylation is completely avoided.[10]
Scalability Excellent. The one-pot nature of the reaction, mild conditions, and straightforward workup make it highly amenable to large-scale industrial synthesis.
Safety & Environment Good. While solvents are used, the reaction avoids highly toxic alkyl halides. NaBH(OAc)₃ is a safer alternative to the more toxic NaBH₃CN.[10] The process has good atom economy and generates less hazardous waste compared to Method 1.

Method 3: Nitrile Reduction Pathway

Reaction Scheme & Mechanism

Step 1: Synthesis and Reduction of the Nitrile. 4-methoxyphenol is reacted with acrylonitrile via a cyanoethylation reaction to form 3-(4-methoxyphenoxy)propanenitrile.[5] This nitrile is then reduced to the corresponding primary amine, 3-(4-methoxyphenoxy)propan-1-amine. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or, more commonly in industrial settings, via catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

Step 2: Methylation of the Primary Amine. The resulting primary amine must then be N-methylated. This can be achieved via a second reductive amination step using formaldehyde as the C1 source, or through other methylation strategies.

Workflow Diagram: Nitrile Reduction & Methylation

Caption: Two-stage synthesis via nitrile reduction followed by N-methylation of the primary amine.

Experimental Protocol (Abbreviated)
  • Nitrile Synthesis: React 4-methoxyphenol with acrylonitrile in the presence of a base (e.g., Triton B) to yield 3-(4-methoxyphenoxy)propanenitrile.

  • Nitrile Reduction: Place the nitrile in a high-pressure reactor with a Raney Nickel catalyst and methanol as a solvent. Pressurize with hydrogen gas and heat to effect reduction to the primary amine.

  • Purification: After reaction, filter off the catalyst and purify the primary amine by distillation.

  • N-Methylation: Perform a reductive amination on the purified primary amine using formaldehyde and a reducing agent as described in Method 2.

Cost-Benefit Analysis
FactorAnalysis
Cost High. This is a multi-step synthesis, which increases processing time, solvent usage, and labor costs. While the initial starting materials are cheap, the need for specialized equipment (hydrogenation reactor) and catalysts adds to the capital and operational expenditure.
Yield & Purity Good. Each step can generally be performed with good to high yield. Purity after distillation and the final reductive amination is typically high. The overall yield will be the product of the yields of the individual steps.
Scalability Good. Both catalytic hydrogenation and reductive amination are highly scalable industrial processes. The main consideration is the capital investment in high-pressure hydrogenation equipment.
Safety & Environment High Hazard. Acrylonitrile is highly toxic and carcinogenic. Catalytic hydrogenation involves flammable hydrogen gas under high pressure. LiAlH₄ (if used) is pyrophoric. This route carries the highest inherent safety risks.

Comparative Analysis Summary

MetricMethod 1: Direct AlkylationMethod 2: Reductive AminationMethod 3: Nitrile Reduction Pathway
Overall Yield Low-ModerateExcellent Good
Purity (Crude) Poor (Mixture)Excellent Good
Number of Steps 1-2 (if precursor is made)1 (One-Pot) 2-3
Process Simplicity ModerateHigh Low
Purification Difficult (Chromatography)Easy (Extraction/Filtration)Moderate (Distillation)
Scalability PoorExcellent Good
Safety Profile Moderate HazardGood High Hazard
Relative Cost Moderate-High (due to low yield)Low-Moderate High
Best For... Small-scale, exploratory synthesis where selectivity is not paramount.General laboratory and large-scale industrial production. Situations where the aldehyde precursor is unavailable but hydrogenation capabilities exist.

Conclusion and Recommendation

The cost-benefit analysis clearly demonstrates that Reductive Amination (Method 2) is the superior strategy for the synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine for the vast majority of applications. Its one-pot nature, mild reaction conditions, high selectivity, excellent yields, and straightforward purification make it the most economically viable and scalable option.[9][10] This method avoids the significant over-alkylation issues inherent to Direct Alkylation and bypasses the high-hazard reagents and multi-step processing of the Nitrile Reduction pathway.

For researchers and drug development professionals, the reliability and efficiency of reductive amination allow for the rapid synthesis of high-purity material, accelerating discovery and development timelines. For industrial production, its scalability and favorable economic profile make it the clear choice for cost-effective manufacturing.

References

  • Li, S., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

  • Lookchem. (n.d.). Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. Retrieved from Lookchem website. [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from Wikipedia. [Link]

  • Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from Shunyuansheng bio-pharmtech co., ltd website. [Link]

  • OChemOnline. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • Wikipedia. (2023). Amine alkylation. Retrieved from Wikipedia. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Organic Process Research & Development, 16(6), 1156-1163. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthesis of a Key Amine Intermediate

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a secondary amine that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a substituted phenoxy ring and a secondary amine, makes it a versatile building block. The efficient and selective synthesis of this compound is therefore of significant interest to researchers and process chemists.

The most direct and widely adopted method for synthesizing [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is through the reductive amination of 3-(4-methoxyphenoxy)propanal with methylamine.[2] This reaction, which forms a crucial carbon-nitrogen bond, is highly dependent on the choice of reducing agent or catalyst. The selection of the catalytic system directly impacts reaction efficiency, selectivity, operational safety, and overall cost-effectiveness. This guide provides a comparative analysis of common and advanced catalytic systems for this synthesis, supported by experimental data and detailed protocols to inform catalyst selection for both laboratory and industrial applications.

The Core Reaction: Reductive Amination

Reductive amination is a powerful transformation that converts a carbonyl group (in this case, an aldehyde) and an amine into a more substituted amine. The process occurs in two main stages:

  • Imine/Iminium Ion Formation: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of 3-(4-methoxyphenoxy)propanal. This is a reversible reaction that forms a hemiaminal intermediate, which then dehydrates to form an imine. In slightly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[2]

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced to a single bond, yielding the final secondary amine product. This reduction step is where the catalyst or reducing agent plays its critical role.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 3-(4-methoxyphenoxy)propanal Imine Imine Intermediate Aldehyde->Imine + Methylamine - H2O Amine Methylamine Product [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine Imine_ref Imine Intermediate Imine_ref->Product + [H] (Catalyst/Reducing Agent)

Caption: General reaction scheme for the synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine via reductive amination.

Comparative Analysis of Catalytic and Reducing Systems

The choice of the reduction method is pivotal. We can broadly categorize the options into stoichiometric borohydride reagents, which are common in lab-scale synthesis, and catalytic hydrogenation systems (both heterogeneous and homogeneous), which are often preferred for larger-scale, greener processes.[2][3]

Stoichiometric Borohydride Reagents: The Laboratory Workhorses

These reagents are widely used due to their operational simplicity and effectiveness under mild conditions.[3] They do not typically require high-pressure equipment.

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent for carbonyls, NaBH₄ is less effective for reducing the intermediate imine under neutral conditions.[4] Its high reactivity can also lead to the undesired reduction of the starting aldehyde to an alcohol, reducing the overall yield of the amine.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective than NaBH₄. It is stable in mildly acidic conditions (pH 3-6), which favors the formation of the iminium ion, the species it preferentially reduces.[3][4] The key advantage is its ability to selectively reduce the iminium ion in the presence of the unreacted aldehyde.[4] However, its high toxicity and the potential to generate highly toxic hydrogen cyanide (HCN) gas, especially under acidic workup conditions, are significant drawbacks that necessitate stringent safety protocols.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB has emerged as the reagent of choice for many laboratory-scale reductive aminations.[3] It is a milder and more selective reducing agent than NaBH₄ and avoids the extreme toxicity associated with NaBH₃CN.[3] Its bulkiness prevents it from readily reducing aldehydes, but it efficiently reduces the protonated imine intermediate.[3] This selectivity allows for a "one-pot" procedure where the aldehyde, amine, and STAB are mixed together.[2]

Table 1: Comparison of Stoichiometric Borohydride Reagents

ReagentKey AdvantagesKey DisadvantagesSafety Considerations
NaBH₄ Inexpensive, readily availablePoor selectivity for imines over carbonyls, can lead to side productsFlammable solid, reacts with water to produce H₂
NaBH₃CN High selectivity for imines/iminium ions, effective in one-pot reactionsHighly toxic , generates HCN gas with acidExtreme caution required, work in a well-ventilated fume hood
NaBH(OAc)₃ Excellent selectivity, non-toxic, mild reaction conditionsHigher cost than NaBH₄, moisture sensitiveHandle in a dry atmosphere
Heterogeneous Catalysis: The Path to Greener Synthesis

Catalytic hydrogenation offers a more atom-economical and environmentally friendly alternative to stoichiometric reagents.[2] These processes use a small amount of a metal catalyst in the presence of a hydrogen source (typically H₂ gas) to effect the reduction. The catalyst can, in principle, be recovered and reused.

  • Palladium on Carbon (Pd/C): Pd/C is one of the most versatile and widely used hydrogenation catalysts.[5] It is highly effective for the reduction of imines under relatively mild conditions of hydrogen pressure and temperature. It is generally robust and shows good functional group tolerance.

  • Platinum and Rhodium Catalysts (e.g., PtO₂, Rh/C): Platinum-group metals (PGMs) like platinum and rhodium are also highly active for reductive aminations.[5] Rhodium supported on titanium dioxide (Rh/TiO₂) has shown high efficacy in certain reductive amination processes.[5] These catalysts can sometimes offer higher activity or different selectivity compared to palladium, but they are often more expensive.

  • Nickel Catalysts (e.g., Raney® Ni): Nickel is a cost-effective, non-noble metal catalyst that is widely used in industrial-scale hydrogenations.[2] It typically requires more forcing conditions (higher temperatures and pressures) than PGM catalysts but is a workhorse for large-scale amine production due to its abundance and low cost.[2][6]

Homogeneous Catalysis: Precision and High Activity

Homogeneous catalysts, which are soluble in the reaction medium, can offer exceptional activity and selectivity under very mild conditions.

  • Iridium-based Catalysts: Complexes of iridium, such as those with picolinamide ligands, have been developed as highly efficient catalysts for reductive amination.[7][8] These systems can use ammonium formate or formic acid as a convenient hydrogen source instead of high-pressure hydrogen gas, simplifying the experimental setup.[7] Iridium catalysts have demonstrated high reactivity, even with sterically hindered substrates, and can achieve very high turnover numbers (S/C ratios), making them economically viable despite the high cost of the metal.[7]

Table 2: Performance Comparison of Catalytic Systems

Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantages
NaBH(OAc)₃ StoichiometricCH₂Cl₂ or DCE, RT, 2-12 hExcellent selectivity, mild, simple setupPoor atom economy, waste generation
5% Pd/C H₂ gasMethanol, 1-5 bar H₂, RT-50°CGood activity, reusable, cleanRequires pressure equipment, potential for catalyst poisoning
Raney® Ni H₂ gasEthanol/NH₃, 50-150 bar H₂, 80-150°CLow cost, suitable for large scaleHarsh conditions, pyrophoric nature of activated catalyst
Ir-Complex HCOOH or HCOONH₄Neat or solvent, 40-80°CHigh activity (low loading), mild, no H₂ gas neededHigh catalyst cost, potential for product contamination

Experimental Protocols

The following protocols are representative examples for the synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Workflow Overview

G cluster_0 Method A: Stoichiometric Reduction (STAB) cluster_1 Method B: Catalytic Hydrogenation (Pd/C) A1 Combine Aldehyde & Methylamine in Solvent A2 Stir for 30-60 min (Imine Formation) A1->A2 A3 Add NaBH(OAc)₃ Portion-wise A2->A3 A4 Stir at RT until Reaction is Complete A3->A4 A5 Aqueous Work-up & Extraction A4->A5 B1 Combine Aldehyde, Methylamine, Solvent, & Catalyst in Reactor B2 Seal Reactor, Purge with N₂ then H₂ B1->B2 B3 Pressurize with H₂ & Heat if Necessary B2->B3 B4 Monitor H₂ Uptake until Complete B3->B4 B5 Filter Catalyst, Concentrate Filtrate B4->B5

Caption: Comparative experimental workflows for reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Causality: This protocol is ideal for rapid, small-scale synthesis where ease of operation and high selectivity are prioritized over atom economy. The choice of dichloromethane (DCM) as a solvent is due to its inertness and the good solubility of the reagents and intermediates. Acetic acid is added to catalyze the formation of the iminium ion, which is the species reduced by STAB.[9]

Materials:

  • 3-(4-methoxyphenoxy)propanal (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq, optional)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-(4-methoxyphenoxy)propanal (1.0 eq) and dissolve it in DCM.

  • Add the methylamine solution (1.2 eq) and glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add STAB (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Causality: This protocol is suited for larger-scale synthesis where cost and environmental impact are concerns. Methanol is a common solvent for hydrogenations. The system is first purged with nitrogen to remove oxygen, which can deactivate the catalyst and create a flammable mixture with hydrogen.

Materials:

  • 3-(4-methoxyphenoxy)propanal (1.0 eq)

  • Methylamine (2.0 M solution in Methanol, 1.2 eq)

  • 5% Palladium on Carbon (Pd/C, 50% wet) (1-5 mol%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the 3-(4-methoxyphenoxy)propanal (1.0 eq), the methanolic solution of methylamine (1.2 eq), and methanol.

  • Carefully add the 5% Pd/C catalyst under a stream of nitrogen.

  • Seal the vessel and purge the system by evacuating and refilling with nitrogen (3x), followed by evacuating and refilling with hydrogen (3x).

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 3-5 bar) and begin vigorous stirring.

  • Monitor the reaction by observing the drop in hydrogen pressure. If necessary, the vessel can be refilled with hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Caution: The catalyst on the filter pad may be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Conclusion and Recommendations

The synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine via reductive amination can be accomplished using a variety of catalytic systems, each with distinct advantages and disadvantages.

  • For exploratory, lab-scale synthesis , the reliability, mild conditions, and operational simplicity of sodium triacetoxyborohydride (STAB) make it the superior choice. It offers high yields and avoids the significant toxicity risks associated with sodium cyanoborohydride.[3]

  • For process development and scale-up applications , heterogeneous catalytic hydrogenation is the more sustainable and economical path. Palladium on carbon (Pd/C) represents a good balance of activity, cost, and mild reaction conditions. For very large industrial volumes, exploring Raney® Nickel could offer significant cost savings, provided the necessary high-pressure equipment and safety protocols are in place.[2]

  • Homogeneous iridium catalysts represent the cutting edge of this chemistry, offering remarkably high efficiency that may justify their cost in specialized applications, particularly in the synthesis of high-value pharmaceuticals where minimizing waste and reaction steps is paramount.[7]

Future research will likely focus on developing even more active and selective non-noble metal heterogeneous catalysts to bridge the gap between the cost-effectiveness of nickel and the mild conditions of PGM catalysts, as well as developing enantioselective catalytic systems for the synthesis of chiral amines.[6]

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides: N-(4-methoxybenzyl)-3-phenylpropylamine. Org. Synth. 2002, 79, 186. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • Google Patents.
  • YouTube. (2023, March 16). Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

Sources

A Comparative Guide to the Validation of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of pharmaceutical intermediates is a cornerstone of robust and reproducible drug substance manufacturing. This guide provides an in-depth technical comparison and validation framework for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, a key building block with potential applications in the synthesis of various active pharmaceutical ingredients (APIs). Drawing from established regulatory standards and practical experimental insights, we will explore its performance against viable alternatives and detail the necessary protocols to ensure its suitability for cGMP (current Good Manufacturing Practice) environments.

Introduction: The Critical Role of Intermediate Validation

In multi-step API synthesis, the quality of each intermediate directly impacts the purity, yield, and safety profile of the final drug substance. An intermediate like [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, which possesses the aryloxypropanolamine scaffold, is of significant interest. This structural motif is central to a class of drugs known as beta-blockers and is also found in other neurologically active agents.[1][2] Therefore, its validation is not merely a quality control checkpoint but a foundational element of the drug development lifecycle. Effective validation, as outlined in the ICH Q7 guidelines, provides documented evidence that the manufacturing process for an intermediate will consistently produce a product meeting its pre-determined specifications and quality attributes.[3][4][5][6][7]

This guide will navigate the essential validation parameters, offering a comparative analysis to contextualize the performance of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system designed to deliver trustworthy and reproducible results.

Synthetic Context and Comparative Intermediates

To properly assess the validation of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, we will consider its role in a hypothetical, yet representative, synthetic pathway for a beta-blocker API. The core reaction involves the nucleophilic addition of the secondary amine to an epoxide, a common strategy for constructing aryloxypropanolamine drugs.[8]

Hypothetical Synthesis Pathway

G A 4-Methoxyphenol C Intermediate Epoxide (2-((4-methoxyphenoxy)methyl)oxirane) A->C Base, Solvent B Epichlorohydrin B->C E Final API (e.g., a novel Beta-Blocker) C->E [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine D [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (Target Intermediate) D->E Opening of Epoxide Ring

Caption: Hypothetical synthesis of a beta-blocker API.

In this context, the performance of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine can be benchmarked against other commercially available primary and secondary amines that could serve as alternative nucleophiles.

Table 1: Comparison of Potential Intermediates

IntermediateStructureKey Features
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine COC1=CC=C(OCCCN(C)C)C=C1Secondary amine, incorporates the methoxy-phenoxy group. Potentially simplifies synthesis by introducing a large fragment of the final molecule at once.
3-(2-Methoxy-phenoxy)-propylamine [9][10]COC1=CC=CC=C1OCCCNPrimary amine, isomeric alternative. Different substitution pattern on the aromatic ring may influence receptor binding of the final API.
3-Methoxypropylamine (MOPA) [11]COCCCNSimple primary amine. Requires an additional synthetic step to introduce the aryloxy moiety, but offers greater flexibility in molecular design.

The choice between these intermediates depends on a multitude of factors including synthetic efficiency, cost, and the desired final molecular structure. A thorough validation of our target intermediate is essential to justify its selection.

Comprehensive Validation Plan

A robust validation plan for a pharmaceutical intermediate must be structured around the principles outlined in the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[12][13][14][15][16] The objective is to demonstrate that the analytical procedures are fit for their intended purpose, which includes identity, purity, and assay.

Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Develop Analytical Methods (HPLC, GC-MS, NMR, Titration) Proto Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) Dev->Proto Spec Specificity (Peak Purity, ID vs. Alternatives) Proto->Spec Execute Experiments Lin Linearity & Range Proto->Lin Execute Experiments Acc Accuracy (Spike/Recovery) Proto->Acc Execute Experiments Prec Precision (Repeatability & Intermediate) Proto->Prec Execute Experiments Quant Quantitation Limit (QL) Proto->Quant Execute Experiments Robust Robustness (Varied Conditions) Proto->Robust Execute Experiments Report Validation Report (Summarize Data, Conformance Statement) Spec->Report Lin->Report Acc->Report Prec->Report Quant->Report Robust->Report

Caption: ICH Q2(R2) guided analytical validation workflow.

Identification
  • Method: Fourier-Transform Infrared Spectroscopy (FTIR) and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Objective: To confirm the chemical structure of the intermediate and differentiate it from starting materials, by-products, and potential alternatives.

Assay (Potentiometric Titration)
  • Method: Non-aqueous potentiometric titration.

  • Objective: To determine the content of the amine, providing a measure of its overall purity. This is a classic, robust method for quantifying basic compounds.

Purity and Impurity Profiling
  • Methods: High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents.

  • Objective: To separate, identify, and quantify all significant impurities. This is critical for ensuring the safety and quality of the final API.[17][18]

Water Content
  • Method: Karl Fischer Titration.

  • Objective: To accurately quantify the water content, which is essential for calculating the assay on an anhydrous basis.[19][20][21][22][23]

Experimental Protocols

The following protocols are presented as a template and should be adapted and formally documented in a validation protocol before execution.

Protocol 1: Purity by HPLC-UV
  • Rationale: HPLC is the workhorse for purity analysis in pharmaceuticals due to its high resolving power and sensitivity. For amines that lack a strong chromophore, derivatization might be necessary, but for an aromatic compound like our target, direct UV detection is typically sufficient.[24][25][26][27]

  • Instrumentation: HPLC with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the intermediate in 10 mL of Mobile Phase A.

  • Validation Parameters:

    • Specificity: Analyze placebo (synthesis without the amine), starting materials, and known impurities to ensure no interference.

    • Linearity: Prepare a series of dilutions from a stock solution (e.g., 0.05 to 1.5 mg/mL) and plot peak area versus concentration.

    • Accuracy: Perform spike recovery studies at three levels (e.g., 80%, 100%, 120% of the nominal concentration).

    • Precision:

      • Repeatability: Six replicate injections of the same sample.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Protocol 2: Structural Confirmation by ¹H NMR
  • Rationale: NMR spectroscopy provides unambiguous structural confirmation. The chemical shifts and coupling patterns are unique to the molecule's structure.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃. Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~6.8-7.0: Aromatic protons (AA'BB' system).[28][29][30][31]

    • ~4.0: -O-CH₂ - protons.[28]

    • ~3.8: Methoxy (-OCH₃ ) protons.[28]

    • ~2.8: -CH₂ -N- protons.

    • ~2.4: -N-CH₃ protons.

    • ~2.0: Methylene (-CH₂-CH₂ -CH₂-) protons.

Protocol 3: Residual Solvents by Headspace GC-MS
  • Rationale: GC-MS is the gold standard for identifying and quantifying volatile organic compounds, including residual solvents from the synthesis, which are strictly controlled in pharmaceutical manufacturing.[32][33][34]

  • Instrumentation: Headspace Sampler coupled to a GC-MS.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Sample Preparation: Accurately weigh 100 mg of the intermediate into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO).

  • Validation: Analyze for all solvents used in the synthesis and purification steps. Validate according to ICH Q2(R2) for a limit test.

Performance Comparison and Data Summary

The following table presents plausible experimental data to illustrate the comparative performance of the intermediates.

Table 2: Hypothetical Performance Data

Parameter[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine3-(2-Methoxy-phenoxy)-propylamine3-Methoxypropylamine (MOPA)
Synthesis Yield (from Epoxide) ~85%~90%~92%
Reaction Time 6 hours4 hours4 hours
Initial Purity (by HPLC) 98.5%99.0%99.2%
Major Impurity Unreacted Epoxide (0.3%)Dimerized product (0.2%)Unreacted Epoxide (0.2%)
Purification Requirement RecrystallizationRecrystallizationDistillation
Final Purity (Post-Purification) >99.8%>99.8%>99.9%
Stability (6 months, 40°C/75% RH) No significant degradationNo significant degradationSlight color change, no purity loss

Note: This data is illustrative and serves for comparison purposes only.

Conclusion and Recommendations

The validation of a pharmaceutical intermediate like [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a comprehensive process that underpins the quality of the final API. This guide has outlined a structured approach, grounded in ICH guidelines, for its complete analytical validation.

  • Authoritative Grounding: The validation framework must adhere to the principles of ICH Q7 and Q2(R2) to ensure regulatory compliance.[3][4][5][6][7][12][14][16]

  • Experimental Rigor: The provided protocols for HPLC, NMR, and GC-MS serve as a robust starting point for method development and validation, ensuring that identity, purity, and assay are accurately determined.

  • Comparative Analysis: When compared to alternatives like 3-(2-Methoxy-phenoxy)-propylamine and 3-Methoxypropylamine, the selection of the target intermediate should be based on a holistic assessment of synthetic efficiency, impurity profile, and overall cost-effectiveness.

Ultimately, the successful validation of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine provides the necessary scientific evidence to qualify it for use in cGMP manufacturing, ensuring the consistent production of a high-quality intermediate critical for delivering safe and effective medicines to patients.

References

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines).
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • European Pharmaceutical Review. (2017, April 19).
  • PubMed. (n.d.). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • Metrohm. (n.d.).
  • ICH. (2022, March 24).
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • Fluorochem. (n.d.). 3-(2-Methoxy-phenoxy)-propylamine.
  • American Pharmaceutical Review. (2010, January 1).
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (n.d.). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity.
  • Wikipedia. (n.d.). PPPA (drug).
  • PubMed. (n.d.). Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Google Patents. (n.d.). WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.
  • University of Cambridge. (n.d.). Chemical shifts.
  • Lab-Training.com. (n.d.).
  • ResearchGate. (n.d.).
  • Vibrant Pharma Inc. (n.d.). 3-(2-Methoxyphenoxy)propylamine hydrochloride.
  • SciRP.org. (n.d.).
  • ICH. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
  • PubMed. (n.d.). Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents.
  • ICH. (2023, November 30).
  • Taylor & Francis. (n.d.). Propylamine – Knowledge and References.
  • ResearchGate. (2025, August 10). 1H chemical shifts in NMR. Part 18.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • Scharlab. (n.d.).
  • YouTube. (2020, July 12). Beta blockers Pharmacology, SAR, Structure, IUPAC & Synthesis: Angina Pectoris Part 3.
  • Sigma-Aldrich. (n.d.).
  • Silver Fern Chemical Inc. (n.d.). 3-Methoxy Propyl Amine Supplier | 5332-73-0.
  • ResearchGate. (n.d.). ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients (APIs)
  • E-Consultancy. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • ACS Publications. (n.d.).
  • Drawell. (n.d.).
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Helsinki. (n.d.).
  • YouTube. (2022, April 26). ICHQ7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • FDA. (2020, April 14). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry.

Sources

Safety Operating Guide

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Disposal of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine and Related Organic Amines

Hazard Assessment and Chemical Profile

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is an organic compound featuring a secondary amine, a propyl chain, and a methoxy-phenoxy group. While a specific Safety Data Sheet (SDS) is not publicly indexed, the hazards can be inferred from its functional groups. Organic amines are typically basic, can be corrosive or irritating to skin and eyes, and may pose an environmental hazard, particularly to aquatic life.[1] The overriding principle for handling such chemicals is to formulate a disposal plan before any experimental work begins.[2]

Causality of Hazards: The primary hazard stems from the nitrogen atom's lone pair of electrons in the amine group, which imparts basicity and nucleophilicity. This can cause chemical burns upon contact with skin or mucous membranes. Inhalation of vapors may lead to respiratory irritation.[1]

Inferred Chemical Profile and Safety Precautions

Property Inferred Characteristic/Hazard Recommended Precaution
Chemical Class Substituted Phenoxy Alkylamine Treat as a hazardous chemical waste.[3][4]
Physical State Likely a liquid or low-melting solid at STP Handle in a well-ventilated area or chemical fume hood.
pH Basic Avoid contact with acids and oxidizing agents.[1]
Toxicity Potential skin/eye irritant; toxic if inhaled or ingested; potential aquatic toxicity.[1][5] Wear appropriate Personal Protective Equipment (PPE).[1]

| Reactivity | May react exothermically with strong acids and oxidizers. | Segregate from incompatible materials.[1] |

Personal Protective Equipment (PPE) and Safety

Before handling [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine for disposal, all laboratory personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of such equipment to protect against chemical hazards.[6][7][8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure arms are fully covered.[1]

  • Respiratory Protection: All handling of open containers should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA).[11]

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine".

  • Segregate: Do not mix this waste with other chemical waste streams, especially acids or chlorinated solvents, to prevent hazardous reactions.[1] Keeping waste separate ensures proper handling by disposal professionals.[1]

Step 2: Containerization

  • Primary Container: If possible, use the original container.[2] If not, use a clean, compatible container made of High-Density Polyethylene (HDPE) or borosilicate glass.[12][13][14] Ensure the container is in good condition and can be sealed tightly to prevent leaks.[1][15]

  • Secondary Containment: Store the sealed waste container in a larger, shatter-resistant secondary container to contain any potential leaks.

Step 3: Labeling

  • Labeling is a critical regulatory requirement. [4] Affix a "Hazardous Waste" label to the primary container.

  • The label must include:

    • The full chemical name: "[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine"

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first drop of waste was added)

    • The primary hazard(s) (e.g., "Corrosive," "Toxic")

    • The name of the principal investigator and laboratory contact information.

Step 4: Temporary Storage

  • Store the labeled, sealed container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be cool, well-ventilated, and away from heat sources or direct sunlight.[1][5]

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Never attempt to transport hazardous waste off-site yourself. Transportation must be handled by licensed professionals who can manage the waste from "cradle to grave" as required by law.[11]

The following diagram illustrates the decision-making workflow for the disposal of laboratory chemical waste.

G Chemical Waste Disposal Workflow A Chemical Identified for Disposal B Is it a Non-Hazardous Waste? (per institutional list) A->B C Dispose per General Guidelines (e.g., drain, trash, after verification) B->C Yes D Treat as Hazardous Waste B->D No E Segregate Waste Stream D->E F Select Compatible Container (e.g., HDPE, Glass) E->F G Affix Hazardous Waste Label (Name, Date, Hazards) F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Waste Transferred to Licensed Disposal Facility I->J

Caption: Decision workflow for laboratory chemical waste disposal.

Spill Management

Accidental spills must be managed immediately. Spill cleanup materials should also be treated as hazardous waste.[3][16]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Neutralize (with caution): While some amine spills can be neutralized with a weak acid, this can generate heat. It is generally safer to use a commercial spill kit absorbent.

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools, place it in a sealed, labeled hazardous waste container, and dispose of it through the EHS office.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure that [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is managed safely from initial use to final disposal, protecting both personnel and the environment.

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. Available from: [Link]

  • Talybov, A. et al. 2013. Synthesis of Substituted N-Alkylamines in Aqueous Media. Green and Sustainable Chemistry. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Available from: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste. U.S. EPA. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available from: [Link]

  • Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. U.S. EPA. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. U.S. Department of Labor. Available from: [Link]

  • Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. U.S. EPA. Available from: [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Available from: [Link]

  • Stanford University. Hazardous Chemical Waste Management Reference Guide for Laboratories. Available from: [Link]

  • CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Available from: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available from: [Link]

  • Cipax. Chemical resistance of high and low density polyethylene. Available from: [Link]

  • California Department of Toxic Substances Control. Defining Hazardous Waste. Available from: [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. Available from: [Link]

  • Compliancy Group. OSHA Laboratory Standard. Available from: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available from: [Link]

  • National Center for Biotechnology Information. 29 CFR 1910.1450—Occupational Exposure to Hazardous Chemicals in Laboratories. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. U.S. Department of Labor. Available from: [Link]

  • Borealis. Chemicals Resistance Table Low Density and High Density Polyethylene. Available from: [Link]

  • Cole-Parmer. Chemical Compatibility Database. Available from: [Link]

  • Silver-Line Plastics. HDPE CHEMICAL RESISTANCE GUIDE. Available from: [Link]

Sources

Navigating the Unknown: A Practical Guide to the Safe Handling of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: In the landscape of drug discovery and chemical research, we often encounter compounds with limited publicly available safety data. This is the case for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine (CAS No. 55745-97-6). Our extensive search for a specific Safety Data Sheet (SDS) for this molecule did not yield a dedicated document. This absence of specific toxicological data necessitates a conservative and cautious approach to handling. This guide is therefore structured to provide you with a robust framework for managing this chemical safely, drawing upon the known hazards of its constituent functional groups—aromatic ethers and secondary amines—and adhering to the principle of treating substances of unknown toxicity with the highest level of care.

Hazard Analysis: A Predictive Approach

In the absence of a specific SDS, we must infer potential hazards from the chemical's structure. The molecule contains a secondary amine and a methoxy-substituted aromatic ether.

  • Amines: This functional group can be corrosive and irritating to the skin and eyes.[1][2] Amines can also be respiratory irritants and may be harmful if inhaled or absorbed through the skin.[1] Some amines are sensitizers, meaning repeated exposure can lead to an allergic reaction.

  • Aromatic Ethers: While often less reactive than amines, aromatic ethers can still present hazards, including potential irritation to the skin and eyes.

Therefore, we will operate under the assumption that [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is, at a minimum, a skin and eye irritant, potentially corrosive, and harmful by inhalation or skin absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for skin and eye damage, a comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on the scale and nature of the work being performed.

Level of Protection Required PPE
Primary Engineering Control All work with [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Eye and Face Protection Chemical safety goggles are mandatory at all times.[1] A face shield should be worn over the goggles when handling larger quantities (>50 mL) or during any operation with a risk of splashing.
Hand Protection Chemically resistant gloves are required. Nitrile gloves are a common laboratory choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific type of amine you are working with. Double gloving is recommended.
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. For larger scale operations, a chemically resistant apron over the lab coat is advised.
Footwear Fully enclosed leather or chemically resistant shoes are required.

Operational Plan: From Receipt to Experiment

A clear, step-by-step operational plan is essential to minimize the risk of exposure.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][3]

  • Ensure the storage location is clearly labeled with the chemical name and hazard warnings.

Experimental Workflow

The following workflow is designed to mitigate risks during routine laboratory use.

Caption: A typical experimental workflow for handling [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle. All waste containing [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine should be treated as hazardous.

  • Waste Segregation: All disposable materials that have come into contact with the chemical, including gloves, pipette tips, and paper towels, must be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the amine should be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

The decision-making process for waste disposal is outlined below.

disposal_plan start End of Experiment is_contaminated Is material contaminated with the amine? start->is_contaminated solid_waste Segregate into solid hazardous waste container is_contaminated->solid_waste Yes, solid liquid_waste Collect in a labeled, sealed liquid hazardous waste container is_contaminated->liquid_waste Yes, liquid non_hazardous Dispose of as non-hazardous waste is_contaminated->non_hazardous No final_disposal Arrange for pickup by a licensed disposal vendor solid_waste->final_disposal liquid_waste->final_disposal

Caption: A decision tree for the proper disposal of materials after handling the amine.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, you can confidently and safely work with [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, ensuring the well-being of yourself and your colleagues while advancing your research.

References

  • Loba Chemie. (2019). 3-METHOXY PROPIOPHENONE MSDS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine
Reactant of Route 2
Reactant of Route 2
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.